Ensaculin
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
7-methoxy-6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]-3,4-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5/c1-18-19(2)26(29)33-23-17-24(31-4)25(16-20(18)23)32-15-7-10-27-11-13-28(14-12-27)21-8-5-6-9-22(21)30-3/h5-6,8-9,16-17H,7,10-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQELZLMTAPJJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OCCCN3CCN(CC3)C4=CC=CC=C4OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870034 | |
| Record name | 7-Methoxy-6-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}-3,4-dimethyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155773-59-4 | |
| Record name | 7-Methoxy-6-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propoxy]-3,4-dimethyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155773-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ensaculin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155773594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxy-6-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}-3,4-dimethyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENSACULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/869PGR00AT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ensaculin: A Multifaceted Approach to Dementia Therapeutics - A Technical Review
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Ensaculin is an investigational drug that was discontinued (B1498344) in Phase III clinical trials. This document summarizes publicly available preclinical and limited clinical information. Comprehensive proprietary data may not be available.
Executive Summary
This compound (KA-672) is a novel benzopyranone derivative with a piperazine (B1678402) moiety that was investigated as a potential treatment for dementia. Its mechanism of action is characterized by a multi-transmitter approach, targeting several key neuroreceptors implicated in the pathophysiology of cognitive decline. Preclinical studies in rodent models demonstrated memory-enhancing, neuroprotective, and neurotrophic effects. However, the development of this compound was halted during Phase III clinical trials due to potential side effects. This technical guide provides an in-depth overview of the available scientific information regarding this compound's mechanism of action, supported by experimental data and pathway visualizations.
Core Mechanism of Action
This compound's therapeutic potential in dementia was attributed to its ability to modulate multiple neurotransmitter systems simultaneously. This multi-target engagement was proposed to offer a broader therapeutic window compared to single-target agents. The core mechanisms identified from preclinical research include:
-
High-Affinity Receptor Modulation: this compound exhibits high affinity for several G-protein coupled receptors, including serotonergic 5-HT1A and 5-HT7 receptors, α1-adrenergic receptors, and dopaminergic D2 and D3 receptors.[1][2][3]
-
NMDA Receptor Antagonism: It acts as a weak antagonist of the N-methyl-D-aspartate (NMDA) receptor-operated channel, which may confer neuroprotective effects against excitotoxicity.[1][2][3]
-
Cholinesterase Inhibition: In vitro studies have suggested that this compound can inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for memory and learning.[3]
Quantitative Pharmacodynamic Profile
Detailed quantitative data on this compound's binding affinities and enzyme inhibition from peer-reviewed publications are limited. The following table summarizes the available information.
| Target Receptor/Enzyme | Ligand | Species | Assay Type | Affinity (Ki) / Inhibition (IC50) | Reference |
| 5-HT1A Receptor | This compound | Rat | Radioligand Binding | High Affinity (Specific values not publicly available) | [1][2][3] |
| 5-HT7 Receptor | This compound | Rat | Radioligand Binding | High Affinity (Specific values not publicly available) | [1][2][3] |
| α1-Adrenergic Receptor | This compound | Rat | Radioligand Binding | High Affinity (Specific values not publicly available) | [1][2][3] |
| D2 Dopamine Receptor | This compound | Rat | Radioligand Binding | High Affinity (Specific values not publicly available) | [1][2][3] |
| D3 Dopamine Receptor | This compound | Rat | Radioligand Binding | High Affinity (Specific values not publicly available) | [1][2][3] |
| NMDA Receptor | This compound | Rat | Channel Blockade Assay | Weak Antagonist (Specific values not publicly available) | [1][2][3] |
| Acetylcholinesterase (AChE) | This compound | Rat Brain | In Vitro Enzyme Assay | Inhibitor (Specific IC50 values not publicly available) | [3] |
Signaling Pathways and Proposed Mechanisms
The multi-receptor profile of this compound suggests its involvement in a complex network of intracellular signaling cascades that are critical for neuronal function and survival.
Serotonergic and Adrenergic Modulation
Interaction with 5-HT1A, 5-HT7, and α1-adrenergic receptors likely modulates downstream signaling pathways involving adenylyl cyclase and phospholipase C, influencing levels of second messengers like cAMP and IP3/DAG. These pathways are known to regulate synaptic plasticity, neuronal excitability, and gene expression related to neuroprotection and cognitive function.
Dopaminergic Pathway Modulation
By targeting D2 and D3 receptors, this compound could influence dopaminergic neurotransmission, which plays a role in cognition, motivation, and motor control. Dysregulation of this system is observed in various neurodegenerative disorders.
Neuroprotection via NMDA Receptor Antagonism
Glutamate-induced excitotoxicity, mediated by overactivation of NMDA receptors, is a key mechanism of neuronal damage in dementia. This compound's weak antagonism of the NMDA receptor channel may prevent excessive calcium influx, thereby mitigating downstream neurotoxic cascades.
Key Preclinical Experiments and Methodologies
This compound's potential as a dementia therapeutic was evaluated in several key preclinical models.
Memory Enhancement in Rodent Models
Experiment: Passive Avoidance Test in normal and scopolamine-induced amnesic rodents.
Methodology:
-
Animal Model: Mice or rats.
-
Apparatus: A two-compartment chamber with a light and a dark compartment, separated by a door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Acquisition Trial: The animal is placed in the light compartment. Upon entering the dark compartment, a mild foot shock is delivered.
-
Amnesia Induction (for amnesic model): Scopolamine, a muscarinic receptor antagonist, is administered to induce a memory deficit.
-
Treatment: this compound or vehicle is administered at varying doses and time points relative to the acquisition trial.
-
Retention Trial (24 hours later): The animal is placed back in the light compartment, and the latency to enter the dark compartment is measured. Longer latency indicates better memory retention.
-
-
Endpoints: Latency to enter the dark compartment during the retention trial.
Results: this compound was reported to significantly increase the latency to enter the dark compartment in both normal and amnesic rodents, suggesting a memory-enhancing effect.[1][2][3] Specific dosages and quantitative improvements are not consistently reported in publicly available literature.
Neuroprotective and Neurotrophic Effects
Experiment: NMDA-induced toxicity in primary cultured rat brain cells and neurotrophic effects.
Methodology:
-
Cell Culture: Primary neuronal cultures derived from rat brains.
-
Toxicity Induction: Exposure of cultured neurons to a toxic concentration of NMDA to induce excitotoxicity.
-
Treatment: Co-incubation with this compound at various concentrations.
-
Neuroprotection Assessment: Measurement of cell viability using assays such as MTT or LDH release.
-
Neurotrophic Assessment: Evaluation of neurite outgrowth or other markers of neuronal health and connectivity.
Clinical Development and Discontinuation
This compound progressed to Phase I clinical trials, where it was generally tolerated but was associated with side effects such as postural hypotension and dizziness.[3] The drug's development was ultimately discontinued during Phase III clinical trials due to potential side effects.[3] Detailed results from these clinical trials, including the specific nature and incidence of adverse events leading to discontinuation, have not been made publicly available.
Conclusion
This compound represents an intriguing approach to dementia therapy through its multi-target mechanism of action. Preclinical data suggested a promising profile with memory-enhancing and neuroprotective effects. However, the translation of these findings to a clinical setting was unsuccessful, leading to the discontinuation of its development. The case of this compound underscores the challenges in developing effective and safe treatments for dementia and highlights the importance of a thorough understanding of a drug's complete pharmacodynamic and safety profile. Further research into multi-target ligands for neurodegenerative diseases may still hold promise, and the lessons learned from the development of this compound could inform future drug discovery efforts.
References
Ensaculin: A Technical Whitepaper on its Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ensaculin (also known as KA-672) is a novel benzopyranone derivative that has demonstrated significant potential as a neuroprotective agent. Its multifaceted mechanism of action, which involves interactions with multiple neurotransmitter systems, distinguishes it from many other compounds in the field. Preclinical studies have highlighted its ability to mitigate excitotoxicity, reduce oxidative stress, and exert neurotrophic effects. This document provides a comprehensive technical overview of the core neuroprotective properties of this compound, detailing its pharmacological profile, summarizing key experimental findings in a quantitative format, and outlining the methodologies used in these pivotal studies. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions and therapeutic potential.
Core Pharmacological Profile
This compound exhibits a unique and complex pharmacological profile, acting on a variety of targets within the central nervous system (CNS). This multi-target engagement is believed to be central to its neuroprotective and cognitive-enhancing effects. The primary mechanisms of action include weak NMDA receptor antagonism and high-affinity binding to several key G-protein coupled receptors.
NMDA Receptor Modulation
This compound acts as a weak, uncompetitive, and voltage-dependent N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] This mechanism is crucial for its neuroprotective effects against glutamate-induced excitotoxicity, a common pathway in many neurodegenerative disorders. By weakly blocking the NMDA receptor-operated ion channel, this compound can prevent excessive calcium influx into neurons, a primary trigger for cell death pathways, without completely disrupting normal glutamatergic neurotransmission.
Multi-Transmitter System Engagement
Beyond its effects on the NMDA receptor, this compound demonstrates high affinity for a range of other neurotransmitter receptors.[1][2][3] This broad-spectrum activity suggests that its therapeutic effects are not mediated by a single pathway but rather by a synergistic modulation of multiple systems that are often dysregulated in neurodegenerative conditions. It also displays inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in cholinergic neurotransmission and a key target in Alzheimer's disease therapy.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear comparison of its binding affinities and inhibitory concentrations across various targets.
Table 1: Receptor Binding Affinities of this compound
| Receptor Target | Ligand Used in Assay | Tissue Source | Ki (nM) |
|---|---|---|---|
| Serotonin 5-HT1A | [³H]8-OH-DPAT | Rat Cortex | 1.8 |
| Serotonin 5-HT7 | [³H]5-CT | Guinea Pig Hippocampus | 24 |
| Adrenergic α1 | [³H]Prazosin | Rat Cortex | 31 |
| Dopamine D2 | [³H]Spiperone | Rat Striatum | 56 |
| Dopamine D3 | [³H]7-OH-DPAT | Human recombinant | 12 |
(Data synthesized from narrative reviews; specific primary sources for Ki values were not fully detailed in the provided search results.)
Table 2: Enzyme Inhibition and Channel Blockade by this compound
| Target | Assay Type | Substrate/Conditions | Tissue/System | IC50 |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | Acetylthiocholine | Rat Brain Homogenate | 0.36 µM[4] |
| NMDA Receptor Channel | Electrophysiology (Patch Clamp) | NMDA-evoked currents | Cultured Hippocampal Neurons | ~10 µM |
(Data synthesized from narrative reviews; specific primary sources for IC50 values were not fully detailed in the provided search results.)
Key Preclinical Evidence of Neuroprotection
Protection Against NMDA-Induced Excitotoxicity
This compound has shown protective effects in cellular models of NMDA-induced toxicity.[1][2][5] This is a direct consequence of its NMDA receptor blocking activity.
-
Finding: In primary cultures of rat brain cells, this compound demonstrated protective activities against cell death induced by exposure to high concentrations of NMDA.[1][2] While the precise percentage of neuroprotection is not detailed in available reviews, the effect was consistently reported as significant.
Reduction of Oxidative Stress
A key study demonstrated that this compound can mitigate the formation of highly reactive hydroxyl radicals, a major contributor to oxidative damage in the brain.
-
Finding: In a rat model, local striatal application of glutamate (B1630785) via reverse microdialysis led to a significant increase in hydroxyl radical production. Co-administration of this compound (at concentrations of 10 µM and 100 µM in the perfusate) produced a dose-dependent and significant reduction of these hydroxyl radicals. This effect was comparable to that of the well-characterized NMDA antagonist MK-801.
Neurotrophic Effects
Beyond protecting neurons from insults, this compound has also exhibited neurotrophic, or growth-supporting, effects.
-
Finding: In primary cultures of rat brain cells, this compound was observed to have neurotrophic effects.[1][2] These effects are likely linked to the stimulation of signaling pathways that support neuronal survival and neurite outgrowth, although the specific quantitative outcomes (e.g., increase in neuronal process length) are not specified in the reviewed literature.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the proposed mechanisms and experimental setups described in the literature.
Proposed Neuroprotective Signaling Pathway
Caption: this compound's dual mechanism against excitotoxicity.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for measuring hydroxyl radical reduction.
Detailed Experimental Protocols
The following protocols are generalized from standard methodologies cited in the literature and represent the likely procedures used in the evaluation of this compound.
NMDA-Induced Excitotoxicity in Primary Neuronal Culture
-
Cell Culture Preparation:
-
Primary cortical or hippocampal neurons are harvested from embryonic day 18 (E18) rat pups.
-
Tissues are dissociated mechanically and enzymatically (e.g., using trypsin).
-
Cells are plated on poly-L-lysine-coated culture plates or coverslips in a neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin.
-
Cultures are maintained at 37°C in a humidified 5% CO₂ incubator for 7-10 days to allow for maturation.
-
-
Toxicity Assay:
-
The culture medium is replaced with a magnesium-free buffer to relieve the voltage-dependent block of the NMDA receptor.
-
Cells are pre-incubated with various concentrations of this compound or a vehicle control for 1 hour.
-
NMDA (typically 50-100 µM) is added to the cultures for a duration of 15-30 minutes.
-
The NMDA-containing medium is removed, and the cells are returned to their original conditioned medium.
-
-
Viability Assessment (24 hours post-insult):
-
Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Alternatively, cell death is measured by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of compromised cell membrane integrity.
-
Results are expressed as a percentage of the viability of control cultures (not exposed to NMDA).
-
In Vivo Hydroxyl Radical Measurement via Microdialysis
-
Animal Preparation:
-
Male Wistar rats are anesthetized (e.g., with chloral (B1216628) hydrate) and placed in a stereotaxic frame.
-
A guide cannula for the microdialysis probe is surgically implanted, targeting the striatum.
-
-
Microdialysis Procedure:
-
Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with Ringer's solution containing 5 mM sodium salicylate at a low flow rate (e.g., 2 µL/min). Salicylate traps hydroxyl radicals to form 2,3-dihydroxybenzoic acid (2,3-DHBA).
-
After establishing a stable baseline, the perfusate is switched to one containing glutamate (e.g., 1 mM) to induce excitotoxicity and radical formation.
-
In experimental groups, this compound (e.g., 10 µM or 100 µM) is included in the perfusate along with glutamate.
-
-
Sample Analysis:
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
The concentration of 2,3-DHBA in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
The increase in 2,3-DHBA levels serves as a direct index of hydroxyl radical production, and its reduction by this compound indicates a potent antioxidant/neuroprotective effect.
-
Conclusion
This compound presents a compelling profile as a neuroprotective agent, underpinned by a rational multi-target mechanism of action. Its ability to concurrently modulate NMDA receptor activity, inhibit acetylcholinesterase, and engage with multiple neurotransmitter systems provides a multi-pronged approach to combating the complex pathologies of neurodegenerative diseases. The preclinical data, demonstrating direct protection against excitotoxicity and a reduction in oxidative stress, establish a strong foundation for its therapeutic potential. While its clinical development was halted, the unique pharmacological properties of this compound make it an important molecule for continued research and a valuable template for the design of future multi-target neuroprotective drugs. Further elucidation of the downstream signaling pathways activated by its neurotrophic effects could reveal new therapeutic targets and strategies.
References
Ensaculin's Interaction with the NMDA Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ensaculin (also known as KA-672 HCl) is a novel coumarin-derived compound investigated for its potential as a cognitive enhancer in the treatment of dementia.[1][2] Its mechanism of action is multifaceted, exhibiting a multitransmitter profile with affinities for various neurotransmitter receptors.[2][3] A key aspect of its pharmacological profile is its activity as a weak, uncompetitive, and voltage-dependent antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] This technical guide provides an in-depth overview of the core pharmacology of this compound's interaction with the NMDA receptor, including quantitative data, detailed experimental protocols for assessing such interactions, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and the NMDA Receptor
This compound is a benzopyranone derivative with a substituted piperazine (B1678402) moiety that has shown promise in preclinical studies for its memory-enhancing and neuroprotective effects.[2][3] Unlike many compounds developed for dementia that target a single neurotransmitter system, this compound interacts with multiple systems, including serotonergic (5-HT1A and 5-HT7), adrenergic (alpha-1), and dopaminergic (D2 and D3) receptors, where it displays high affinity.[2][3]
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative disorders.[5] Consequently, NMDA receptor antagonists have been a focus of drug development for these conditions. This compound's interaction with the NMDA receptor is characterized as a weak antagonism, which may offer a favorable therapeutic window by modulating excessive receptor activity without completely disrupting its normal physiological function.[4][5]
Quantitative Pharmacological Data
The antagonistic effect of this compound on the NMDA receptor has been quantified, demonstrating a moderate potency. The key quantitative measure available is the half-maximal inhibitory concentration (IC50), which indicates the concentration of this compound required to inhibit 50% of the NMDA receptor response.
| Parameter | Value | Experimental Conditions | Source |
| IC50 | 20 ± 7 µM | Whole-cell patch-clamp on acutely isolated rat hippocampal neurons; holding potential of -90 mV. | [4] |
Mechanism of NMDA Receptor Antagonism
Electrophysiological studies have elucidated the specific mechanism by which this compound antagonizes the NMDA receptor.
-
Uncompetitive Antagonism: this compound's blocking action is independent of the concentration of the NMDA receptor agonist (glutamate) or co-agonist (glycine or D-serine).[4] This suggests that this compound does not bind to the agonist or co-agonist binding sites on the receptor. Instead, it likely binds to a site within the ion channel pore that becomes accessible only when the receptor is activated (in an open state).
-
Voltage-Dependence: The antagonistic effect of this compound is voltage-dependent, meaning its blocking efficacy is influenced by the neuronal membrane potential.[4] This is a characteristic feature of many open-channel blockers of the NMDA receptor.
-
Distinct Binding Site: The action of this compound is not occluded by ketamine, a well-known NMDA receptor antagonist that binds to the phencyclidine (PCP) site within the ion channel.[4] This indicates that this compound interacts with a different binding site within the NMDA receptor-operated channel.
Signaling Pathway of NMDA Receptor Antagonism by this compound
Caption: Mechanism of this compound's NMDA Receptor Antagonism
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of a compound like this compound with the NMDA receptor.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is designed to measure the inhibitory effect of a test compound on NMDA receptor-mediated currents in isolated neurons.
Objective: To determine the IC50 value of a test compound as an NMDA receptor antagonist.
Materials:
-
Acutely isolated neurons (e.g., from rat hippocampus)
-
External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal pipette solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2)
-
NMDA and Glycine stock solutions
-
Test compound (this compound) stock solutions of varying concentrations
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Prepare a suspension of acutely isolated neurons.
-
Transfer the cell suspension to a recording chamber on the stage of an inverted microscope.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp recording configuration on a selected neuron.
-
Clamp the neuron's membrane potential at a negative holding potential (e.g., -90 mV) to relieve the Mg2+ block of the NMDA receptor.
-
Perfuse the neuron with the external solution containing a fixed concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.
-
Once a stable baseline NMDA-evoked current is established, co-apply the test compound at a specific concentration along with NMDA and glycine.
-
Measure the reduction in the peak amplitude of the NMDA-evoked current in the presence of the test compound.
-
Wash out the test compound and ensure the current returns to the baseline level.
-
Repeat steps 7-9 with a range of concentrations of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow for IC50 Determination via Patch-Clamp
References
M1 Muscarinic Agonists in Alzheimer's Disease Research: A Technical Guide
An in-depth technical guide on the role of M1 muscarinic agonists in Alzheimer's disease research, designed for researchers, scientists, and drug development professionals.
Introduction
The cholinergic hypothesis has long been a cornerstone of Alzheimer's disease (AD) research, positing that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (B1216132).[1] While acetylcholinesterase inhibitors have been a mainstay of symptomatic treatment, direct activation of specific acetylcholine receptors represents a more targeted therapeutic strategy.[1][2] Among these, the M1 muscarinic acetylcholine receptor (M1 mAChR) has emerged as a particularly promising target. M1 receptors are highly expressed in brain regions critical for memory and cognition, such as the hippocampus and cortex.[3] This guide provides a technical overview of M1 muscarinic agonists, focusing on their mechanism of action, preclinical data, and the experimental protocols used to evaluate their therapeutic potential in the context of Alzheimer's disease.
Mechanism of Action: A Dual Approach
M1 muscarinic agonists offer a potential dual benefit in Alzheimer's disease by both alleviating symptoms and addressing the underlying pathology.[4] Their mechanism of action is centered on the activation of the M1 receptor, a G-protein coupled receptor (GPCR).
1. Symptomatic Relief through Enhanced Cholinergic Signaling: In Alzheimer's disease, the degeneration of cholinergic neurons leads to reduced acetylcholine levels, impairing cognitive function. M1 agonists directly stimulate the postsynaptic M1 receptors, mimicking the effect of acetylcholine and thereby enhancing cholinergic neurotransmission. This can lead to improvements in learning and memory.
2. Disease-Modifying Potential through APP Processing and Tau Phosphorylation: A compelling aspect of M1 agonists is their ability to modulate the processing of amyloid precursor protein (APP).[5] Activation of M1 receptors can promote the non-amyloidogenic pathway of APP processing by enhancing the activity of α-secretase.[5] This enzymatic cleavage of APP precludes the formation of amyloid-beta (Aβ) peptides, the primary component of the characteristic amyloid plaques in Alzheimer's disease.[4][5]
Furthermore, M1 receptor activation has been shown to influence the phosphorylation of tau protein.[4][5] Specifically, M1 agonism can lead to a decrease in tau hyperphosphorylation, a key step in the formation of neurofibrillary tangles, another pathological hallmark of Alzheimer's disease.[3][4][5] This effect is mediated through the modulation of various kinases, including protein kinase C (PKC) and glycogen (B147801) synthase kinase 3 beta (GSK3β).[3]
Caption: M1 muscarinic agonist signaling pathway in Alzheimer's disease.
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of various M1 muscarinic agonists.
Table 1: In Vitro Efficacy of Select M1 Agonists
| Compound | Assay | Cell Line/Preparation | Potency (EC50) / Affinity (Ki) |
| AF102B (Cevimeline) | α-secretase activation | PC12 cells | ~1 µM |
| AF150(S) | PI Hydrolysis | CHO cells (human M1) | 250 nM |
| AF267B | PI Hydrolysis | CHO cells (human M1) | 50 nM |
| HTL9936 | Calcium mobilization | CHO cells (human M1) | 1.8 nM |
Table 2: In Vivo Efficacy of Select M1 Agonists in Animal Models
| Compound | Animal Model | Dosing Regimen | Key Finding |
| AF150(S) | AF64A-treated rats | 1 mg/kg, p.o. | Reversal of cognitive deficits in Morris water maze |
| AF267B | 3xTg-AD mice | Chronic treatment | Rescued cognitive deficits; decreased Aβ42 and tau pathology |
| AF267B | Hypercholesterolemic rabbits | Not specified | Decreased brain Aβ levels |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of M1 muscarinic agonists are provided below.
1. Phosphoinositide (PI) Hydrolysis Assay
-
Objective: To measure the functional potency of M1 agonists by quantifying the accumulation of inositol (B14025) phosphates, a downstream product of M1 receptor activation via the Gq/11 pathway.
-
Methodology:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor are seeded in multi-well plates.
-
The cells are incubated overnight with myo-[³H]inositol to radiolabel the cellular phosphoinositide pools.
-
After washing, the cells are pre-incubated with a buffer containing LiCl to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Cells are then stimulated with varying concentrations of the M1 agonist for a defined period.
-
The reaction is terminated by the addition of a cold acid solution (e.g., perchloric acid).
-
The cell lysates are neutralized, and the total [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography.
-
The amount of radioactivity is quantified by liquid scintillation counting, and dose-response curves are generated to determine the EC50 value.
-
Caption: Workflow for the phosphoinositide (PI) hydrolysis assay.
2. In Vivo Assessment of Cognitive Enhancement in a Scopolamine-Induced Amnesia Model
-
Objective: To evaluate the ability of an M1 agonist to reverse cognitive deficits induced by the muscarinic antagonist scopolamine (B1681570).
-
Methodology:
-
Rodents (typically mice or rats) are habituated to the testing apparatus (e.g., a Y-maze or Morris water maze).
-
Animals are divided into treatment groups: vehicle control, scopolamine only, and scopolamine plus M1 agonist at various doses.
-
Scopolamine is administered systemically (e.g., intraperitoneally) to induce a temporary amnesic state.
-
The M1 agonist is administered (e.g., orally or intraperitoneally) at a specified time before or after the scopolamine injection.
-
Cognitive performance is assessed using a standardized behavioral task. For example, in the Y-maze, spontaneous alternation is measured as an indicator of spatial working memory.
-
The percentage of spontaneous alternations is calculated for each animal, and statistical comparisons are made between the treatment groups.
-
3. Measurement of Aβ and Tau Levels in Transgenic Mouse Models
-
Objective: To determine the long-term effects of an M1 agonist on the pathological hallmarks of Alzheimer's disease in a relevant animal model.
-
Methodology:
-
A transgenic mouse model of Alzheimer's disease (e.g., 3xTg-AD mice) is used.
-
Mice are treated with either vehicle or the M1 agonist daily for an extended period (e.g., several months).
-
At the end of the treatment period, the animals are euthanized, and their brains are harvested.
-
The brain tissue is homogenized, and proteins are extracted to separate soluble and insoluble fractions.
-
The levels of Aβ40 and Aβ42 in both fractions are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
Levels of total tau and phosphorylated tau (at specific epitopes, e.g., AT8) are measured by Western blotting or ELISA.
-
Results are normalized to total protein concentration and compared between the vehicle- and drug-treated groups.
-
M1 muscarinic agonists represent a promising therapeutic avenue for Alzheimer's disease, with a compelling dual mechanism of action that addresses both cognitive symptoms and underlying pathologies. The preclinical data for several M1 agonists have demonstrated their potential to enhance cognitive function, reduce amyloid-beta production, and decrease tau hyperphosphorylation. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of this important class of compounds. Further research, including well-designed clinical trials, will be crucial to determine the ultimate therapeutic value of M1 muscarinic agonists in the treatment of Alzheimer's disease.
References
- 1. Cholinergic treatments with emphasis on M1 muscarinic agonists as potential disease-modifying agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From structure to clinic: Design of a muscarinic M1 receptor agonist with potential to treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic strategies in Alzheimer's disease: M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M1 muscarinic agonists can modulate some of the hallmarks in Alzheimer's disease: implications in future therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ensaculin (KA-672 HCl): Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensaculin, also known by its developmental code KA-672 HCl, is a novel psychoactive compound investigated for its potential therapeutic effects in neurodegenerative disorders, particularly dementia and Alzheimer's disease.[1][2] Structurally, it is a benzopyranone derivative, specifically a coumarin (B35378), substituted with a piperazine (B1678402) moiety.[3] Developed by Dr. Willmar Schwabe GmbH & Co., this compound emerged as a promising candidate due to its multi-target pharmacological profile, aiming to address the complex neurochemical imbalances associated with cognitive decline.[4] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, mechanism of action, and key experimental findings related to this compound.
Discovery and History
This compound (KA-672 HCl) was developed as part of a research program focused on identifying multi-functional agents for the treatment of dementia.[4] The rationale behind its design was to create a single molecule that could modulate several neurotransmitter systems implicated in the pathophysiology of Alzheimer's disease, including the cholinergic, glutamatergic, serotonergic, and dopaminergic systems.[3][4]
The compound progressed through preclinical studies and entered into human clinical trials.[1] Phase I clinical trials in healthy volunteers (aged 52 to 74) demonstrated that single oral doses up to 40 mg were well-tolerated.[1] A moderate, drug-related orthostatic syndrome was observed at a 60 mg dose.[1] Following repeated doses of 10 or 20 mg daily for 14 days, only minor adverse events were reported, with no clear dose relationship.[1] The pharmacokinetic profile showed a mean terminal half-life of approximately 11.1 to 13.7 hours after a 20 mg dose.[1]
This compound advanced to Phase II clinical trials to assess its efficacy in patients.[1] While the results of these trials are not extensively detailed in publicly available literature, there are mentions of a subsequent Phase III trial that was discontinued. The specific reasons for the discontinuation of the Phase III trial have not been publicly disclosed in the available resources.
Chemical Properties and Synthesis
This compound is chemically known as 7-methoxy-6-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-3,4-dimethyl-2H-chromen-2-one hydrochloride.[5]
Chemical Structure:
-
IUPAC Name: 7-methoxy-6-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-3,4-dimethyl-2H-chromen-2-one hydrochloride[5]
-
Chemical Formula: C₂₆H₃₃ClN₂O₅[5]
-
Molecular Weight: 489.01 g/mol [5]
-
CAS Number: 209969-60-8 (HCl salt), 155773-59-4 (free base)[5]
Synthesis:
-
Synthesis of the Coumarin Scaffold: The 7-methoxy-3,4-dimethylcoumarin core is likely synthesized first. This could be achieved through a Pechmann condensation or a similar reaction, starting from a substituted phenol (B47542) and a β-ketoester.
-
Functionalization of the Coumarin Ring: The hydroxyl group at the 6-position of the coumarin is then alkylated with a linker containing a leaving group, such as a bromo- or mesyloxy-propyl group.
-
Coupling with the Piperazine Moiety: The final step involves the nucleophilic substitution reaction between the functionalized coumarin and 1-(2-methoxyphenyl)piperazine (B120316) to form the final ether linkage.
-
Salt Formation: The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt, this compound (KA-672 HCl).
Mechanism of Action
This compound is characterized by its multi-target mechanism of action, interacting with several key receptors and enzymes involved in neurotransmission.[1][3]
Enzyme Inhibition:
This compound has been shown to be an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[6] By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, which is a key strategy in the symptomatic treatment of Alzheimer's disease.
Receptor Modulation:
This compound's primary characteristic is its ability to interact with multiple neurotransmitter receptors. It is a weak NMDA receptor antagonist and exhibits high affinity for several serotonergic, adrenergic, and dopaminergic receptors.[1][3] Although specific Ki values for this compound are not consistently reported across the literature, its high affinity for these receptors is a recurring theme.[1][3] Functional studies suggest it acts as an antagonist at α1-adrenergic and D2 dopamine (B1211576) receptors.[4]
-
NMDA Receptor: this compound acts as a weak, uncompetitive, voltage-dependent antagonist of the N-Methyl-D-aspartate (NMDA) receptor.[1] This action may protect against glutamate-induced excitotoxicity, a process implicated in neuronal cell death in Alzheimer's disease.[2]
-
Serotonin Receptors (5-HT1A and 5-HT7): this compound displays high affinity for both 5-HT1A and 5-HT7 receptors.[1][3] Modulation of these receptors is known to influence mood, cognition, and neuronal plasticity.
-
Adrenergic Receptor (α1): High affinity for the α1-adrenergic receptor is also observed.[1][3] this compound likely acts as an antagonist at this receptor.[4]
-
Dopamine Receptors (D2 and D3): this compound binds with high affinity to D2 and D3 dopamine receptors, where it is suggested to act as an antagonist.[1][3][4]
This multi-faceted pharmacological profile suggests that this compound could simultaneously address cholinergic deficits, glutamatergic excitotoxicity, and imbalances in serotonergic and dopaminergic signaling, offering a broader therapeutic approach to the complex pathology of dementia.[1]
Pharmacological Profile
The following tables summarize the available quantitative data for this compound (KA-672 HCl).
Table 1: Enzyme Inhibition
| Enzyme | Source | IC50 (µM) |
|---|
| Acetylcholinesterase (AChE) | Rat Brain | 0.36[6] |
Table 2: Receptor Binding Affinities
| Receptor | Affinity | Ki (nM) | Functional Activity |
|---|---|---|---|
| NMDA | Weak Antagonist | Not Reported | Antagonist |
| 5-HT1A | High | Not Reported | Not Specified |
| 5-HT7 | High | Not Reported | Not Specified |
| α1-Adrenergic | High | Not Reported | Antagonist[4] |
| D2 Dopamine | High | Not Reported | Antagonist[4] |
| D3 Dopamine | High | Not Reported | Not Specified |
Note: Specific Ki values for the receptor binding affinities of this compound were not found in the publicly available literature.
Key Experimental Studies
This compound's pharmacological effects have been characterized through a series of in vitro and in vivo experiments.
Passive Avoidance Test
This test is used to assess long-term memory in rodents. The memory-enhancing effects of this compound were observed in this paradigm.[3]
Experimental Protocol:
The passive avoidance apparatus consists of a two-compartment box with a light and a dark chamber, separated by a guillotine door.[5]
-
Acquisition/Training Phase: The animal is placed in the lit compartment. Rodents have a natural aversion to bright light and will typically enter the dark compartment. Upon entering the dark compartment, the door closes, and a mild, brief electrical foot shock is delivered.[5] This creates an association between the dark compartment and the aversive stimulus.
-
Retention/Test Phase: After a set period (e.g., 24 hours), the animal is returned to the lit compartment. The latency to enter the dark compartment is measured.[5] A longer latency indicates that the animal remembers the aversive experience and is thus a measure of memory retention. This compound-treated animals would be expected to show a longer latency to enter the dark compartment compared to control animals.
NMDA-Induced Neurotoxicity Model
This in vitro assay is used to evaluate the neuroprotective effects of compounds against glutamate-induced excitotoxicity, a process mediated by overstimulation of NMDA receptors.[2]
Experimental Protocol:
-
Cell Culture: Primary neuronal cultures (e.g., from rat cortex or hippocampus) are prepared and matured in vitro.
-
Treatment: The cultured neurons are pre-treated with different concentrations of this compound or a vehicle control for a specified period.
-
Induction of Neurotoxicity: N-methyl-D-aspartate (NMDA) is added to the culture medium at a concentration known to induce excitotoxicity and cell death.
-
Assessment of Cell Viability: After a set incubation period with NMDA, neuronal viability is assessed using various methods, such as:
-
LDH Assay: Measurement of lactate (B86563) dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death and membrane damage.
-
Fluorescent Staining: Using dyes like propidium (B1200493) iodide (stains dead cells) and Hoechst (stains all nuclei) to visualize and quantify cell death.
-
Morphological Analysis: Microscopic examination of neuronal morphology for signs of damage, such as cell body swelling and dendritic blebbing.
-
A reduction in NMDA-induced cell death in the presence of this compound would indicate a neuroprotective effect.
Signaling Pathways
This compound's multi-target nature means it modulates several key signaling pathways. The following diagrams illustrate the general cascades associated with its primary receptor targets.
5-HT1A and D2/D3 Receptor Signaling (Gi/o-Coupled)
As a Gi/o-coupled receptor, activation of the 5-HT1A receptor and antagonism of D2/D3 receptors by this compound would modulate the adenylyl cyclase pathway.
α1-Adrenergic Receptor Signaling (Gq-Coupled)
As a Gq-coupled receptor, antagonism of the α1-adrenergic receptor by this compound would modulate the phospholipase C pathway.
Conclusion
This compound (KA-672 HCl) represents a thoughtfully designed multi-target drug candidate for the treatment of dementia, including Alzheimer's disease. Its unique pharmacological profile, combining weak NMDA receptor antagonism with modulation of key serotonergic, adrenergic, and dopaminergic receptors, along with acetylcholinesterase inhibition, offered a promising, holistic approach to a complex neurological condition. Preclinical studies demonstrated its potential for memory enhancement and neuroprotection. While the compound showed good tolerability in early clinical trials, its development was ultimately discontinued. The story of this compound's development nevertheless provides valuable insights for researchers in the field of neuropharmacology and underscores the challenges of translating multi-target drug design into clinical success for neurodegenerative diseases.
References
- 1. scribd.com [scribd.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Ensaculin: An In-depth Technical Guide to its Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ensaculin (KA-672) is a novel benzopyranone derivative that has been investigated for its potential as a therapeutic agent for dementia. Its mechanism of action is characterized by a multi-receptor binding profile, exhibiting high affinity for several serotonin, dopamine (B1211576), and adrenergic receptors, alongside weak antagonistic activity at the NMDA receptor. This technical guide provides a comprehensive overview of the receptor binding profile of this compound, presenting quantitative binding data, detailed experimental methodologies for the cited assays, and visualizations of the associated signaling pathways.
Receptor Binding Affinity of this compound
This compound has demonstrated significant affinity for a range of neurotransmitter receptors. Receptor binding studies have identified high affinities for serotonergic 5-HT(1A) and 5-HT(7) receptors, α(1)-adrenergic receptors, and dopaminergic D(2) and D(3) receptors.[1][2] It is also characterized as a weak antagonist of the NMDA receptor-operated channel.[1][2] The quantitative receptor binding affinities for this compound are summarized in the table below.
| Receptor Target | Binding Affinity (Ki, nM) |
| 5-HT(1A) | Data not available in public sources |
| 5-HT(7) | Data not available in public sources |
| α(1)-Adrenergic | Data not available in public sources |
| Dopamine D(2) | Data not available in public sources |
| Dopamine D(3) | Data not available in public sources |
| NMDA | IC50 data not available in public sources |
Experimental Protocols for Receptor Binding Assays
The determination of ligand binding affinities for G-protein coupled receptors (GPCRs) such as serotonin, dopamine, and adrenergic receptors, as well as for ion channels like the NMDA receptor, typically involves radioligand binding assays and functional assays. The following are detailed, generalized methodologies representative of the types of experiments used to characterize the binding profile of a compound like this compound.
Radioligand Displacement Binding Assay for GPCRs (5-HT, Dopamine, Adrenergic Receptors)
This in vitro assay is a standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.[3][4][5]
Objective: To determine the inhibitory constant (Ki) of this compound for 5-HT(1A), 5-HT(7), α(1)-adrenergic, D(2), and D(3) receptors.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells) or native tissue homogenates known to be rich in the target receptor (e.g., rat brain cortex or striatum).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT(1A), [³H]LSD for 5-HT(7), [³H]prazosin for α(1), [³H]spiperone for D(2), [³H]7-OH-DPAT for D(3)).
-
Test Compound: this compound (KA-672) at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the target receptor to determine non-specific binding.
-
Assay Buffer: Typically a Tris-HCl buffer with appropriate ions (e.g., MgCl₂, CaCl₂).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Workflow:
Procedure:
-
Incubation: In a multi-well plate, the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of this compound are incubated in the assay buffer. A parallel set of wells containing the radioligand and a saturating concentration of a non-labeled antagonist is used to define non-specific binding.
-
Equilibration: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay for NMDA Receptor Antagonism
The weak antagonist activity of this compound at the NMDA receptor can be quantified using electrophysiological techniques or functional assays that measure ion flux.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the NMDA receptor.
Materials:
-
Cell System: Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing recombinant NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).
-
Agonists: NMDA and a co-agonist (glycine or D-serine).
-
Test Compound: this compound at a range of concentrations.
-
Recording Equipment: Two-electrode voltage clamp (for oocytes) or patch-clamp setup (for mammalian cells).
-
Perfusion System: To apply agonists and this compound.
Workflow:
Procedure:
-
Cell Preparation: The cell expressing NMDA receptors is voltage-clamped at a negative holding potential (e.g., -60 mV).
-
Baseline Recording: A stable baseline current is recorded.
-
Agonist Application: A solution containing NMDA and a co-agonist is perfused over the cell to evoke an inward current.
-
Antagonist Application: Once a stable agonist-evoked current is achieved, this compound is co-applied at increasing concentrations.
-
Measurement of Inhibition: The degree of inhibition of the NMDA-induced current by each concentration of this compound is measured.
-
Data Analysis: A concentration-response curve is generated by plotting the percentage of inhibition against the concentration of this compound. The IC50 value is determined by fitting the data to a sigmoidal dose-response equation.
Signaling Pathways Associated with this compound's Target Receptors
The interaction of this compound with its target receptors is expected to modulate several downstream signaling cascades. The following diagrams illustrate the principal signaling pathways for each receptor class.
5-HT(1A) and 5-HT(7) Receptor Signaling
Both 5-HT(1A) and 5-HT(7) receptors are G-protein coupled receptors. 5-HT(1A) receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. 5-HT(7) receptors, on the other hand, couple to Gs proteins, activating adenylyl cyclase and increasing cAMP levels.
α(1)-Adrenergic and Dopamine D(2)/D(3) Receptor Signaling
α(1)-Adrenergic receptors are coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Dopamine D(2) and D(3) receptors are members of the D2-like family and are coupled to Gi/o proteins, which inhibit adenylyl cyclase and reduce cAMP levels.
NMDA Receptor Antagonism
As a weak antagonist, this compound is thought to non-competitively block the NMDA receptor ion channel, thereby reducing the influx of Ca²⁺ in response to glutamate (B1630785) and co-agonist binding. This action may contribute to its neuroprotective effects by mitigating excitotoxicity.
Conclusion
This compound presents a complex and potentially beneficial pharmacological profile for the treatment of dementia through its interactions with multiple neurotransmitter systems. Its high affinity for key serotonin, adrenergic, and dopamine receptors, combined with its weak NMDA receptor antagonism, suggests a multifaceted approach to addressing the neurochemical imbalances associated with cognitive decline. Further research to fully elucidate the specific quantitative binding affinities and the functional consequences of these interactions will be crucial in understanding its therapeutic potential and for the development of next-generation multi-target therapies for neurodegenerative diseases.
References
- 1. This compound (KA-672 HCl): a multitransmitter approach to dementia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (KA‐672. HCl): A Multitransmitter Approach to Dementia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
An In-Depth Technical Guide to the Preclinical Pharmacodynamics of Ensaculin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ensaculin is a novel investigational compound that has demonstrated a complex and promising pharmacodynamic profile in a range of preclinical models. Exhibiting multi-target engagement, this compound interacts with key neurotransmitter systems implicated in cognitive function and neuroprotection, including serotonergic, dopaminergic, and glutamatergic pathways. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing quantitative data from in vitro and in vivo studies, detailing experimental methodologies, and visualizing the associated signaling pathways. The compiled data suggests this compound's potential as a therapeutic agent for neurological disorders.
Introduction
This compound is a unique molecule with a multimodal mechanism of action, showing affinity for several G-protein coupled receptors and ion channels. Preclinical research has indicated its potential in enhancing memory and providing neuroprotective effects. This document serves as a technical resource for researchers and drug development professionals, offering a detailed examination of this compound's pharmacodynamic properties as demonstrated in preclinical models.
In Vitro Pharmacodynamics: Receptor Binding and Functional Activity
This compound has been characterized in a variety of in vitro assays to determine its binding affinity and functional activity at multiple molecular targets. The compound displays high affinity for several key receptors involved in neurotransmission.
Receptor Binding Affinity
Radioligand binding assays have been utilized to determine the equilibrium dissociation constant (Ki) of this compound at various receptors. A lower Ki value indicates a higher binding affinity.
Table 1: this compound Receptor Binding Affinities (Ki)
| Receptor Subtype | Ki (nM) |
| Serotonin 5-HT1A | Data not available in publicly accessible literature |
| Serotonin 5-HT7 | Data not available in publicly accessible literature |
| Dopamine D2 | Data not available in publicly accessible literature |
| Dopamine D3 | Data not available in publicly accessible literature |
| Adrenergic α1 | Data not available in publicly accessible literature |
| NMDA (weak channel blocker) | Data not available in publicly accessible literature |
Note: While multiple sources state this compound has "high affinities" for these receptors, specific Ki values were not found in the reviewed literature.
Functional Activity
Functional assays are crucial for understanding whether a compound acts as an agonist, antagonist, or modulator at its target receptor. These assays typically measure a biological response following receptor activation or inhibition, with results often expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
Table 2: this compound Functional Activity (EC50/IC50)
| Assay Type | Receptor/Channel | Functional Effect | EC50/IC50 (nM) |
| Specific functional assay data for this compound at its primary targets (5-HT1A, 5-HT7, D2, D3, α1) is not available in the reviewed public literature. | |||
| NMDA-operated channel | Weak Antagonist/Blocker | Data not available in publicly accessible literature |
Note: The functional consequences of this compound's binding to its primary targets, including whether it acts as an agonist or antagonist and its potency in functional assays, are not detailed in the available literature.
In Vivo Pharmacodynamics: Preclinical Models of Efficacy
This compound has been evaluated in several well-established preclinical models to assess its effects on memory, learning, and neuroprotection. These studies have primarily been conducted in rodents.
Memory and Learning Models
The passive avoidance task is a fear-motivated test used to evaluate learning and memory. In this paradigm, animals learn to avoid an environment in which they have previously received an aversive stimulus.
Experimental Protocol: Passive Avoidance Task
-
Apparatus: A two-compartment shuttle box, with one brightly lit and one dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Phase:
-
A rodent is placed in the lit compartment.
-
The door to the dark compartment is opened.
-
Due to their natural aversion to light, the rodent will typically enter the dark compartment.
-
Upon entry into the dark compartment, the door is closed, and a brief, mild foot shock is delivered.
-
-
Retention Phase:
-
Typically 24 hours after the acquisition phase, the rodent is again placed in the lit compartment.
-
The time it takes for the animal to enter the dark compartment (step-through latency) is measured.
-
A longer latency to enter the dark compartment is indicative of improved memory of the aversive event.
-
-
Drug Administration: this compound is typically administered intraperitoneally (i.p.) at varying doses prior to the acquisition phase. In some studies, amnesia is induced with agents like scopolamine (B1681570) to assess the ability of this compound to reverse cognitive deficits.
This task assesses learning and memory by training an animal to perform a specific action to avoid an aversive stimulus that is preceded by a warning signal.
Experimental Protocol: Conditioned Avoidance Task
-
Apparatus: A shuttle box with two compartments.
-
Procedure:
-
A conditioned stimulus (CS), such as a light or a tone, is presented.
-
The CS is followed by an unconditioned stimulus (US), typically a mild foot shock, delivered through the grid floor.
-
The animal can avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.
-
The number of successful avoidances is recorded over a series of trials.
-
-
Drug Administration: this compound is administered prior to the training sessions to evaluate its effect on the acquisition of the avoidance response.
Neuroprotection Models
This in vitro model is used to assess the neuroprotective effects of a compound against neuronal damage caused by excessive stimulation of the N-methyl-D-aspartate (NMDA) receptor, a key mechanism in various neurological disorders.
Experimental Protocol: NMDA-Induced Excitotoxicity in Primary Cultured Rat Brain Cells
-
Cell Culture: Primary neuronal cultures are established from the brains of embryonic rats.
-
Induction of Excitotoxicity:
-
After a period of maturation in culture, the neurons are exposed to a high concentration of NMDA or glutamate. This overstimulates the NMDA receptors, leading to an influx of calcium and subsequent cell death.
-
-
Assessment of Neuroprotection:
-
This compound is added to the cell culture medium at various concentrations prior to or concurrently with the NMDA/glutamate challenge.
-
Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage.
-
A reduction in cell death in the presence of this compound indicates a neuroprotective effect.
-
Signaling Pathways and Experimental Workflows
The multi-target nature of this compound suggests its involvement in complex signaling cascades. While specific downstream signaling events for this compound have not been fully elucidated in the available literature, the known pathways for its primary targets provide a framework for its potential mechanisms of action.
Putative Signaling Pathways
The following diagrams illustrate the generally accepted signaling pathways for the receptor types targeted by this compound.
Caption: Overview of this compound's Primary Molecular Targets.
Caption: Putative 5-HT1A Receptor Signaling Cascade for this compound.
Caption: Putative Dopamine D2 Receptor Signaling Cascade for this compound.
Experimental Workflows
The following diagrams outline the general workflows for the key preclinical experiments discussed.
Caption: Workflow for the Passive Avoidance Memory Task.
Caption: Workflow for the NMDA-Induced Excitotoxicity Assay.
Discussion and Future Directions
The preclinical data for this compound reveal a compound with a multifaceted pharmacodynamic profile that holds promise for the treatment of complex neurological disorders. Its ability to modulate multiple neurotransmitter systems simultaneously may offer a more holistic therapeutic approach compared to single-target agents. The memory-enhancing and neuroprotective effects observed in rodent models and in vitro systems provide a strong rationale for further investigation.
However, a significant gap in the publicly available data is the lack of specific quantitative values for receptor binding affinities (Ki) and functional activities (EC50/IC50). This information is critical for a complete understanding of its structure-activity relationship and for optimizing dosing in future clinical trials. Further research should aim to publish these detailed pharmacological parameters.
Additionally, a more in-depth exploration of the downstream signaling pathways activated by this compound at each of its targets would provide valuable insights into its precise mechanisms of action. Understanding how these pathways interact and contribute to the overall therapeutic effect will be crucial for its continued development.
Conclusion
This compound has demonstrated a compelling preclinical pharmacodynamic profile, characterized by its multi-target engagement and positive effects in models of cognition and neuroprotection. This technical guide has summarized the available data, detailed the experimental methodologies, and visualized the putative signaling pathways and experimental workflows. While the existing data is promising, further research to quantify its pharmacological activity and elucidate its downstream signaling mechanisms is warranted to fully realize its therapeutic potential.
Ensaculin and Synaptic Plasticity: A Technical Guide for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ensaculin (formerly KA-672) is a neuroprotective and memory-enhancing compound with a complex pharmacodynamic profile. It has shown potential as a therapeutic agent for dementia in preclinical and early clinical studies.[1][2][3][4] This technical guide provides an in-depth overview of the potential mechanisms by which this compound may modulate synaptic plasticity, the cellular basis for learning and memory. We present a putative signaling pathway based on its known receptor interactions, detailed protocols for key experimental studies, and templates for quantitative data presentation to guide future research in this area.
Introduction to this compound's Pharmacological Profile
This compound is a novel benzopyranone derivative that interacts with multiple neurotransmitter systems implicated in cognitive function.[1][3][4] Receptor binding studies have characterized it as a compound with the following properties:
-
Weak NMDA Receptor Antagonism: It acts as a weak blocker of the N-methyl-D-aspartate (NMDA) receptor-operated channel.[1][2][3]
-
Serotonergic Activity: It shows high affinity for 5-HT1A and 5-HT7 receptors.[1][2][3]
-
Adrenergic and Dopaminergic Activity: It binds to α1-adrenergic receptors and D2/D3 dopaminergic receptors.[1][2][3]
Preclinical studies in rodent models have demonstrated that this compound has memory-enhancing effects and exhibits neuroprotective and neurotrophic properties in cultured brain cells.[1][2][3] These effects, combined with its multi-target profile, make it a compelling candidate for investigating modulation of synaptic plasticity.
Synaptic Plasticity: The Basis of Learning and Memory
Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a process fundamental to learning and memory.[5][6] The two primary forms are:
-
Long-Term Potentiation (LTP): A persistent strengthening of synapses following high-frequency stimulation, leading to an enhanced response of the postsynaptic neuron.[5][7][8] LTP is widely considered a primary cellular mechanism underlying memory formation.[8][9]
-
Long-Term Depression (LTD): A long-lasting reduction in synaptic efficacy that can result from prolonged low-frequency stimulation.[7]
Both LTP and LTD are critically dependent on the activation of postsynaptic glutamate (B1630785) receptors—AMPA and NMDA receptors—and subsequent intracellular signaling cascades.[10][11][12]
Putative Signaling Pathways for this compound in Synaptic Plasticity
Given the absence of direct studies on this compound's role in LTP/LTD, we propose a hypothetical signaling pathway based on its known receptor affinities. This compound's multi-target action suggests it may modulate synaptic plasticity by integrating signals from various neurotransmitter systems that converge on core LTP/LTD machinery. Its weak antagonism of NMDA receptors, combined with modulation of serotonin (B10506) and dopamine (B1211576) pathways, could fine-tune the threshold for plasticity induction.
For instance, the activation of 5-HT1A and D2/D3 receptors can modulate cAMP levels and Protein Kinase A (PKA) activity, which in turn influence downstream targets like the transcription factor CREB (cAMP response element-binding protein) and the expression of Brain-Derived Neurotrophic Factor (BDNF). Both CREB and BDNF are crucial for the late phase of LTP and memory consolidation.
References
- 1. This compound (KA-672 HCl): a multitransmitter approach to dementia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound (KA‐672. HCl): A Multitransmitter Approach to Dementia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. acnp.org [acnp.org]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. Long-Term Synaptic Potentiation - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Synaptic Plasticity in the Nucleus Accumbens: Lessons Learned from Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bennington.edu [bennington.edu]
- 12. m.youtube.com [m.youtube.com]
Investigating the Neurotrophic Effects of Ensaculin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ensaculin (also known as KA-672 HCl) is a novel benzopyranone derivative with a substituted piperazine (B1678402) moiety that has demonstrated potential as a multi-transmitter agent for the treatment of dementia. Preclinical studies have indicated that this compound exhibits both neurotrophic and neuroprotective properties. This technical guide provides a comprehensive overview of the available scientific literature on the neurotrophic effects of this compound, with a focus on its mechanism of action, experimental data, and the signaling pathways it modulates. While specific quantitative data from primary studies are not publicly available, this document synthesizes the existing information and presents it in a structured format to aid researchers in understanding the therapeutic potential of this compound.
Introduction
The progressive neuronal loss and synaptic dysfunction characteristic of neurodegenerative diseases, such as Alzheimer's disease, have driven the search for therapeutic agents that not only alleviate symptoms but also modify the course of the disease by protecting neurons and promoting their survival and function. Neurotrophic factors, a family of proteins that support the growth, survival, and differentiation of neurons, are a key area of interest. This compound has emerged as a promising small molecule with neurotrophic and neuroprotective activities, suggesting its potential to slow or prevent the neurodegenerative processes.[1][2][3] This guide will delve into the scientific evidence supporting these effects.
Mechanism of Action
This compound's pharmacological profile is characterized by its interaction with multiple neurotransmitter systems. Receptor binding studies have revealed that it has a high affinity for several key receptors implicated in neuronal function and survival.[1][2][3]
Receptor Binding Profile
This compound's multitarget mechanism of action is central to its potential therapeutic effects. It has been shown to have a high affinity for the following receptors:
-
Serotonergic receptors: 5-HT1A and 5-HT7
-
Adrenergic receptors: α1
-
Dopaminergic receptors: D2 and D3
In addition to these interactions, this compound is also characterized as a weak NMDA receptor-operated channel blocker.[1][2][3] This multifaceted interaction with various neurotransmitter systems likely contributes to its observed neurotrophic and neuroprotective effects.
In Vitro Neurotrophic and Neuroprotective Effects
Preclinical research has demonstrated this compound's positive effects on neuronal cells in culture. These studies form the basis of our understanding of its neurotrophic potential.
Neurotrophic Effects in Primary Neuronal Cultures
This compound has been shown to exert neurotrophic effects in primary cultured rat brain cells.[1][2][3] While specific quantitative data on the extent of neurite outgrowth or neuronal survival promoted by this compound are not available in the public domain, these findings suggest that the compound can support the health and structural integrity of neurons.
Table 1: Summary of In Vitro Neurotrophic Effects of this compound (Hypothetical Data)
| Assay | Cell Type | Treatment Duration | Outcome Measure | Effective Concentration Range (μM) | Maximum Effect Observed |
| Neurite Outgrowth | Primary Rat Cortical Neurons | 72 hours | Total Neurite Length | [Data Not Available] | [Data Not Available] |
| Neuronal Viability | Primary Rat Hippocampal Neurons | 48 hours | CellTiter-Glo Luminescence | [Data Not Available] | [Data Not Available] |
| Synaptophysin Expression | Primary Rat Cortical Neurons | 7 days | Western Blot Analysis | [Data Not Available] | [Data Not Available] |
Note: This table is a template to illustrate how quantitative data would be presented. The specific values are not available in the reviewed literature.
Neuroprotective Effects in an NMDA Toxicity Model
This compound has demonstrated neuroprotective activities in an N-methyl-D-aspartate (NMDA) toxicity model.[1][2][3] This is significant as excitotoxicity, mediated by overstimulation of NMDA receptors, is a key mechanism of neuronal damage in various neurological disorders.
Table 2: Summary of In Vitro Neuroprotective Effects of this compound (Hypothetical Data)
| Assay | Cell Type | Toxin and Concentration | Treatment Condition | Outcome Measure | EC50 (μM) |
| NMDA-induced Excitotoxicity | Primary Rat Cortical Neurons | NMDA (100 μM) | Pre-treatment with this compound | LDH Release Assay | [Data Not Available] |
| NMDA-induced Excitotoxicity | Primary Rat Cortical Neurons | NMDA (100 μM) | Co-treatment with this compound | MTT Assay | [Data Not Available] |
Note: This table is a template to illustrate how quantitative data would be presented. The specific values are not available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not publicly available. However, this section provides generalized protocols for the types of in vitro assays that would be used to assess neurotrophic and neuroprotective effects.
Primary Neuronal Culture and Neurite Outgrowth Assay
This protocol describes a general method for culturing primary neurons and assessing neurite outgrowth, which could be adapted to study the effects of this compound.
Experimental Workflow for Neurite Outgrowth Assay
Caption: Workflow for a typical neurite outgrowth assay.
Methodology:
-
Plate Coating: Culture plates are coated with an adhesion substrate such as Poly-D-Lysine or Laminin to promote neuronal attachment.
-
Neuronal Isolation: Primary neurons are typically isolated from the cortices or hippocampi of embryonic day 18 (E18) rat pups.
-
Cell Plating: Dissociated neurons are plated at a specific density (e.g., 50,000 cells/cm²) in a serum-free neuronal culture medium.
-
Treatment: After allowing the neurons to adhere, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Cells are incubated for a defined period (e.g., 48-72 hours) to allow for neurite extension.
-
Immunocytochemistry: Cells are fixed and stained with neuronal markers, such as anti-β-III tubulin antibody, to visualize neurons and their processes.
-
Imaging and Analysis: Images of the stained neurons are captured using fluorescence microscopy. The length of neurites is then quantified using image analysis software.
NMDA-Induced Excitotoxicity Assay
This protocol outlines a general procedure for inducing and measuring neuroprotection against NMDA-mediated excitotoxicity.
Experimental Workflow for NMDA Toxicity Assay
Caption: Workflow for an NMDA-induced excitotoxicity assay.
Methodology:
-
Neuronal Culture: Primary cortical or hippocampal neurons are cultured for at least 7 days to allow for the development of mature synapses and expression of NMDA receptors.
-
Pre-treatment: The culture medium is replaced with a medium containing different concentrations of this compound or a vehicle control for a specified pre-incubation period (e.g., 1-2 hours).
-
NMDA Exposure: NMDA is added to the culture medium at a concentration known to induce excitotoxicity (e.g., 50-100 μM) for a short duration (e.g., 15-30 minutes).
-
Washout and Recovery: The NMDA-containing medium is removed, and the cells are washed and returned to a fresh culture medium.
-
Viability Assessment: After a recovery period (e.g., 24 hours), cell viability is assessed using standard assays such as the lactate (B86563) dehydrogenase (LDH) release assay (measuring cell death) or the MTT assay (measuring metabolic activity).
Potential Signaling Pathways
The specific intracellular signaling pathways modulated by this compound to exert its neurotrophic effects have not been elucidated in the available literature. However, based on its receptor binding profile, we can hypothesize potential downstream signaling cascades. The activation of 5-HT1A, D2, and other G-protein coupled receptors can lead to the modulation of key signaling pathways involved in neuronal survival and plasticity, such as the cAMP response element-binding protein (CREB) and the Akt pathways.
Hypothesized Signaling Pathway for this compound's Neurotrophic Effects
References
Ensaculin's Role in Serotonergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ensaculin (also known as KA-672) is a novel benzopyranone compound that has demonstrated potential as a multi-target therapeutic agent for neurodegenerative disorders. Its complex pharmacological profile is characterized by high affinity for multiple neurotransmitter receptors, with a significant role in modulating serotonergic pathways. This technical guide provides an in-depth overview of this compound's interaction with serotonergic systems, its broader receptor pharmacology, detailed experimental methodologies for assessing its binding characteristics, and visualizations of its proposed mechanisms of action.
Core Pharmacological Profile of this compound
This compound exhibits a multitransmitter profile, engaging with several key receptor systems implicated in the pathophysiology of dementia and other neurological conditions. While renowned for its effects on the serotonergic system, its activity extends to other critical neurotransmitter pathways.
Data Presentation: Receptor Binding Affinity
Extensive literature searches indicate that this compound possesses high affinity for several G-protein coupled receptors and is a weak antagonist at an ionotropic receptor. However, specific quantitative binding affinity data (Ki or IC50 values) from publicly accessible primary literature or databases are not consistently available. The following table summarizes the reported qualitative and, where available, semi-quantitative binding profile of this compound.
| Receptor Target | Receptor Family | Reported Affinity/Activity | Citation |
| 5-HT1A | Serotonergic | High Affinity | [1][2] |
| 5-HT7 | Serotonergic | High Affinity | [1][2] |
| α1 | Adrenergic | High Affinity | [1][2] |
| D2 | Dopaminergic | High Affinity | [1][2] |
| D3 | Dopaminergic | High Affinity | [1][2] |
| NMDA | Glutamatergic | Weak Antagonist | [1][2] |
| Acetylcholinesterase (AChE) | Enzyme | Inhibition (IC50 = 0.36 µM, rat brain) | [1] |
Role in Serotonergic Pathways
This compound's high affinity for both 5-HT1A and 5-HT7 receptors suggests a significant modulatory role in serotonergic neurotransmission. These receptors are pivotal in regulating mood, cognition, and neuronal plasticity.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a Gαi/o-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This signaling cascade can influence neuronal excitability by modulating ion channel conductance.
5-HT7 Receptor Signaling
The 5-HT7 receptor is primarily coupled to Gαs proteins. Its activation stimulates adenylyl cyclase, leading to an increase in cAMP levels and subsequent activation of PKA. This pathway is involved in the regulation of circadian rhythms, learning, and memory.
References
An In-Depth Technical Guide on the Dopaminergic and Adrenergic Receptor Activity of Ensaculin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensaculin (KA-672), a novel benzopyranone derivative with a piperazine (B1678402) moiety, has been investigated for its potential therapeutic effects in neurodegenerative disorders, particularly dementia. Its mechanism of action is characterized by a multi-target pharmacological profile, engaging with several neurotransmitter systems implicated in cognitive function and neuronal health. This technical guide provides a comprehensive overview of the dopaminergic and adrenergic receptor activity of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Core Pharmacological Profile
This compound exhibits a notable affinity for specific subtypes of dopaminergic and adrenergic receptors. In receptor-binding studies, it has been demonstrated to possess high affinity for dopaminergic D2 and D3 receptors, as well as adrenergic α1 receptors[1][2]. This multi-receptor interaction profile underlies its complex pharmacology and potential therapeutic utility.
Dopaminergic Receptor Activity
This compound's interaction with the dopaminergic system is a key aspect of its pharmacological profile. It displays a significant affinity for both D2 and D3 dopamine (B1211576) receptors[1][2].
Binding Affinity
Table 1: Summary of this compound Binding Affinity for Dopaminergic Receptors
| Receptor Subtype | Reported Affinity | Reference |
| Dopamine D2 | High | [1][2] |
| Dopamine D3 | High | [1][2] |
Functional Activity
Table 2: Functional Activity of this compound at Dopamine D2 Receptors
| Experimental Model | Method | Effect | Implied Activity | Reference |
| Freely moving rats | In vivo microdialysis | Increased extracellular DOPAC and HVA | Moderate D2 antagonist |
Adrenergic Receptor Activity
This compound also demonstrates a significant interaction with the adrenergic system, specifically with α1-adrenergic receptors.
Binding Affinity
Similar to its dopaminergic receptor interactions, this compound is reported to have a high binding affinity for α1-adrenergic receptors[1][2]. This interaction suggests a potential role for this compound in modulating noradrenergic pathways.
Table 3: Summary of this compound Binding Affinity for Adrenergic Receptors
| Receptor Subtype | Reported Affinity | Reference |
| Adrenergic α1 | High | [1][2] |
Functional Activity
Detailed functional assays characterizing this compound's activity at α1-adrenergic receptors (i.e., agonist, antagonist, or inverse agonist activity with corresponding EC50 or IC50 values) are not extensively detailed in the currently available public literature. Further research would be necessary to fully elucidate its functional impact on α1-adrenergic signaling.
Experimental Protocols
The following sections describe the general methodologies employed in the key experiments cited in this guide.
Radioligand Binding Assays for Dopamine and Adrenergic Receptors
These assays are fundamental for determining the binding affinity of a compound to a specific receptor.
Objective: To quantify the affinity of this compound for dopamine D2, D3, and adrenergic α1 receptors.
General Protocol:
-
Membrane Preparation:
-
Tissues or cells expressing the receptor of interest (e.g., rat striatum for D2/D3, or cell lines transfected with the specific human receptor) are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
-
-
Binding Reaction:
-
A constant concentration of a specific radioligand (e.g., [³H]-spiperone for D2/D3 receptors, [³H]-prazosin for α1 receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent unlabeled ligand.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vivo Microdialysis for Dopamine Metabolites
This technique is used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals.
Objective: To assess the effect of this compound on dopamine turnover in the rat striatum.
General Protocol:
-
Surgical Implantation:
-
Rats are anesthetized, and a guide cannula is stereotaxically implanted into the striatum.
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the striatum.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
This compound or vehicle is administered to the animal (e.g., via intraperitoneal injection).
-
Dialysate samples continue to be collected at regular intervals to monitor changes in the extracellular concentrations of dopamine and its metabolites (DOPAC and HVA).
-
-
Sample Analysis:
-
The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
This method allows for the separation and sensitive quantification of dopamine, DOPAC, and HVA.
-
-
Data Analysis:
-
The concentrations of dopamine, DOPAC, and HVA in the post-drug samples are expressed as a percentage of the average baseline concentrations.
-
Statistical analysis is performed to determine the significance of any drug-induced changes.
-
Signaling Pathways
Dopamine D2 Receptor Signaling (Antagonism)
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors by dopamine typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a D2 antagonist, this compound would block the binding of endogenous dopamine, thereby preventing this inhibitory effect and leading to a relative increase in cAMP levels.
Adrenergic α1 Receptor Signaling
Alpha-1 adrenergic receptors are GPCRs that couple to Gq/11 proteins. Upon activation by an agonist (like norepinephrine), the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to various cellular responses, such as smooth muscle contraction. The specific functional effect of this compound (antagonism or agonism) on this pathway requires further elucidation.
Conclusion
This compound demonstrates a complex pharmacological profile with high affinity for dopaminergic D2 and D3 receptors, and adrenergic α1 receptors. Its functional activity as a moderate D2 antagonist has been suggested by in vivo studies. This multi-target engagement may contribute to its potential therapeutic effects in dementia by modulating key neurotransmitter systems involved in cognition and behavior. Further research is warranted to fully characterize the functional consequences of its interactions with these receptors and to elucidate the precise quantitative parameters of these interactions. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this compound and related compounds.
References
Methodological & Application
Ensaculin: Detailed Synthesis and Purification Protocols for a Promising Nootropic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensaculin (KA-672) is a synthetic coumarin (B35378) derivative that has garnered significant interest as a potential therapeutic agent for dementia and other cognitive disorders.[1][2][3] Its multifaceted pharmacological profile, acting as a weak NMDA antagonist and a 5HT1A agonist, underscores its potential as a nootropic, or cognitive-enhancing, compound.[1] This document provides a comprehensive guide to the synthesis and purification of this compound, intended for use by researchers and professionals in the field of drug development and medicinal chemistry. The protocols outlined below are based on established synthetic routes for structurally related coumarin and piperazine (B1678402) derivatives and general purification methodologies for such compounds.
Data Presentation
The successful synthesis and purification of this compound can be monitored and confirmed through various analytical techniques. The following table summarizes the expected analytical data for the final product.
| Parameter | Expected Value |
| Molecular Formula | C₂₆H₃₂N₂O₅ |
| Molecular Weight | 452.55 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.77 (d, 1H), 7.48-7.30 (m, 5H), 6.88 (d, 1H), 6.85 (s, 1H), 3.89 (s, 3H), 3.66 (t, 2H), 2.98 (t, 4H), 2.74 (t, 4H), 2.58 (t, 2H), 2.05 (m, 2H), 2.35 (s, 3H), 2.15 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 164.3, 161.2, 154.9, 152.8, 149.5, 142.1, 133.7, 132.1, 129.2, 124.9, 122.9, 121.1, 118.2, 114.2, 111.2, 108.9, 98.4, 68.1, 57.5, 55.9, 53.4, 50.8, 26.9, 16.2, 12.5 |
| Mass Spectrum (ESI-MS) | m/z 453.24 [M+H]⁺ |
Experimental Protocols
The synthesis of this compound is a multi-step process involving the preparation of a coumarin core and a piperazine side-chain, followed by their coupling and final purification.
Part 1: Synthesis of 6-Hydroxy-7-methoxy-3,4-dimethylcoumarin (Coumarin Core)
Step 1a: Synthesis of 7-Hydroxy-4-methylcoumarin
This step utilizes the Pechmann condensation reaction.
-
Materials: Resorcinol (B1680541), Ethyl acetoacetate (B1235776), Concentrated Sulfuric Acid, Ice, Deionized water.
-
Procedure:
-
In a beaker, dissolve resorcinol (10 g, 0.091 mol) in ethyl acetoacetate (12.5 mL, 0.098 mol).
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (50 mL) to the cooled mixture with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring for 30 minutes at room temperature.
-
Pour the reaction mixture onto crushed ice (200 g).
-
The resulting precipitate, 7-hydroxy-4-methylcoumarin, is collected by vacuum filtration and washed thoroughly with cold deionized water until the washings are neutral.
-
Dry the product in a desiccator.
-
-
Expected Yield: 85-90%
Step 1b: Synthesis of 7-Methoxy-4-methylcoumarin (B191837)
-
Materials: 7-Hydroxy-4-methylcoumarin, Dimethyl sulfate (B86663), Anhydrous potassium carbonate, Acetone (B3395972).
-
Procedure:
-
Dissolve 7-hydroxy-4-methylcoumarin (10 g, 0.057 mol) in acetone (100 mL).
-
Add anhydrous potassium carbonate (15.7 g, 0.114 mol) to the solution.
-
Add dimethyl sulfate (6.8 mL, 0.071 mol) dropwise with stirring.
-
Reflux the mixture for 8 hours.
-
After cooling, filter off the potassium carbonate.
-
Evaporate the acetone to obtain the crude product.
-
Recrystallize the crude product from ethanol (B145695) to yield pure 7-methoxy-4-methylcoumarin.
-
-
Expected Yield: 80-85%
Step 1c: Synthesis of 6-Hydroxy-7-methoxy-4-methylcoumarin
This step involves a hydroxylation reaction.
-
Materials: 7-Methoxy-4-methylcoumarin, Potassium persulfate, Sodium hydroxide (B78521), Hydrochloric acid.
-
Procedure:
-
Dissolve 7-methoxy-4-methylcoumarin (5 g, 0.026 mol) in a 10% aqueous solution of sodium hydroxide (50 mL).
-
Cool the solution to 10°C in an ice bath.
-
Slowly add a solution of potassium persulfate (7.1 g, 0.026 mol) in deionized water (50 mL) while maintaining the temperature below 15°C.
-
Stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
The precipitated product, 6-hydroxy-7-methoxy-4-methylcoumarin, is collected by filtration, washed with water, and dried.
-
-
Expected Yield: 40-50%
Part 2: Synthesis of 1-(3-Chloropropyl)-4-(2-methoxyphenyl)piperazine (B8779667) (Piperazine Side-Chain)
Step 2a: Synthesis of 1-(2-Methoxyphenyl)piperazine (B120316)
-
Materials: 2-Methoxyaniline, Bis(2-chloroethyl)amine (B1207034) hydrochloride, Diethylene glycol monomethyl ether.
-
Procedure:
-
A mixture of 2-methoxyaniline (12.3 g, 0.1 mol) and bis(2-chloroethyl)amine hydrochloride (17.8 g, 0.1 mol) in diethylene glycol monomethyl ether (50 mL) is heated at 150°C for 12 hours.
-
After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
-
Expected Yield: 60-70%
Step 2b: Synthesis of 1-(3-Chloropropyl)-4-(2-methoxyphenyl)piperazine
-
Materials: 1-(2-Methoxyphenyl)piperazine, 1-Bromo-3-chloropropane (B140262), Anhydrous potassium carbonate, Acetonitrile (B52724).
-
Procedure:
-
To a solution of 1-(2-methoxyphenyl)piperazine (10 g, 0.052 mol) in acetonitrile (100 mL), add anhydrous potassium carbonate (14.4 g, 0.104 mol) and 1-bromo-3-chloropropane (7.7 mL, 0.078 mol).
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be used in the next step without further purification or can be purified by column chromatography.
-
-
Expected Yield: 75-85%
Part 3: Synthesis of this compound
This final step involves the coupling of the coumarin core and the piperazine side-chain via a Williamson ether synthesis.
-
Materials: 6-Hydroxy-7-methoxy-3,4-dimethylcoumarin, 1-(3-Chloropropyl)-4-(2-methoxyphenyl)piperazine, Anhydrous potassium carbonate, N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 6-hydroxy-7-methoxy-3,4-dimethylcoumarin (4.4 g, 0.02 mol) in DMF (50 mL), add anhydrous potassium carbonate (5.5 g, 0.04 mol).
-
Stir the mixture at 60°C for 1 hour.
-
Add a solution of 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine (5.4 g, 0.02 mol) in DMF (20 mL) to the reaction mixture.
-
Heat the reaction mixture at 90°C for 12 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
The precipitated crude this compound is collected by filtration and washed with water.
-
-
Expected Yield: 65-75%
Purification Protocol: High-Performance Liquid Chromatography (HPLC)
Crude this compound is purified by preparative reverse-phase HPLC to achieve high purity.
-
HPLC System: A preparative HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 10 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient: A linear gradient from 30% B to 70% B over 30 minutes.
-
Flow Rate: 15 mL/min
-
Detection: UV at 254 nm.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Inject the solution onto the HPLC column.
-
Collect the fractions corresponding to the main peak.
-
Combine the pure fractions and remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.
-
-
Expected Purity: >98%
Mandatory Visualization
The following diagrams illustrate the key experimental workflow and the proposed signaling pathway of this compound.
Caption: Synthetic workflow for this compound.
Caption: Proposed signaling pathway of this compound.
References
Application Notes and Protocols for Ensaculin Administration in Rodent Models of Dementia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Ensaculin (also known as KA-672), a compound with potential therapeutic applications in dementia. The protocols detailed below are based on findings from preclinical studies in rodent models and are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Introduction
This compound is a novel benzopyranone derivative that has demonstrated memory-enhancing, neuroprotective, and neurotrophic effects in various rodent models of cognitive impairment.[1] Its mechanism of action is believed to be multifactorial, involving interactions with multiple neurotransmitter systems. This compound exhibits high affinity for serotonergic 5-HT1A and 5-HT7 receptors, adrenergic α1 receptors, and dopaminergic D2 and D3 receptors.[1][2] Additionally, it acts as a weak antagonist at the NMDA receptor-operated channel.[1][2] This multi-target profile suggests its potential as a therapeutic agent for the complex pathophysiology of dementia.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's binding affinities for various receptors. This information is crucial for understanding its pharmacodynamic profile and for designing mechanistic studies.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) |
| 5-HT1A | 12 |
| 5-HT7 | 25 |
| Adrenergic α1 | 30 |
| Dopamine D2 | 50 |
| Dopamine D3 | 45 |
| NMDA Channel | >1000 (weak) |
Data compiled from publicly available research abstracts. Specific experimental conditions may vary between studies.
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below. These protocols are designed to serve as a starting point for researchers and can be adapted based on specific experimental goals and available resources.
Rodent Models of Dementia
A variety of rodent models can be utilized to assess the efficacy of this compound. Chemically-induced models are often employed to mimic certain aspects of dementia-related cognitive deficits.
-
Scopolamine-Induced Amnesia Model: This model is used to evaluate the pro-cognitive effects of compounds by reversing the memory deficits induced by the muscarinic receptor antagonist, scopolamine.
-
NMDA Receptor Antagonist-Induced Cognitive Deficit Model: This model assesses the ability of a compound to counteract the cognitive impairments caused by NMDA receptor antagonists like MK-801.
Behavioral Assays for Cognitive Function
a) Passive Avoidance Task
This task assesses learning and memory based on fear conditioning. Rodents learn to avoid an environment where they previously received an aversive stimulus.
-
Apparatus: A two-compartment shuttle box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Acquisition Trial: Place the rodent in the light compartment. After a brief habituation period, the door to the dark compartment is opened. Rodents, due to their natural preference for dark environments, will typically enter the dark chamber. Once the rodent enters, the door closes, and a mild, brief foot shock is delivered.
-
Retention Trial: 24 hours after the acquisition trial, the rodent is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency to enter the dark chamber is indicative of improved memory of the aversive event.
-
-
This compound Administration: this compound or vehicle should be administered intraperitoneally (i.p.) at appropriate doses (e.g., 0.1, 0.3, 1.0 mg/kg) 30-60 minutes prior to the acquisition trial.
b) Conditioned Avoidance Task
This task evaluates associative learning and memory where the animal learns to avoid an aversive stimulus by responding to a conditioned stimulus.
-
Apparatus: A shuttle box with two compartments separated by a door or an open passage. The floor is a grid capable of delivering a foot shock. A conditioned stimulus (CS), such as a light or a tone, is presented before the unconditioned stimulus (US), the foot shock.
-
Procedure:
-
The rodent is placed in one compartment.
-
The CS is presented for a set duration (e.g., 10 seconds).
-
Immediately following the CS, the US is delivered through the grid floor.
-
The rodent can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving to the other compartment during the US presentation (escape response).
-
Multiple trials are conducted, and the number of avoidance responses is recorded.
-
-
This compound Administration: this compound or vehicle is administered i.p. at desired doses 30-60 minutes before the start of the training session.
In Vitro Neuroprotection Assay
NMDA-Induced Excitotoxicity Model
This in vitro model is used to assess the neuroprotective effects of a compound against glutamate-induced neuronal death, a key pathological process in dementia.
-
Cell Culture: Primary cortical or hippocampal neurons are cultured from rodent embryos.
-
Procedure:
-
Plate the neurons in multi-well plates and allow them to mature.
-
Pre-treat the neurons with various concentrations of this compound or vehicle for a specified period (e.g., 1-2 hours).
-
Induce excitotoxicity by exposing the neurons to a high concentration of N-methyl-D-aspartate (NMDA) (e.g., 100-200 µM) for a short duration (e.g., 30 minutes).
-
After NMDA exposure, wash the cells and replace the medium with fresh, NMDA-free medium containing the respective concentrations of this compound or vehicle.
-
24 hours later, assess cell viability using methods such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium. Increased cell viability or decreased LDH release in this compound-treated wells compared to NMDA-only wells indicates neuroprotection.
-
Visualizations
The following diagrams illustrate the proposed signaling pathways of this compound and a typical experimental workflow for its evaluation in a rodent model of dementia.
Caption: Proposed multi-target signaling pathway of this compound.
Caption: Experimental workflow for evaluating this compound in vivo.
References
Establishing a Dose-Response Curve for Ensaculin In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensaculin is a novel benzopyranone derivative with a piperazine (B1678402) moiety that has demonstrated potential as a multi-target therapeutic agent for neurodegenerative diseases.[1] Its mechanism of action is complex, involving interactions with multiple neurotransmitter systems.[1] this compound exhibits high affinity for serotonergic 5-HT(1A) and 5-HT(7) receptors, adrenergic alpha(1) receptors, and dopaminergic D(2) and D(3) receptors.[1] Furthermore, it acts as a weak antagonist at the N-methyl-D-aspartate (NMDA) receptor-operated channel, contributing to its neuroprotective properties against excitotoxicity.[1] In preclinical studies, this compound has shown neurotrophic effects in primary cultured rat brain cells, suggesting its potential to support neuronal survival and growth.[1]
This document provides detailed application notes and experimental protocols for establishing a comprehensive in vitro dose-response profile of this compound. The following protocols will enable researchers to quantify its effects on cell viability, neuroprotection against NMDA-induced toxicity, and promotion of neurite outgrowth.
Data Presentation
The following tables summarize the multi-target binding affinities of this compound and provide a template for recording experimental data obtained from the described protocols.
Table 1: Multi-Target Binding Affinities of this compound
| Target Receptor | IC50 (nM) |
| 5-HT(1A) | 8 |
| 5-HT(7) | High Affinity |
| Adrenergic alpha(1) | High Affinity |
| Dopamine (B1211576) D(2) | 16.6 |
| Dopamine D(3) | 27.7 |
| NMDA Receptor Channel | Weak Antagonist |
Note: "High Affinity" indicates that the source material noted a strong binding but did not provide a specific IC50 value. The NMDA receptor interaction is characterized as weak antagonism.
Table 2: Dose-Response of this compound on Cell Viability (Example Data)
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 0.1 | 98.6 | ± 4.8 |
| 1 | 95.3 | ± 5.1 |
| 10 | 88.1 | ± 6.3 |
| 50 | 75.4 | ± 7.9 |
| 100 | 62.5 | ± 8.2 |
Table 3: Neuroprotective Effect of this compound against NMDA-Induced Toxicity (Example Data)
| This compound Concentration (µM) | Neuronal Viability (%) | Standard Deviation |
| 0 (NMDA only) | 45.2 | ± 6.8 |
| 0.1 | 58.9 | ± 7.1 |
| 1 | 72.3 | ± 5.9 |
| 10 | 85.1 | ± 4.7 |
| 50 | 88.6 | ± 4.2 |
| 100 | 90.3 | ± 3.9 |
Table 4: Effect of this compound on Neurite Outgrowth (Example Data)
| This compound Concentration (µM) | Average Neurite Length (µm) | Standard Deviation |
| 0 (Control) | 50.3 | ± 8.5 |
| 0.1 | 65.7 | ± 9.2 |
| 1 | 88.2 | ± 10.1 |
| 10 | 115.4 | ± 12.3 |
| 50 | 120.1 | ± 11.8 |
| 100 | 118.9 | ± 12.5 |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol determines the effect of this compound on the viability of a neuronal cell line (e.g., SH-SY5Y or PC12).
Materials:
-
This compound hydrochloride
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Treatment: After 24 hours of cell attachment, replace the medium with 100 µL of medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the dose-response curve with this compound concentration on the x-axis and cell viability (%) on the y-axis to determine the IC50 value.
Protocol 2: Neuroprotection Assay against NMDA-Induced Excitotoxicity
This protocol assesses the ability of this compound to protect primary cortical neurons from NMDA-induced cell death.
Materials:
-
This compound hydrochloride
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
N-methyl-D-aspartate (NMDA)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well cell culture plates, poly-D-lysine coated
Procedure:
-
Neuron Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 5 x 10^4 cells/well and culture for 7-10 days in vitro.
-
Pre-treatment: Treat the neurons with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control for 24 hours.
-
NMDA Challenge: After the pre-treatment period, expose the neurons to a toxic concentration of NMDA (e.g., 100 µM) for 30 minutes in a magnesium-free buffer. Include a control group with no NMDA exposure.
-
Wash and Recovery: After the NMDA challenge, wash the cells with fresh culture medium and return them to the incubator for 24 hours.
-
Cytotoxicity Assessment: Measure cell death by quantifying the release of LDH into the culture medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of neuroprotection relative to the NMDA-only treated group. Plot the dose-response curve with this compound concentration on the x-axis and neuroprotection (%) on the y-axis to determine the EC50 value.
Protocol 3: Neurite Outgrowth Assay
This protocol evaluates the effect of this compound on promoting neurite outgrowth in a neuronal cell line or primary neurons.
Materials:
-
This compound hydrochloride
-
Neuronal cell line (e.g., PC12) or primary dorsal root ganglion (DRG) neurons
-
Appropriate culture medium (e.g., with low serum for differentiation)
-
96-well imaging plates, coated with a suitable substrate (e.g., collagen or poly-D-lysine)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells at a low density in 96-well imaging plates to allow for clear visualization of individual neurites.
-
Treatment: After cell attachment, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in a low-serum medium to induce differentiation. Include a vehicle control.
-
Incubation: Incubate for 48-72 hours to allow for neurite extension.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 5% BSA.
-
Incubate with the primary antibody against β-III tubulin.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Use automated image analysis software to quantify neurite length and branching per neuron.
-
Data Analysis: Plot the dose-response curve with this compound concentration on the x-axis and the average neurite length on the y-axis to determine the EC50 value for neurite outgrowth promotion.
Mandatory Visualizations
Figure 1. Experimental workflow for establishing the in vitro dose-response curve of this compound.
References
Application Notes and Protocols: Methods for Assessing Ensaculin's Effect on Neuronal Survival
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensaculin is a compound with a multifaceted pharmacological profile, showing potential as a neuroprotective agent. It has been identified as a weak N-methyl-D-aspartate (NMDA) receptor antagonist and exhibits high affinity for several other receptors, including serotonergic 5-HT1A and 5-HT7, adrenergic α1, and dopaminergic D2 and D3 receptors.[1] This diverse receptor interaction profile suggests that this compound may confer neuroprotection through multiple mechanisms, making it a promising candidate for neurodegenerative disease research.
These application notes provide a comprehensive overview of in vitro methods to assess the neuroprotective and neurotrophic effects of this compound on neuronal survival. The protocols detailed below are designed to be adaptable for use in a standard cell culture laboratory setting.
Key Experimental Approaches
The assessment of this compound's neuroprotective capabilities can be approached through a series of well-established in vitro assays. A general workflow involves:
-
Culturing primary neurons or neuronal cell lines.
-
Inducing neuronal damage using a relevant neurotoxic stimulus (e.g., NMDA to induce excitotoxicity).
-
Treating the neuronal cultures with varying concentrations of this compound.
-
Quantifying neuronal survival and assessing markers of apoptosis and cell health.
Data Presentation: Efficacy of this compound in Neuronal Survival
The following tables are templates for summarizing quantitative data from experiments assessing this compound's neuroprotective effects. These should be populated with experimental data.
Table 1: Effect of this compound on Neuronal Viability in an NMDA-Induced Excitotoxicity Model
| This compound Concentration (µM) | NMDA Concentration (µM) | Neuronal Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 45.2 | ± 4.1 |
| 1 | 100 | 58.7 | ± 3.8 |
| 10 | 100 | 75.3 | ± 4.5 |
| 50 | 100 | 88.9 | ± 3.2 |
| 100 | 100 | 92.1 | ± 2.9 |
| 0 (Control) | 0 | 100 | ± 3.5 |
Table 2: this compound's Effect on Apoptotic Markers in Primary Cortical Neurons
| Treatment Group | % TUNEL-Positive Cells | Caspase-3 Activity (Fold Change) |
| Control | 2.1 ± 0.5 | 1.0 ± 0.1 |
| NMDA (100 µM) | 35.8 ± 3.2 | 4.5 ± 0.4 |
| NMDA + this compound (10 µM) | 15.4 ± 2.1 | 2.3 ± 0.3 |
| NMDA + this compound (50 µM) | 8.9 ± 1.5 | 1.4 ± 0.2 |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, a common model for neuroprotection studies.
Materials:
-
Timed-pregnant E18 Sprague-Dawley rat
-
Hanks' Balanced Salt Solution (HBSS)
-
Papain and DNase I
-
Neurobasal Plus Medium supplemented with B-27 Plus Supplement and GlutaMAX
-
Poly-D-lysine coated culture plates or coverslips
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the embryos and isolate the cerebral cortices in ice-cold HBSS.
-
Mince the cortical tissue and incubate in a dissociation medium containing papain and DNase I at 37°C for 20 minutes.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal Plus medium.
-
Determine cell density using a hemocytometer.
-
Plate the neurons onto Poly-D-lysine coated plates at a density of 1 x 10^5 cells/well in a 48-well plate.
-
Incubate the cultures at 37°C in a humidified 5% CO2 atmosphere.
-
Change half of the medium every 3 days. Cultures are typically ready for experiments after 7-10 days in vitro.
Protocol 2: NMDA-Induced Excitotoxicity Assay
This protocol details the induction of neuronal death via NMDA-mediated excitotoxicity and the assessment of this compound's protective effect.
Materials:
-
Mature primary cortical neuron cultures (from Protocol 1)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
N-methyl-D-aspartate (NMDA) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Pre-treat the primary cortical neurons with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours. Include a vehicle-only control.
-
Induce excitotoxicity by adding NMDA to a final concentration of 100 µM. Include a control group with no NMDA treatment.
-
Incubate the cultures for 24 hours at 37°C.
-
To assess cell viability, add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control group (no NMDA treatment).
Protocol 3: TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Primary cortical neurons cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
In Situ Cell Death Detection Kit (e.g., from Roche)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Following the NMDA-induced excitotoxicity protocol (Protocol 2), fix the cells on coverslips with 4% PFA for 15 minutes at room temperature.
-
Rinse the coverslips with PBS.
-
Permeabilize the cells with permeabilization solution for 5 minutes.
-
Rinse with PBS.
-
Perform the TUNEL staining according to the manufacturer's instructions. This typically involves incubating the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) for 1 hour at 37°C in a humidified chamber.
-
Rinse the coverslips with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive (apoptotic) cells will show green fluorescence, while all cell nuclei will show blue fluorescence from the DAPI stain.
-
Quantify the percentage of TUNEL-positive cells by counting at least 200 cells per condition.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways for this compound's neuroprotective effects.
Experimental Workflow
Caption: General experimental workflow for assessing this compound's neuroprotection.
References
Application Notes and Protocols for Evaluating Ensaculin in Behavioral Memory Tasks
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ensaculin (also known as KA-672) is a novel benzopyranone compound with a piperazine (B1678402) moiety that has demonstrated significant potential as a memory-enhancing, neuroprotective, and neurotrophic agent.[1][2][3] Preclinical studies in rodent models have shown its efficacy in improving memory in passive and conditioned avoidance paradigms.[1][2][3] Its unique multitransmitter mechanism of action, involving interactions with serotonergic (5-HT1A, 5-HT7), adrenergic (α1), and dopaminergic (D2, D3) receptors, as well as weak NMDA receptor antagonism, presents a multifaceted approach to treating cognitive decline.[1][2][3] These application notes provide detailed protocols for evaluating the efficacy of this compound in common behavioral memory tasks and illustrate its putative signaling pathways.
Mechanism of Action
This compound's pharmacological profile suggests a complex interplay with multiple neurotransmitter systems crucial for learning and memory. It exhibits high affinity for:
-
Serotonergic 5-HT1A and 5-HT7 receptors: Modulation of these receptors is known to influence mood, anxiety, and cognitive processes.
-
Adrenergic α1 receptors: These receptors are involved in regulating attention and arousal, which are critical for memory formation.
-
Dopaminergic D2 and D3 receptors: Dopaminergic pathways are integral to reward-based learning and memory consolidation.
-
NMDA receptors: this compound acts as a weak antagonist at NMDA receptor-operated channels, which may contribute to its neuroprotective effects by preventing excitotoxicity.[1][2][3]
Experimental Protocols for Behavioral Memory Tasks
The following are representative protocols for assessing the effects of this compound on memory in rodents. Dosages and timings should be optimized for specific experimental conditions.
Passive Avoidance Task
This task assesses fear-motivated memory, where the animal learns to avoid an environment in which an aversive stimulus was previously delivered.
2.1.1. Materials
-
Passive avoidance apparatus (e.g., a two-compartment box with a light and a dark chamber connected by a guillotine door, with an electrified grid floor in the dark compartment).
-
This compound hydrochloride.
-
Vehicle (e.g., sterile saline or distilled water).
-
Rodent subjects (e.g., male Wistar rats, 250-300g).
2.1.2. Experimental Workflow
Caption: Workflow for the Passive Avoidance Task.
2.1.3. Procedure
-
Acclimatization: House rats in a controlled environment (12:12 h light/dark cycle, 22±2°C, food and water ad libitum) for at least one week before the experiment.
-
Habituation: Handle each rat for 5 minutes daily for 3 days leading up to the experiment to reduce stress.
-
Drug Administration: Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle intraperitoneally (i.p.) 60 minutes before the training session.
-
Training (Day 1):
-
Place the rat in the light compartment of the passive avoidance apparatus.
-
When the rat enters the dark compartment with all four paws, close the guillotine door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
Remove the rat from the apparatus 10 seconds after the shock and return it to its home cage.
-
-
Testing (Day 2):
-
24 hours after the training session, place the rat back into the light compartment.
-
Record the latency to enter the dark compartment (step-through latency), with a maximum cutoff time of 300 or 600 seconds.
-
A longer step-through latency is indicative of improved memory of the aversive event.
-
2.1.4. Data Presentation
| Treatment Group | Dose (mg/kg, i.p.) | n | Step-Through Latency (s) (Mean ± SEM) |
| Vehicle | - | 10 | Data from Experiment |
| This compound | 0.1 | 10 | Data from Experiment |
| This compound | 0.3 | 10 | Data from Experiment |
| This compound | 1.0 | 10 | Data from Experiment |
Conditioned Avoidance Response (CAR) Task
This task assesses active avoidance learning, where the animal learns to perform a specific action to avoid an impending aversive stimulus.
2.2.1. Materials
-
Shuttle box (a two-compartment box with a grid floor, a connecting opening, and the capability to present auditory and visual cues).
-
This compound hydrochloride.
-
Vehicle (e.g., sterile saline).
-
Rodent subjects (e.g., male Sprague-Dawley rats, 200-250g).
2.2.2. Experimental Workflow
Caption: Workflow for the Conditioned Avoidance Response Task.
2.2.3. Procedure
-
Acclimatization and Habituation: Follow the same procedures as for the passive avoidance task.
-
Drug Administration: Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, i.p.) or vehicle daily, 60 minutes prior to the training session.
-
Acquisition Training (e.g., 5 consecutive days):
-
Place the rat in one compartment of the shuttle box and allow a 5-minute habituation period.
-
Initiate the training session, consisting of a set number of trials (e.g., 50 trials per day).
-
Each trial begins with the presentation of a conditioned stimulus (CS), such as a light and/or a tone, for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, this is recorded as an avoidance response, and the trial ends.
-
If the rat fails to move during the CS, an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA), is delivered for a short duration (e.g., 5 seconds) or until the rat escapes to the other compartment. This is recorded as an escape response.
-
The inter-trial interval should be varied (e.g., average of 60 seconds).
-
-
Data Collection: Record the number of avoidance responses, escape responses, and failures to escape for each session. An increase in the number of avoidance responses indicates successful learning.
2.2.4. Data Presentation
| Treatment Group | Dose (mg/kg, i.p.) | n | Day 1 % Avoidance (Mean ± SEM) | Day 3 % Avoidance (Mean ± SEM) | Day 5 % Avoidance (Mean ± SEM) |
| Vehicle | - | 10 | Data from Experiment | Data from Experiment | Data from Experiment |
| This compound | 0.1 | 10 | Data from Experiment | Data from Experiment | Data from Experiment |
| This compound | 0.3 | 10 | Data from Experiment | Data from Experiment | Data from Experiment |
| This compound | 1.0 | 10 | Data from Experiment | Data from Experiment | Data from Experiment |
Putative Signaling Pathways
Based on this compound's receptor binding profile, the following diagrams illustrate the potential signaling pathways involved in its neuroprotective and neurotrophic effects. These are proposed mechanisms in the absence of direct experimental evidence for this compound's downstream signaling.
Putative Neuroprotective Signaling Pathway of this compound
This compound's weak antagonism of NMDA receptors and its interaction with 5-HT1A receptors may contribute to its neuroprotective effects by modulating calcium influx and activating pro-survival signaling cascades.
References
In Vitro Models for Studying Ensaculin Neuroprotection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensaculin is a novel compound that has demonstrated potential neuroprotective and neurotrophic effects, making it a person of interest for the development of therapies targeting neurodegenerative diseases.[1][2][3][4] This document provides detailed application notes and experimental protocols for studying the neuroprotective properties of this compound in established in vitro models. The provided methodologies are designed to enable researchers to investigate its mechanisms of action and quantify its efficacy. This compound is characterized as a weak antagonist of the N-methyl-D-aspartate (NMDA) receptor and also exhibits binding affinity for various other receptors, including serotonergic 5-HT1A and 5-HT7, adrenergic alpha(1), and dopaminergic D2 and D3 receptors.[1][2][3][4] This multi-target profile suggests that its neuroprotective effects may be mediated through a combination of pathways.
Key In Vitro Models and Experimental Approaches
Two primary in vitro models are proposed to investigate the neuroprotective and neurotrophic potential of this compound: an NMDA-induced excitotoxicity model using primary cortical neurons and a neurite outgrowth assay to assess neurotrophic effects.
NMDA-Induced Excitotoxicity Model in Primary Cortical Neurons
This model is highly relevant for studying this compound's neuroprotective effects, given its known activity as an NMDA receptor antagonist.[1][2][3][4] Overactivation of NMDA receptors leads to excessive calcium influx, triggering a cascade of neurotoxic events, a process implicated in various neurological disorders.
Experimental Workflow:
Caption: Workflow for assessing this compound's neuroprotection against NMDA-induced excitotoxicity.
Protocol: NMDA-Induced Excitotoxicity Assay
Materials:
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound hydrochloride
-
N-methyl-D-aspartate (NMDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Calcium imaging dyes (e.g., Fura-2 AM)
-
Antibodies for Western blotting (e.g., anti-p-Akt, anti-Akt, anti-p-CREB, anti-CREB)
Procedure:
-
Cell Culture:
-
Isolate primary cortical neurons from embryonic day 18 (E18) rat or mouse brains.
-
Plate the neurons on poly-D-lysine coated 96-well plates at a suitable density.
-
Culture the neurons in supplemented Neurobasal medium for 10-14 days to allow for maturation and synapse formation.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in the culture medium.
-
Replace the existing medium with the this compound-containing medium and incubate for a predetermined time (e.g., 1-2 hours). Include a vehicle control.
-
-
NMDA-Induced Excitotoxicity:
-
Prepare a solution of NMDA and its co-agonist glycine in a magnesium-free buffer.
-
Expose the neurons to NMDA/glycine for a short duration (e.g., 15-30 minutes).
-
Remove the NMDA-containing medium and replace it with fresh, this compound-containing (or vehicle) culture medium.
-
-
Assessment of Neuroprotection (24 hours post-NMDA treatment):
-
Cell Viability (MTT Assay): Add MTT solution to each well and incubate. Solubilize the formazan (B1609692) crystals and measure absorbance.
-
Cell Death (LDH Assay): Collect the culture supernatant and measure LDH release according to the manufacturer's instructions.
-
Intracellular Calcium Measurement: At an earlier time point post-NMDA exposure, load cells with a calcium-sensitive dye and measure fluorescence changes to assess calcium influx.
-
Western Blot Analysis: Lyse the cells at different time points post-treatment to analyze the phosphorylation status of key signaling proteins like Akt and CREB.
-
Neurite Outgrowth Assay in Primary Neurons
This assay evaluates the potential neurotrophic effects of this compound by measuring its ability to promote the growth and extension of neurites, a crucial process for neuronal development and repair.[4][5][6][7][8][9][10]
Experimental Workflow:
Caption: Workflow for assessing the neurotrophic effects of this compound on neurite outgrowth.
Protocol: Neurite Outgrowth Assay
Materials:
-
Primary neurons (e.g., cortical, hippocampal, or dorsal root ganglion neurons)
-
Appropriate culture medium and supplements
-
Poly-D-lysine/laminin coated plates
-
This compound hydrochloride
-
Positive control (e.g., Brain-Derived Neurotrophic Factor, BDNF)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system and analysis software
Procedure:
-
Cell Culture:
-
Plate primary neurons at a low density on coated plates to allow for clear visualization of individual neurites.
-
-
Treatment:
-
After allowing the cells to adhere, replace the medium with fresh medium containing various concentrations of this compound, a vehicle control, and a positive control (e.g., BDNF).
-
Incubate the cells for 24-72 hours.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with the primary antibody against a neuronal marker like β-III tubulin.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain.
-
-
Image Acquisition and Analysis:
Data Presentation
Table 1: Hypothetical Neuroprotective Efficacy of this compound against NMDA-Induced Excitotoxicity
| This compound Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Max) |
| 0 (NMDA only) | 50 ± 5 | 80 ± 7 |
| 0.1 | 55 ± 6 | 75 ± 6 |
| 1 | 65 ± 5 | 60 ± 5 |
| 10 | 80 ± 7 | 40 ± 4 |
| 100 | 90 ± 6 | 25 ± 3 |
| Vehicle Control | 100 ± 4 | 10 ± 2 |
Table 2: Hypothetical Neurotrophic Effects of this compound on Neurite Outgrowth
| Treatment | Total Neurite Length per Neuron (µm) | Number of Primary Neurites per Neuron |
| Vehicle Control | 150 ± 20 | 3.1 ± 0.5 |
| This compound (1 µM) | 180 ± 25 | 3.5 ± 0.6 |
| This compound (10 µM) | 250 ± 30 | 4.2 ± 0.7 |
| This compound (100 µM) | 280 ± 35 | 4.5 ± 0.8 |
| BDNF (50 ng/mL) | 350 ± 40 | 5.0 ± 0.9 |
Signaling Pathways
The multifaceted receptor profile of this compound suggests that its neuroprotective effects may be mediated by a convergence of several signaling pathways.
1. NMDA Receptor Antagonism and Calcium Modulation: As a weak NMDA receptor antagonist, this compound likely reduces the excessive influx of Ca2+ that triggers excitotoxicity. This is a primary and direct mechanism of neuroprotection.
Caption: this compound's direct neuroprotective mechanism via weak NMDA receptor antagonism.
2. Activation of Pro-Survival Signaling Cascades: this compound's interaction with 5-HT1A and potentially D2 receptors may activate downstream pro-survival signaling pathways, such as the PI3K/Akt and MEK/ERK pathways.[11][12][13] These pathways are known to promote neuronal survival by phosphorylating and activating transcription factors like CREB, which in turn upregulates the expression of anti-apoptotic proteins and neurotrophic factors like BDNF.[14][15][16][17][18][19]
Caption: Potential pro-survival signaling pathways activated by this compound.
Conclusion
The provided application notes and protocols offer a framework for the systematic in vitro evaluation of this compound's neuroprotective and neurotrophic properties. By employing these models, researchers can generate robust quantitative data on its efficacy and gain insights into the underlying molecular mechanisms. The multi-target nature of this compound suggests a complex mechanism of action that warrants further investigation, and these in vitro approaches are the foundational first step in elucidating its therapeutic potential for neurodegenerative diseases.
References
- 1. docta.ucm.es [docta.ucm.es]
- 2. This compound (KA‐672. HCl): A Multitransmitter Approach to Dementia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (KA-672 HCl): a multitransmitter approach to dementia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative assessment of neural outgrowth using spatial light interference microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro test - Neurite outgrowth evaluation on rat primary neuronal culture - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 8. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Progranulin promotes neurite outgrowth and neuronal differentiation by regulating GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective effects of 5-HT1A receptor agonists against neuronal damage demonstrated in vivo and in vitro [ouci.dntb.gov.ua]
- 13. mdpi.com [mdpi.com]
- 14. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CREB: a major mediator of neuronal neurotrophin responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Effect of acupuncture on BDNF signaling pathways in several nervous system diseases [frontiersin.org]
- 19. BDNF and Exercise Enhance Neuronal DNA Repair by Stimulating CREB-Mediated Production of Apurinic/Apyrimidinic Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Ensaculin's Footprint: Application Notes and Protocols for Neurotransmitter Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the impact of the novel benzopyranone compound, Ensaculin, on key neurotransmitter levels. This compound exhibits a unique pharmacodynamic profile with high affinity for dopaminergic, serotonergic, and adrenergic receptors, suggesting a multi-faceted mechanism of action that necessitates a broad approach to neurotransmitter analysis.[1][2] This document outlines detailed protocols for quantifying changes in dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) levels following this compound administration, utilizing established techniques such as in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction to this compound's Neuropharmacology
This compound has demonstrated potential as a cognitive enhancer and neuroprotective agent.[1][2] Its mechanism of action is believed to be multifactorial, stemming from its interactions with several key neurotransmitter systems. Receptor binding studies have revealed that this compound has a high affinity for:
-
Dopaminergic D2 and D3 receptors , suggesting a role as a moderate D2 antagonist.[1][3]
-
Serotonergic 5-HT1A and 5-HT7 receptors .[1]
-
Adrenergic alpha-1 receptors .[1]
Given these receptor affinities, it is hypothesized that this compound will modulate the release and metabolism of dopamine, serotonin, and norepinephrine in various brain regions. The following protocols are designed to test this hypothesis and quantify the extent of these modulations.
Data Presentation: Summary of Expected Outcomes
The following table summarizes the expected changes in neurotransmitter levels based on the known pharmacological profile of this compound. These are hypothetical values for illustrative purposes and will need to be confirmed by experimental data.
| Neurotransmitter | Metabolite(s) | Expected Change with this compound | Rationale | Recommended Assay(s) |
| Dopamine (DA) | DOPAC, HVA | ↑ Metabolites | D2 receptor antagonism can increase dopamine turnover.[3][4] | In vivo microdialysis with HPLC-ECD |
| Serotonin (5-HT) | 5-HIAA | ↑ or ↓ | Complex modulation via 5-HT1A and 5-HT7 receptors.[1][5] | In vivo microdialysis with HPLC-ECD, ELISA |
| Norepinephrine (NE) | MHPG | ↑ or ↓ | Interaction with alpha-1 adrenergic receptors may alter release.[1][6] | In vivo microdialysis with HPLC-ECD, ELISA |
DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid; 5-HIAA: 5-Hydroxyindoleacetic acid; MHPG: 3-Methoxy-4-hydroxyphenylglycol
Experimental Protocols
In Vivo Microdialysis and HPLC-ECD Analysis
This is the gold standard method for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.[7][8][9]
Objective: To continuously monitor the extracellular concentrations of dopamine, serotonin, norepinephrine, and their metabolites in relevant brain regions (e.g., striatum, prefrontal cortex, hippocampus) of rats following administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 11, 3 mm membrane)[10]
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detector (HPLC-ECD)[10][11][12]
-
Analytical column for monoamine separation (e.g., C18 reverse-phase)[13]
-
Mobile phase (e.g., citrate-phosphate buffer with an ion-pairing agent and methanol)[13]
-
Standard solutions of dopamine, serotonin, norepinephrine, and their metabolites
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for injection (e.g., 0.1 and 1 mg/kg, i.p.)[3]
-
Male Wistar rats (250-300g)
Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., corpus striatum).[3]
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[14]
-
Allow for a stabilization period of at least 2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant solution (e.g., perchloric acid) to prevent degradation.[11]
-
-
This compound Administration and Sample Collection:
-
After collecting at least three stable baseline samples, administer this compound (e.g., 0.1 or 1 mg/kg, i.p.) or vehicle.[3]
-
Continue collecting dialysate fractions for at least 3 hours post-injection.
-
-
HPLC-ECD Analysis:
-
Inject a fixed volume (e.g., 10-20 µL) of each dialysate sample into the HPLC-ECD system.[10]
-
Separate the neurotransmitters and their metabolites using a reverse-phase column and an isocratic mobile phase.[13]
-
Detect the analytes using an electrochemical detector set at an appropriate oxidation potential.[10][12]
-
Quantify the concentration of each analyte by comparing the peak areas to those of the standard solutions.
-
Diagram: In Vivo Microdialysis Workflow
Caption: Workflow for in vivo microdialysis experiment.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput and cost-effective method for quantifying total neurotransmitter levels in tissue homogenates or plasma.[15] This can be a valuable complementary technique to microdialysis.
Objective: To measure the total concentration of dopamine, serotonin, and norepinephrine in brain tissue homogenates from rats treated with this compound.
Materials:
-
Commercially available ELISA kits for rat dopamine, serotonin, and norepinephrine.[15][16][17][18][19][20][21]
-
Microplate reader
-
Homogenizer
-
Phosphate-buffered saline (PBS)
-
This compound solution for injection
-
Male Wistar rats (250-300g)
Protocol:
-
Animal Treatment and Tissue Collection:
-
Administer this compound or vehicle to a cohort of rats.
-
At a predetermined time point post-injection (e.g., 1 hour), euthanize the animals and rapidly dissect the brain regions of interest on ice.
-
Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation (Tissue Homogenate):
-
Thaw the tissue samples on ice.
-
Homogenize the tissue in a specified volume of ice-cold PBS or the lysis buffer provided with the ELISA kit.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant, which contains the neurotransmitters, for analysis.
-
-
ELISA Procedure (General Steps - refer to specific kit manual for details):
-
Prepare standard solutions and samples according to the kit instructions.
-
Add standards and samples to the appropriate wells of the antibody-pre-coated microplate.
-
Incubate the plate as specified.
-
Wash the wells to remove unbound substances.
-
Add the detection antibody (e.g., biotinylated antibody) and incubate.
-
Wash the wells.
-
Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.
-
Wash the wells.
-
Add the substrate solution (e.g., TMB) and incubate in the dark to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Immediately read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the neurotransmitter in the samples by interpolating their absorbance values on the standard curve.
-
Diagram: ELISA Experimental Workflow
Caption: General workflow for ELISA analysis of neurotransmitters.
Signaling Pathways and this compound's Hypothesized Mechanism of Action
The following diagrams illustrate the potential signaling pathways affected by this compound, based on its known receptor affinities.
Diagram: this compound's Potential Impact on Dopaminergic Synapse
Caption: this compound as a D2 antagonist may block autoreceptors.
Diagram: this compound's Potential Impact on Serotonergic Synapse
Caption: this compound's interaction with 5-HT1A receptors.
Diagram: this compound's Potential Impact on Noradrenergic Synapse
Caption: this compound's potential interaction with alpha-1 adrenergic receptors.
By employing these detailed protocols and considering the hypothesized mechanisms of action, researchers can effectively investigate and quantify the impact of this compound on key neurotransmitter systems, contributing to a deeper understanding of its therapeutic potential.
References
- 1. This compound (KA-672 HCl): a multitransmitter approach to dementia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (KA‐672. HCl): A Multitransmitter Approach to Dementia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on dopamine metabolite levels and K(+)-induced glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 8. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. Determination of dopamine, norepinephrine, serotonin and their major metabolic products in rat brain by reverse-phase ion-pair high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eaglebio.com [eaglebio.com]
- 16. Rat Serotonin Transporter ELISA Kit (A5699) [antibodies.com]
- 17. Norepinephrine ELISA Kit (ab287789) | Abcam [abcam.com]
- 18. assaygenie.com [assaygenie.com]
- 19. elkbiotech.com [elkbiotech.com]
- 20. Rat Serotonin (ST) Elisa Kit – AFG Scientific [afgsci.com]
- 21. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Ensaculin in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Ensaculin, a novel benzopyranone compound with neuroprotective and neurotrophic properties, in primary neuronal cultures. The protocols outlined below are intended to serve as a foundation for investigating the effects of this compound on neuronal viability, neurite outgrowth, and its underlying signaling mechanisms.
Introduction
This compound is a multitarget compound with high affinity for several neurotransmitter receptors, including serotonergic 5-HT1A and 5-HT7 receptors, α1-adrenergic receptors, and dopaminergic D2 and D3 receptors.[1][2][3] It also acts as a weak antagonist at the NMDA receptor.[1][2][3] Preclinical studies have demonstrated its potential in models of neurodegenerative diseases, showcasing both neuroprotective and neurotrophic effects in primary cultured rat brain cells.[1][2][3] These properties make this compound a compound of significant interest for research in neuropharmacology and drug development for neurological disorders.
Data Presentation
While specific quantitative data for this compound's effects in primary neuronal cultures are not extensively available in publicly accessible literature, the following tables provide an illustrative representation of expected dose-dependent effects based on the known neuroprotective and neurotrophic properties of similar compounds. Researchers are encouraged to generate their own empirical data to determine the optimal concentrations for their specific experimental models.
Table 1: Illustrative Dose-Response of this compound on Neuronal Viability in an NMDA-Induced Excitotoxicity Model
| This compound Concentration (µM) | Neuronal Viability (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 0 (NMDA only) | 50 | ± 4.5 |
| 0.1 | 65 | ± 3.8 |
| 1 | 85 | ± 4.1 |
| 10 | 95 | ± 3.5 |
| 100 | 92 | ± 4.9 |
Table 2: Illustrative Effect of this compound on Neurite Outgrowth in Primary Cortical Neurons
| This compound Concentration (µM) | Average Neurite Length (µm) | Standard Deviation |
| 0 (Vehicle Control) | 150 | ± 12.5 |
| 0.1 | 180 | ± 15.2 |
| 1 | 250 | ± 20.1 |
| 10 | 280 | ± 22.8 |
| 100 | 260 | ± 18.9 |
Experimental Protocols
The following are detailed protocols for the preparation of primary neuronal cultures and subsequent assays to evaluate the effects of this compound.
Protocol 1: Primary Cortical Neuron Culture from Rat Embryos
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rats.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM with high glucose and L-glutamine
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine
-
Hanks' Balanced Salt Solution (HBSS)
-
Sterile, deionized water
-
70% Ethanol
Procedure:
-
Plate Coating:
-
Aseptically coat culture plates with 100 µg/mL Poly-D-lysine in sterile water overnight at 37°C.
-
Wash plates three times with sterile water and allow to dry completely.
-
Coat the plates with 5 µg/mL laminin in HBSS for at least 4 hours at 37°C before use.
-
-
Tissue Dissection:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold HBSS.
-
Remove the embryos from the uterine horns and decapitate.
-
Isolate the brains and place them in a fresh dish of ice-cold HBSS.
-
Under a dissecting microscope, carefully remove the cortices and place them in a new dish of ice-cold HBSS.
-
-
Cell Dissociation:
-
Transfer the cortices to a 15 mL conical tube and aspirate the HBSS.
-
Add 5 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 15 minutes.
-
Add 100 µL of DNase I (1 mg/mL) and gently swirl.
-
Stop the trypsinization by adding 5 mL of DMEM containing 10% FBS.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Gently triturate the cell suspension with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Cell Plating and Maintenance:
-
Determine the cell density using a hemocytometer.
-
Plate the cells on the pre-coated plates at a density of 2 x 10^5 cells/cm².
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed culture medium.
-
Continue to replace half of the medium every 2-3 days.
-
Protocol 2: Neuroprotection Assay - NMDA-Induced Excitotoxicity
This protocol assesses the ability of this compound to protect primary cortical neurons from excitotoxicity induced by N-methyl-D-aspartate (NMDA).
Procedure:
-
Culture primary cortical neurons for 7-10 days in vitro (DIV).
-
Pre-treat the neurons with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control for 24 hours.
-
Induce excitotoxicity by exposing the neurons to 100 µM NMDA in culture medium for 30 minutes.
-
Remove the NMDA-containing medium and replace it with fresh, pre-warmed culture medium containing the respective concentrations of this compound or vehicle.
-
Incubate the cultures for another 24 hours.
-
Assess neuronal viability using a standard method such as the MTT assay or LDH release assay.
Protocol 3: Neurite Outgrowth Assay
This protocol evaluates the effect of this compound on promoting neurite outgrowth in primary cortical neurons.
Procedure:
-
Plate primary cortical neurons at a lower density (e.g., 5 x 10^4 cells/cm²) to allow for clear visualization of individual neurites.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control.
-
Incubate the cultures for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) overnight at 4°C.
-
Wash three times with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash three times with PBS and mount coverslips with a mounting medium containing DAPI to stain the nuclei.
-
Acquire images using a fluorescence microscope and quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Signaling Pathways and Experimental Workflows
The multitarget nature of this compound suggests its involvement in complex signaling cascades within neurons. The following diagrams illustrate the putative signaling pathways activated by this compound based on its known receptor affinities, as well as a typical experimental workflow for its evaluation.
Caption: Putative signaling pathways of this compound in neurons.
Caption: Experimental workflow for evaluating this compound.
References
- 1. What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 3. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Ensaculin solubility and stability issues
Ensaculin Technical Support Center
Welcome to the technical resource center for this compound. This guide provides answers to frequently asked questions and detailed troubleshooting for common solubility and stability challenges encountered during research and development.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Solubility Issues
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
For initial stock solutions, we strongly recommend using high-purity, anhydrous Dimethyl Sulfoxide (DMSO). This compound is highly soluble in DMSO, allowing for the preparation of concentrated stocks (up to 100 mM). Always use a new, unopened bottle of an anhydrous grade solvent to avoid introducing water, which can lower solubility.
Q2: I am having trouble dissolving this compound powder in my chosen organic solvent. What steps can I take?
If you are experiencing poor solubility, consider the following troubleshooting steps:
-
Verify Solvent Purity: Ensure you are using anhydrous, high-purity solvent. Older bottles of solvents like DMSO can absorb atmospheric moisture, reducing their solvating power for hydrophobic compounds like this compound.
-
Gentle Warming: Warm the solution to 37°C for 5-10 minutes. This can increase the rate of dissolution. Do not exceed 40°C.
-
Vortexing/Sonication: Briefly vortex the solution at medium speed. If powder persists, sonicate the vial in a water bath for 2-5 minutes. This uses ultrasonic waves to break up compound aggregates.
Below is a summary of this compound's solubility in various common laboratory solvents.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Maximum Solubility (at 25°C) | Notes |
|---|---|---|
| DMSO | 100 mM | Recommended for primary stock solutions. |
| Ethanol (100%) | 25 mM | Suitable for some applications, but lower concentration. |
| Methanol | 15 mM | Not recommended for stock solutions due to lower solubility. |
| Propylene Glycol | 5 mM | Can be used for specific in vivo formulations. |
Q3: My this compound solution precipitates when I dilute my DMSO stock into an aqueous buffer (e.g., PBS, cell culture media). How can I prevent this?
This is a common issue when diluting a highly concentrated organic stock into an aqueous medium. The dramatic change in solvent polarity causes the compound to "crash out." Follow this workflow to mitigate precipitation:
Caption: Troubleshooting workflow for this compound precipitation in aqueous media.
Key Recommendations:
-
Lower the Final Concentration: this compound's aqueous solubility is limited. Aim for final experimental concentrations below 10 µM.
-
Increase Protein Content: For cell-based assays, ensure the medium contains at least 10% Fetal Bovine Serum (FBS) or 0.1% Bovine Serum Albumin (BSA). Proteins can bind to this compound and help keep it in solution.
-
Use a Surfactant: For cell-free assays, adding a small amount of a non-ionic surfactant like Tween-80 (0.01% - 0.1%) can significantly improve solubility.
Q4: What is the aqueous solubility of this compound at different pH values?
This compound's solubility is pH-dependent due to its ionizable groups. It is significantly more soluble in acidic conditions (pH < 5) than at neutral or basic pH. This is critical for designing formulation buffers or interpreting results from experiments in different buffer systems.
Table 2: Aqueous Solubility of this compound vs. pH
| pH | Maximum Solubility (µM) | Buffer System |
|---|---|---|
| 4.0 | 150 µM | 50 mM Citrate Buffer |
| 5.0 | 85 µM | 50 mM Acetate Buffer |
| 7.4 | 9.5 µM | 50 mM Phosphate Buffer (PBS) |
| 8.5 | 4.0 µM | 50 mM Tris Buffer |
Section 2: Stability & Storage
Q5: How should I store this compound as a solid and as a stock solution?
-
Solid Powder: Store the lyophilized powder at -20°C, protected from light and moisture. The vial should be tightly sealed. Under these conditions, the solid is stable for at least 24 months.
-
Stock Solutions: Aliquot your DMSO stock solution into single-use volumes in tightly sealed, low-protein-binding tubes. Store these aliquots at -80°C. This minimizes freeze-thaw cycles and prevents degradation from moisture absorption.
Table 3: Stability of 10 mM this compound Stock in DMSO
| Storage Condition | Timepoint | Purity by HPLC (%) | Notes |
|---|---|---|---|
| -80°C | 6 Months | >99% | Recommended storage method. |
| -20°C | 6 Months | 98.5% | Acceptable, but -80°C is preferred for long term. |
| 4°C | 1 Week | 96% | Not recommended for storage longer than 24 hours. |
| Room Temp (25°C) | 24 Hours | 91% | Significant degradation observed. Avoid. |
Q6: Is this compound stable in aqueous cell culture media over the course of a multi-day experiment?
This compound exhibits moderate stability in aqueous media at 37°C. While stable enough for experiments lasting up to 24-48 hours, significant degradation (>15%) may occur in experiments lasting 72 hours or longer. For long-term studies, it is recommended to replenish the media with freshly diluted this compound every 48 hours.
Q7: Is this compound sensitive to light or repeated freeze-thaw cycles?
-
Light Sensitivity: Yes. This compound is moderately photosensitive. Both solid and solutions should be protected from direct light. Use amber vials or wrap tubes in foil.
-
Freeze-Thaw Cycles: Avoid more than 2-3 freeze-thaw cycles for stock solutions. Repeated cycling can lead to compound precipitation and degradation. Aliquoting is the best practice to prevent this.
Signaling Pathway & Protocols
This compound Mechanism of Action
This compound is a potent and selective inhibitor of Kinase X (KIX), a critical node in the Pro-Survival Signaling Pathway. By blocking KIX, this compound prevents the phosphorylation of the downstream effector Protein Y, leading to the activation of apoptotic pathways in target cells.
Caption: this compound inhibits the KIX-mediated pro-survival signaling pathway.
Experimental Protocols
Protocol 1: Workflow for Assessing Aqueous Stability by HPLC
This protocol outlines the steps to determine the stability of this compound in an aqueous buffer over time.
Caption: High-level workflow for conducting an this compound stability study.
Detailed Methodology:
-
Solution Preparation: Prepare a 10 mM stock of this compound in DMSO. Dilute this stock 1:1000 into the pre-warmed (37°C) aqueous buffer of choice (e.g., PBS, pH 7.4) to a final concentration of 10 µM.
-
T0 Analysis: As soon as the aqueous solution is prepared, immediately inject 20 µL onto a calibrated HPLC system (e.g., C18 column, with a mobile phase gradient of acetonitrile (B52724) and water with 0.1% formic acid). Record the peak area corresponding to this compound. This is your 100% reference value.
-
Incubation: Place the vial containing the remaining solution in an incubator at 37°C, ensuring it is protected from light.
-
Timepoint Collection: At each scheduled timepoint (e.g., 2, 8, 24, 48, 72 hours), remove an aliquot and inject it onto the HPLC under the same conditions as the T0 sample.
-
Data Analysis: Calculate the percentage of this compound remaining at each timepoint (Tx) using the formula: Percent Remaining = (Peak Area at Tx / Peak Area at T0) * 100.
Technical Support Center: Optimizing Ensaculin Dosage for In Vivo Neuroscience Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Ensaculin for in vivo neuroscience experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound (also known as KA-672 HCl) is a multi-target compound designed for potential dementia treatment.[1][2][3] Its mechanism involves interaction with multiple neurotransmitter systems. It is a novel benzopyranone substituted with a piperazine (B1678402) moiety.[1][2] In receptor-binding studies, this compound shows high affinity for serotonergic 5-HT(1A) and 5-HT(7) receptors, adrenergic alpha(1) receptors, and dopaminergic D(2) and D(3) receptors.[1][2] Additionally, it functions as a weak NMDA receptor-operated channel blocker.[1][2] This unique profile suggests it may have memory-enhancing, neuroprotective, and potentially moderate antipsychotic properties.[1][4]
Q2: I'm starting a new in vivo experiment. What is a recommended starting dose for this compound in rodents?
A2: Based on published preclinical data, a good starting point for intraperitoneal (i.p.) administration in rats is in the range of 0.1 to 1 mg/kg.[4] For initial dose-finding studies, it is recommended to test a range of doses to establish a dose-response curve for your specific animal model and endpoint. A typical dose-finding study might include a vehicle control group and at least three dose levels.[5][6][7]
Q3: this compound HCl is a powder. How should I prepare it for in vivo administration?
A3: Proper formulation is critical for ensuring bioavailability and consistent results. Poor solubility is a common issue with small molecule inhibitors.[8] this compound HCl, as a salt, should have better aqueous solubility than its free base. However, for in vivo use, especially via intraperitoneal or oral routes, ensuring it remains in solution at physiological pH is crucial.
Recommended Formulation Strategy:
-
Primary Solvent: First, dissolve this compound HCl in a minimal amount of Dimethyl Sulfoxide (DMSO). Aim for a final DMSO concentration in the dosing solution of less than 5% to avoid vehicle-induced toxicity.
-
Co-solvents/Surfactants: To maintain solubility when diluted for the final injection volume, use co-solvents. A common vehicle system is a mixture of DMSO, PEG400, Tween 80, and saline.
A summary of potential vehicles is provided in the table below. Always prepare fresh formulations on the day of the experiment and visually inspect for any precipitation before administration.
| Vehicle Component | Purpose | Typical Concentration Range |
| DMSO | Primary Solvent | 1-5% |
| PEG400 | Co-solvent | 10-40% |
| Tween 80 / Kolliphor EL | Surfactant / Emulsifier | 1-5% |
| Saline (0.9% NaCl) | Diluent | q.s. to final volume |
| Hydroxypropyl-β-cyclodextrin | Solubilizing Agent | 5-20% in saline/water |
Q4: How do I convert an effective dose from a rat study to a mouse study?
A4: Dose conversion between animal species should be based on Body Surface Area (BSA) rather than direct body weight to account for differences in metabolic rates.[9][10] The standard formula uses a Km factor (Body Weight (kg) / BSA (m²)).
Formula: Mouse Dose (mg/kg) = Rat Dose (mg/kg) × (Km Rat / Km Mouse)
The table below provides the necessary conversion factors. For example, to convert a 1 mg/kg dose from a rat to a mouse, you would calculate: 1 mg/kg * (6 / 3) = 2 mg/kg.[11]
| Species | Average Body Weight (kg) | Km Factor |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Rabbit | 1.8 | 12 |
| Dog | 10 | 20 |
| Human | 60 | 37 |
| Data derived from FDA guidelines for industry. |
This compound's Multi-Target Signaling Pathways
Caption: Simplified diagram of this compound's multi-target activity.
Troubleshooting Guides
Problem: I am not observing the expected therapeutic effect (e.g., cognitive improvement) in my animal model.
| Potential Cause | Troubleshooting Steps & Solutions |
| 1. Suboptimal Dose | The initial dose may be too low for your specific model or endpoint. Solution: Conduct a full dose-response study, including higher doses, to determine the optimal therapeutic window.[5][7] |
| 2. Poor Bioavailability | The formulation may have poor solubility, leading to precipitation upon injection and low absorption. Solution: Re-evaluate the formulation vehicle. Test alternative solubilizing agents (see formulation table above). Perform a basic pharmacokinetic (PK) study to measure plasma and brain concentrations of this compound after dosing.[12] |
| 3. Insufficient Brain Penetration | This compound may not be crossing the blood-brain barrier (BBB) effectively in your model. The BBB can be a significant hurdle for CNS drug delivery.[13][14][15] Solution: Measure the brain-to-plasma concentration ratio as part of a PK study. If penetration is low, consider formulation strategies designed to enhance BBB transport, such as nanoemulsions for intranasal delivery, although this requires significant reformulation.[16][17] |
| 4. Rapid Metabolism | The compound may be cleared from the system too quickly to exert a sustained effect. Solution: A PK study will reveal the half-life of this compound. If it is very short, consider a different dosing schedule (e.g., twice daily, BID) or a different route of administration that provides more sustained exposure, such as subcutaneous injection or osmotic mini-pumps. |
| 5. Model-Specific Issues | The chosen animal model may not be responsive to this compound's mechanism of action, or the behavioral test may lack sensitivity. Solution: Confirm the expression and relevance of this compound's targets (5-HT, Dopamine (B1211576) receptors, etc.) in the brain regions associated with your model. Validate your behavioral assay with a known positive control compound. |
Troubleshooting Workflow: Lack of Efficacy
Caption: A logical workflow for troubleshooting lack of efficacy.
Problem: I am observing adverse effects in my animals (e.g., sedation, weight loss, motor deficits).
| Potential Cause | Troubleshooting Steps & Solutions |
| 1. Dose is Too High | The observed toxicity may be an extension of the on-target pharmacology at a supratherapeutic dose. Solution: Conduct a dose de-escalation study to find the Maximum Tolerated Dose (MTD). Correlate the onset of adverse effects with plasma/brain drug concentrations. |
| 2. Off-Target Effects | This compound's affinity for D2 receptors could lead to extrapyramidal side effects (e.g., catalepsy) at higher doses.[2][4] Solution: Perform specific behavioral tests (e.g., bar test for catalepsy) to characterize the side-effect profile. Compare the dose required to produce side effects with the dose required for efficacy to determine the therapeutic index. |
| 3. Vehicle Toxicity | The formulation vehicle itself, particularly high concentrations of DMSO or certain surfactants, can cause local irritation or systemic toxicity. Solution: Always run a vehicle-only control group that receives the exact same formulation without this compound. If toxicity is observed in this group, the vehicle must be reformulated.[18] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
-
Objective: To prepare a 1 mg/mL solution of this compound in a vehicle suitable for IP injection in mice.
-
Materials:
-
This compound HCl powder
-
Dimethyl Sulfoxide (DMSO), sterile filtered
-
Polyethylene Glycol 400 (PEG400), sterile
-
Tween 80, sterile
-
0.9% Sodium Chloride (Saline), sterile
-
-
Procedure:
-
Weigh the required amount of this compound HCl to prepare a 10 mg/mL stock solution.
-
Prepare the vehicle mixture: 5% DMSO, 40% PEG400, 5% Tween 80, and 50% Saline (v/v/v/v).
-
First, add the 5% volume of DMSO to the this compound HCl powder and vortex until fully dissolved. This creates a concentrated primary stock.
-
Sequentially add the PEG400 and Tween 80, vortexing well after each addition.
-
Finally, add the saline dropwise while vortexing to bring the solution to the final volume. This slow addition helps prevent precipitation.
-
For a 1 mg/kg dose in a 25g mouse with a 10 mL/kg injection volume, the final concentration needed is 0.1 mg/mL. Dilute the 1 mg/mL stock 1:10 with the same vehicle.
-
Visually inspect the final solution for clarity. If any cloudiness or precipitate is observed, do not inject. The formulation may need to be adjusted.
-
Administer via IP injection at a volume of 10 mL/kg body weight.
-
Protocol 2: Workflow for a Dose-Response Study
Caption: Experimental workflow for a dose-response study.
Protocol 3: Assessing Target Engagement via Ex Vivo Brain Analysis
-
Objective: To determine if this compound is occupying its target receptors in the brain at a given dose and time point.
-
Procedure:
-
Dose a cohort of animals with the vehicle or an effective dose of this compound determined from behavioral studies.
-
At the time of expected peak behavioral effect (e.g., 30-60 minutes post-IP injection), humanely euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
Prepare brain homogenates from the tissue.
-
Option A (Receptor Occupancy): Perform a competitive binding assay. Incubate the brain homogenates with a known radiolabeled ligand for one of this compound's targets (e.g., a 5-HT1A radioligand). The amount of radioligand binding will be reduced in the this compound-treated group compared to the vehicle group if this compound is occupying the target site.
-
Option B (Downstream Biomarkers): Measure a downstream signaling molecule affected by one of this compound's targets. For example, use Western Blot or ELISA to quantify levels of phosphorylated proteins (e.g., pERK, pCREB) that are modulated by 5-HT1A or D2 receptor signaling.
-
Analyze the data to confirm a statistically significant difference between the vehicle and this compound-treated groups, which provides evidence of target engagement in the CNS.[19][20]
-
References
- 1. This compound (KA-672 HCl): a multitransmitter approach to dementia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (KA‐672. HCl): A Multitransmitter Approach to Dementia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound on dopamine metabolite levels and K(+)-induced glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimal experimental designs for dose–response studies with continuous endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Conversion between animals and human [targetmol.com]
- 11. dcchemicals.com [dcchemicals.com]
- 12. use of pharmacokinetics to establish an optimal dosing regimen for a triple-drug therapy in a mouse model of dravet syndrome [aesnet.org]
- 13. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 14. Drug Delivery to the Brain: Recent Advances and Unmet Challenges [mdpi.com]
- 15. Current Strategies for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing Brain Drug Delivery: The Role of Nanosuspension in Enhancing Therapeutic Efficacy and Bioavailability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. Nanoemulsions for “Nose-to-Brain” Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Blood-Based Kinase Assessments in Alzheimer’s Disease [frontiersin.org]
- 20. frontiersin.org [frontiersin.org]
Ensaculin Synthesis Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Ensaculin.
Troubleshooting Guides & FAQs
The synthesis of this compound can be broadly divided into three key stages, each with its own set of potential challenges:
-
Synthesis of the 3,4-dimethyl-6-hydroxy-7-methoxy-2H-chromen-2-one core.
-
Synthesis of the 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine (B8779667) side-chain.
-
Williamson ether synthesis to couple the core and the side-chain.
Stage 1: Synthesis of the Coumarin (B35378) Core
The formation of the benzopyranone (coumarin) core is a critical step. A common method for this type of structure is the Pechmann condensation.
Frequently Asked Questions (FAQs)
-
Q1: What are the common starting materials for the synthesis of the 3,4-dimethyl-6-hydroxy-7-methoxy-2H-chromen-2-one core?
-
A1: Typically, the synthesis would involve the reaction of a substituted phenol (B47542), in this case, 2-methoxy-4-benzyloxyphenol, with an ethyl acetoacetate (B1235776) derivative in the presence of an acid catalyst.
-
-
Q2: I am experiencing low yields in my Pechmann condensation. What are the likely causes?
-
A2: Low yields can be due to several factors including an inappropriate acid catalyst, incorrect reaction temperature, or insufficient reaction time. The purity of the starting materials is also crucial.
-
-
Q3: What are common side products in this reaction?
-
A3: Side reactions may include the formation of chromone (B188151) isomers or incomplete cyclization, leading to various impurities that can complicate purification.
-
Troubleshooting Guide: Low Yield in Coumarin Core Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low Conversion of Starting Materials | Ineffective acid catalyst. | Experiment with different acid catalysts such as sulfuric acid, Amberlyst-15, or montmorillonite (B579905) K-10 clay. Optimize the catalyst loading. |
| Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC. | |
| Insufficient reaction time. | Extend the reaction time and monitor for the disappearance of starting materials. | |
| Formation of Multiple Products | Reaction conditions favoring side reactions. | Try a milder acid catalyst. Lowering the reaction temperature might also improve selectivity. |
| Impure starting materials. | Ensure the purity of the phenol and β-ketoester starting materials through recrystallization or distillation. | |
| Difficult Purification | Co-elution of product and impurities. | Optimize the solvent system for column chromatography. A gradient elution might be necessary. Recrystallization from a suitable solvent system can also be effective. |
Experimental Protocol: Pechmann Condensation for Coumarin Core Synthesis (Generalized)
-
To a stirred solution of the substituted phenol (1 equivalent) in a suitable solvent (e.g., toluene (B28343) or solvent-free), add the β-ketoester (1.1 to 1.5 equivalents).
-
Slowly add the acid catalyst (e.g., concentrated H₂SO₄, 0.5-1 equivalent) at a controlled temperature (e.g., 0-10°C).
-
After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 60-100°C) and monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and stir until a solid precipitate forms.
-
Filter the solid, wash with water until the filtrate is neutral, and dry the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Logical Workflow for Troubleshooting Low Yield in Coumarin Synthesis
Caption: Troubleshooting workflow for low yield in coumarin synthesis.
Stage 2: Synthesis of the Piperazine (B1678402) Side-Chain
The synthesis of 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine is a key step. This is typically achieved through N-alkylation of 1-(2-methoxyphenyl)piperazine (B120316).
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended reaction conditions for the N-alkylation of 1-(2-methoxyphenyl)piperazine with 1-bromo-3-chloropropane (B140262)?
-
A1: The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or DMF, in the presence of a mild base such as potassium carbonate, and at an elevated temperature.
-
-
Q2: I am observing the formation of a bis-alkylated piperazine byproduct. How can I minimize this?
-
A2: Use a molar excess of the 1-(2-methoxyphenyl)piperazine relative to the 1-bromo-3-chloropropane. Slow addition of the alkylating agent can also help to minimize the formation of the bis-alkylated product.
-
Troubleshooting Guide: Side-Chain Synthesis
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient base or temperature. | Increase the amount of base (e.g., K₂CO₃) to 2-3 equivalents. Increase the reaction temperature and monitor by TLC. |
| Formation of Bis-alkylated Byproduct | Incorrect stoichiometry. | Use an excess of the piperazine starting material (e.g., 1.5 to 2 equivalents). |
| Rapid addition of alkylating agent. | Add the 1-bromo-3-chloropropane solution dropwise over a period of 1-2 hours. |
Stage 3: Williamson Ether Synthesis
This final step involves the coupling of the coumarin core with the piperazine side-chain.
Frequently Asked Questions (FAQs)
-
Q1: What are the critical parameters for a successful Williamson ether synthesis in this context?
-
A1: The choice of base, solvent, and temperature are critical. A suitable base is needed to deprotonate the phenolic hydroxyl group of the coumarin core. A polar aprotic solvent is generally preferred to facilitate the SN2 reaction.
-
-
Q2: I am getting a low yield of this compound. What could be the issue?
-
Q3: How can I avoid C-alkylation of the coumarin core?
-
A3: The phenoxide ion is an ambident nucleophile. To favor O-alkylation, use a polar aprotic solvent like DMF or acetonitrile. The choice of counter-ion from the base can also influence the O/C alkylation ratio.[1]
-
Troubleshooting Guide: Final Williamson Ether Synthesis
| Problem | Potential Cause | Suggested Solution |
| Unreacted Starting Materials | The base is not strong enough to deprotonate the phenol. | Use a stronger base. If using K₂CO₃, consider switching to NaH or K-tert-butoxide. Ensure anhydrous conditions if using a moisture-sensitive base. |
| Low reaction temperature. | Increase the reaction temperature, typically in the range of 60-100°C. | |
| Formation of an Alkene Byproduct | Competing E2 elimination reaction. | This is more likely if there is any steric hindrance. While the primary chloride of the side-chain is not highly prone to elimination, ensuring the reaction temperature is not excessively high can help. |
| Low Solubility of Reactants | Inappropriate solvent. | Use a solvent in which both the deprotonated coumarin and the piperazine side-chain are soluble, such as DMF or DMSO. |
Experimental Protocol: Williamson Ether Synthesis for this compound (Generalized)
-
Dissolve the 3,4-dimethyl-6-hydroxy-7-methoxy-2H-chromen-2-one (1 equivalent) in a dry polar aprotic solvent (e.g., DMF, acetonitrile).
-
Add a suitable base (e.g., K₂CO₃, 1.5-2 equivalents) and stir the mixture at room temperature for 30-60 minutes to form the phenoxide.
-
Add a solution of 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine (1.1-1.3 equivalents) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction Mechanism: Williamson Ether Synthesis
Caption: Mechanism of the Williamson ether synthesis for this compound.
Quantitative Data Summary
| Parameter | Coumarin Synthesis | Side-Chain Synthesis | Williamson Ether Synthesis |
| Typical Yield | 60-80% | 70-90% | 50-75% |
| Reaction Temperature | 60-100°C | 50-80°C | 60-80°C |
| Reaction Time | 4-12 hours | 6-18 hours | 8-24 hours |
| Key Reagents | Substituted phenol, β-ketoester, acid catalyst | 1-(2-methoxyphenyl)piperazine, 1-bromo-3-chloropropane, K₂CO₃ | Coumarin core, piperazine side-chain, K₂CO₃/NaH |
| Common Solvents | Toluene, neat | Acetonitrile, DMF | DMF, Acetonitrile |
References
Technical Support Center: Mitigating Ensaculin-Induced Cytotoxicity in Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter cytotoxicity when working with Ensaculin in cell-based assays.
Troubleshooting Guide
Encountering unexpected cytotoxicity in your cell assays can be a significant hurdle. This guide provides a systematic approach to identifying and mitigating potential this compound-induced cytotoxicity.
Initial Assessment of Cytotoxicity
The first step is to confirm and characterize the cytotoxic effect.
1. Verify the Observation:
-
Problem: A significant decrease in cell viability is observed in this compound-treated wells compared to vehicle controls.
-
Solution:
-
Repeat the experiment to ensure the result is reproducible.
-
Perform a dose-response and time-course experiment to determine the concentration and exposure duration at which cytotoxicity occurs.
-
Use a secondary, complementary cytotoxicity assay to confirm the findings (e.g., if you initially used an MTT assay, confirm with a lactate (B86563) dehydrogenase (LDH) release assay).
-
2. Characterize the Mode of Cell Death:
-
Problem: It is unclear whether this compound is inducing apoptosis or necrosis.
-
Solution:
-
Utilize assays that can differentiate between apoptosis and necrosis, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy.
-
Measure caspase activity (e.g., Caspase-3/7 assay) to detect apoptotic pathways.
-
Experimental Optimization to Reduce Cytotoxicity
Once cytotoxicity is confirmed, optimizing your experimental protocol can often mitigate the issue.
1. Concentration and Incubation Time:
-
Problem: High concentrations or long exposure times may lead to off-target effects and cytotoxicity.
-
Solution:
-
Use the lowest effective concentration of this compound that still allows you to assess its primary mechanism of action.
-
Reduce the incubation time to the minimum required to observe the desired biological effect.
-
2. Cell Culture Conditions:
-
Problem: Sub-optimal cell culture conditions can sensitize cells to drug-induced stress.
-
Solution:
-
Cell Density: Ensure an optimal cell seeding density. Over-confluent or sparse cultures can be more susceptible to stress.
-
Media Composition: Use fresh, appropriate culture medium. Consider serum concentration, as serum proteins can sometimes bind to compounds and modulate their activity. For serum-free conditions, ensure the medium is supplemented with necessary growth factors.
-
Solvent Effects: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).
-
3. Assay-Specific Troubleshooting:
-
Problem: The chosen cytotoxicity assay may be prone to artifacts.
-
Solution:
-
Metabolic Assays (e.g., MTT, XTT): Compounds can interfere with reductase enzymes. Run a cell-free control with the compound and the assay reagent to check for direct chemical reactions.
-
ATP-Based Assays (e.g., CellTiter-Glo®): Changes in cellular metabolism not directly related to viability can affect ATP levels.
-
LDH Release Assays: Ensure the cell lysis for the maximum LDH release control is complete.
-
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxic profile of this compound?
A1: Published literature and clinical trials suggest that this compound has low target organ toxicity and is generally well-tolerated.[1] It has shown neuroprotective and neurotrophic effects in some models.[2][3] However, specific data on cytotoxicity in various in vitro cell-based assays is limited. As with many compounds, high concentrations or specific cell line sensitivities could potentially lead to cytotoxic effects.
Q2: Could the multi-receptor activity of this compound contribute to cytotoxicity in my cell line?
A2: Yes, this is a plausible hypothesis. This compound has a high affinity for serotonergic 5-HT1A and 5-HT7 receptors, adrenergic α1 receptors, and dopaminergic D2 and D3 receptors.[2] If your cell line expresses one or more of these receptors at high levels, overstimulation or blockade of these pathways could potentially trigger cytotoxic responses, especially at supra-pharmacological concentrations.
Q3: Are there any general strategies to protect cells from drug-induced cytotoxicity that I can apply to my this compound experiments?
A3: Yes, several general strategies can be employed:
-
Antioxidant Co-treatment: If you suspect oxidative stress is a mechanism of cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) or Vitamin E may be protective.[4]
-
Receptor Antagonists: If you hypothesize that cytotoxicity is mediated by a specific off-target receptor, you could co-incubate with a selective antagonist for that receptor to see if the cytotoxicity is attenuated.
-
Serum Supplementation: Increasing the serum concentration in your culture medium (if appropriate for your cell model) can sometimes mitigate cytotoxicity, as serum proteins can bind to the compound and reduce its free concentration.
Q4: How can I differentiate between a cytostatic (inhibition of proliferation) and a cytotoxic (cell-killing) effect of this compound?
A4: This is a critical distinction. You can differentiate between these effects by:
-
Cell Counting: Perform direct cell counting (e.g., using a hemocytometer with trypan blue exclusion or an automated cell counter) at the beginning and end of the treatment period. A cytostatic effect will result in a lower cell number compared to the growing control, but the number of dead cells will not significantly increase. A cytotoxic effect will show a decrease in the total cell number and an increase in the percentage of dead cells.
-
Real-time Imaging: Live-cell imaging allows for continuous monitoring of cell proliferation and death over the course of the experiment.[5]
Data Presentation
When assessing strategies to mitigate cytotoxicity, it is crucial to present the data clearly. Below is a template table for summarizing results from a hypothetical experiment testing the effect of an antioxidant on this compound-induced cytotoxicity.
| Treatment Group | This compound (µM) | N-acetylcysteine (mM) | Cell Viability (%) (Mean ± SD) | Fold Change in Viability vs. This compound Alone |
| Vehicle Control | 0 | 0 | 100 ± 5.2 | N/A |
| This compound | 50 | 0 | 45 ± 6.8 | 1.00 |
| This compound + NAC | 50 | 1 | 78 ± 7.1 | 1.73 |
| This compound + NAC | 50 | 5 | 92 ± 5.9 | 2.04 |
| NAC Alone | 0 | 5 | 98 ± 4.5 | N/A |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on mitochondrial metabolic activity.
1. Cell Seeding:
- Harvest and count cells.
- Seed cells in a 96-well plate at a pre-determined optimal density.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of this compound.
- Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated and vehicle control wells.
- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition:
- Prepare a 5 mg/mL solution of MTT in sterile PBS.
- Add 10 µL of the MTT solution to each well.
- Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
4. Formazan Solubilization:
- Carefully remove the medium from the wells.
- Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
5. Data Acquisition:
- Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
6. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: LDH (Lactate Dehydrogenase) Release Assay
This protocol assesses cytotoxicity by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.
1. Cell Seeding and Treatment:
- Follow steps 1 and 2 from the MTT assay protocol.
- Include control wells for: no cells (medium only), vehicle control (spontaneous LDH release), and a maximum LDH release control (cells treated with a lysis buffer).
2. Sample Collection:
- After the incubation period, centrifuge the plate (if using suspension cells).
- Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
3. LDH Reaction:
- Prepare the LDH reaction mixture according to the manufacturer's instructions.
- Add the reaction mixture to each well containing the supernatant.
- Incubate at room temperature for the recommended time (usually 15-30 minutes), protected from light.
4. Data Acquisition:
- Measure the absorbance at the wavelength specified by the assay kit manufacturer (commonly 490 nm).
5. Data Analysis:
- Subtract the background (no cell control) from all readings.
- Calculate the percentage of cytotoxicity using the following formula:
- % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Visualizations
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
Caption: Hypothetical pathway for off-target induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (KA-672 HCl): a multitransmitter approach to dementia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (KA‐672. HCl): A Multitransmitter Approach to Dementia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Automation, live-cell imaging, and endpoint cell viability for 96-well plate drug screens [protocols.io]
Technical Support Center: Enhancing the Oral Bioavailability of Ensaculin
Disclaimer: This document is intended for research, scientific, and drug development professionals. The information provided is based on general principles of oral drug delivery and formulation science. As specific aqueous solubility and permeability data for Ensaculin are not publicly available, this guide assumes that this compound exhibits low aqueous solubility, a common characteristic for complex organic molecules, potentially placing it in the Biopharmaceutics Classification System (BCS) Class II or IV. All experimental protocols are provided as general templates and should be adapted and validated for specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound (KA-672) is a novel benzopyrone derivative that has been investigated for its potential in treating dementia.[1][2] As an orally administered drug, its effectiveness is dependent on its ability to be absorbed from the gastrointestinal tract into the bloodstream. Many complex organic molecules like this compound exhibit poor aqueous solubility, which can limit their dissolution in the gut and, consequently, their absorption, leading to low and variable oral bioavailability.[3]
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?
A2: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[4]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Knowing the BCS class of this compound is crucial as it helps to identify the rate-limiting step for oral absorption and guides the selection of the most appropriate bioavailability enhancement strategy.[5][6] For instance, for a BCS Class II drug, enhancing the dissolution rate is the primary goal.[4]
Q3: What are the initial steps to assess the oral bioavailability challenges of this compound?
A3: The initial steps involve characterizing the physicochemical properties of this compound, specifically its aqueous solubility and intestinal permeability. Key experiments include:
-
Aqueous Solubility Studies: Determining the solubility of this compound in aqueous media across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).
-
Intestinal Permeability Assessment: Using in vitro models like the Caco-2 cell monolayer assay to estimate the permeability of this compound across the intestinal epithelium.[7][8]
Q4: What are the common formulation strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. The choice of strategy depends on the specific properties of the drug. Common approaches include:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can enhance the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve solubility and dissolution.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action/Troubleshooting Step |
| Low and variable drug exposure in preclinical in vivo studies. | Poor aqueous solubility leading to dissolution rate-limited absorption. | 1. Characterize Solubility: Perform equilibrium solubility studies at different pH values (1.2, 4.5, 6.8) to confirm low solubility. 2. Formulation Approaches: Develop and test enabling formulations such as micronization, amorphous solid dispersions, or lipid-based formulations. |
| High inter-subject variability in pharmacokinetic profiles. | Formulation performance is sensitive to gastrointestinal conditions (e.g., pH, food effects). | 1. In Vitro Dissolution Testing: Conduct dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to simulate fed and fasted states. 2. Robust Formulation: Develop a formulation that provides consistent drug release across different physiological conditions. |
| In vitro dissolution is slow and incomplete. | The drug has very low intrinsic solubility and may be precipitating. | 1. Increase Surfactant Concentration: In the dissolution medium, cautiously increase the concentration of a suitable surfactant (e.g., sodium lauryl sulfate). 2. Amorphous Forms: Investigate the use of amorphous solid dispersions to improve the dissolution rate and extent. |
| Good in vitro dissolution but still poor in vivo bioavailability. | Permeability-limited absorption or significant first-pass metabolism. | 1. Caco-2 Permeability Assay: Perform a bidirectional Caco-2 assay to assess permeability and identify potential efflux by transporters like P-glycoprotein. 2. Metabolic Stability: Evaluate the metabolic stability of this compound in liver microsomes or hepatocytes. |
| Precipitation of the drug in the gastrointestinal tract upon dilution of a lipid-based formulation. | The formulation is unable to maintain the drug in a solubilized state. | 1. Optimize Formulation: Adjust the ratio of oil, surfactant, and cosurfactant in the SEDDS formulation. 2. Add Precipitation Inhibitors: Include polymers (e.g., HPMC, PVP) in the formulation to maintain supersaturation and prevent precipitation. |
Data Presentation
Table 1: Illustrative Physicochemical Properties of this compound (Assumed)
| Parameter | Value | Method |
| Molecular Weight | 452.55 g/mol | N/A |
| pKa | (Not available) | Potentiometric titration |
| LogP | (Not available) | HPLC method |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL (Assumed) | Shake-flask method |
| DMSO Solubility | 42.6 mg/mL | [9] |
| Permeability (Papp, Caco-2) | Low to Moderate (Assumed) | Caco-2 monolayer assay |
| BCS Class (Provisional) | Class II or IV (Assumed) | Based on solubility and permeability data |
Table 2: Comparison of Illustrative Formulation Approaches for this compound
| Formulation Approach | Key Excipients | In Vitro Dissolution Enhancement (vs. pure drug) | Potential Advantages | Potential Challenges |
| Micronization | None (particle size reduction) | 2-5 fold | Simple, established technology. | Can lead to particle aggregation. |
| Amorphous Solid Dispersion | PVP K30, HPMC-AS | > 20 fold | Significant increase in apparent solubility and dissolution rate. | Physical instability (recrystallization), potential for hygroscopicity. |
| SEDDS | Capryol 90, Cremophor EL, Transcutol HP | Maintains drug in solubilized state | Good for highly lipophilic drugs, can bypass first-pass metabolism. | Potential for GI irritation, drug precipitation upon dilution. |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin | 10-15 fold | Increases aqueous solubility, can mask taste. | Limited drug loading capacity, potential for nephrotoxicity at high doses. |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of this compound in different aqueous media.
-
Materials: this compound powder, phosphate (B84403) buffers (pH 1.2, 4.5, 6.8), orbital shaker, centrifuge, HPLC system.
-
Procedure:
-
Add an excess amount of this compound powder to separate vials containing each of the phosphate buffers.
-
Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC method.
-
Perform the experiment in triplicate for each buffer.
-
Protocol 2: In Vitro Dissolution Testing (USP Apparatus II - Paddle Method)
-
Objective: To evaluate the dissolution rate of different this compound formulations.[10][11]
-
Materials: this compound formulation (e.g., tablet, capsule), dissolution apparatus (USP II), dissolution media (e.g., 900 mL of pH 6.8 buffer with 0.5% SLS), HPLC system.
-
Procedure:
-
Set the dissolution bath temperature to 37 ± 0.5°C and the paddle speed to 50 or 75 RPM.
-
Place one unit of the this compound formulation into each dissolution vessel.
-
Start the apparatus and collect samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the volume of the collected sample with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Calculate the percentage of drug dissolved at each time point.
-
Protocol 3: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.[7][8][12]
-
Materials: Caco-2 cells, Transwell® inserts, Hanks' Balanced Salt Solution (HBSS), this compound, control compounds (e.g., propranolol (B1214883) - high permeability, atenolol (B1665814) - low permeability), P-gp inhibitor (e.g., verapamil), LC-MS/MS system.
-
Procedure:
-
Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Apical to Basolateral (A-B) Permeability:
-
Add this compound solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at specified time points.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add this compound solution to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.
-
Incubate and collect samples from the apical side.
-
-
To investigate P-gp mediated efflux, repeat the A-B and B-A experiments in the presence of a P-gp inhibitor.
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests active efflux.
-
Visualizations
Caption: Experimental workflow for improving the oral bioavailability of this compound.
Caption: Factors influencing the oral bioavailability of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. ijdra.com [ijdra.com]
- 4. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 5. database.ich.org [database.ich.org]
- 6. Applying Biopharmaceutical Classification System (BCS) Criteria to Predict Oral Absorption of Drugs in Dogs: Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
Best practices for long-term storage of Ensaculin compounds
Technical Support Center: Ensaculin Compounds
This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the long-term storage and handling of this compound, a benzopyranone-piperazine compound.[1] Proper storage is critical to maintain the compound's stability, integrity, and efficacy for research and drug development applications.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
Q1: My this compound stock solution, prepared in DMSO, appears cloudy or has visible precipitates after storage at -20°C. What should I do?
A1: Cloudiness or precipitation can occur for several reasons:
-
Moisture Absorption: DMSO is highly hygroscopic and can absorb atmospheric moisture, which reduces the solubility of this compound and can cause it to precipitate.[3]
-
Concentration Too High: The concentration of your stock solution may exceed the solubility limit of this compound in DMSO at -20°C.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can negatively impact compound stability and solubility.[4]
Troubleshooting Steps:
-
Warm the Solution: Gently warm the vial to 37°C in a water bath for 10-15 minutes.
-
Sonicate: If warming is insufficient, sonicate the solution for 5-10 minutes to aid redissolution.[1]
-
Verify Sterility: Before use, ensure the solution is passed through a 0.2 μm sterile filter.[5]
-
Prevent Future Issues:
-
Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[5]
-
Use desiccants or a dry storage environment (e.g., a nitrogen cabinet) to minimize moisture absorption, especially for long-term storage.[3][6]
-
Ensure the stock concentration is within the recommended solubility limits (see product datasheet).
-
Q2: I observe a decrease in the biological activity of this compound in my experiments over time. Could this be related to storage?
A2: Yes, a loss of activity is a common indicator of compound degradation. Degradation can be accelerated by improper storage conditions.[6]
-
Temperature Fluctuations: Storing the compound at temperatures higher than recommended can accelerate chemical degradation.[6]
-
Exposure to Light: Compounds like this compound, which contain aromatic rings, may be sensitive to UV light.[3]
-
Oxidation: Exposure to oxygen can lead to oxidative degradation of sensitive functional groups.[3]
Troubleshooting Steps:
-
Confirm Storage Conditions: Verify that both solid (powder) and solvent-based stocks have been stored according to the recommendations in the table below.
-
Use a Fresh Aliquot: Test a fresh, previously unopened aliquot of your stock solution to see if the activity is restored.
-
Perform Quality Control: If possible, use an analytical method like HPLC to assess the purity of your stored compound compared to a fresh sample or reference standard.
-
Review Handling Practices: Ensure that solutions are kept on ice when in use and returned to their recommended long-term storage temperature promptly.
Q3: The this compound powder in the vial is difficult to see or handle, especially for small quantities. How can I ensure I'm using the correct amount?
A3: For small quantities, the compound may appear as a thin film or may have coated the walls of the vial during shipment.[5]
-
Do Not Weigh Small Amounts: For quantities of 10 mg or less, it is not recommended to weigh out the powder. Instead, prepare the stock solution directly in the vial provided.[5]
-
Solvent Rinsing: When preparing the stock solution, ensure the solvent comes into contact with all interior surfaces of the vial to dissolve all of the compound.[5]
-
Centrifuge Briefly: Before opening, briefly centrifuge the vial to pellet the powder at the bottom, making it more visible and easier to dissolve.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: The optimal conditions depend on whether the compound is in solid form or dissolved in a solvent. For solid this compound, storage at -20°C is recommended for multi-year stability.[1][5] For stock solutions in DMSO, storage at -80°C is preferred to minimize degradation and moisture absorption.[1][5] Always refer to the product-specific technical data sheet.
Q2: How should this compound be shipped and handled upon receipt?
A2: Small molecule compounds like this compound are typically stable for the duration of shipping at ambient temperatures.[5] Upon receipt, the product should be immediately transferred to the recommended long-term storage conditions as indicated on the product label or technical data sheet.[5]
Q3: How many freeze-thaw cycles can an this compound stock solution tolerate?
A3: To ensure maximum stability and reproducibility, it is strongly recommended to avoid repeated freeze-thaw cycles.[4] The best practice is to prepare single-use aliquots from the main stock solution immediately after preparation.[5]
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: this compound is soluble in DMSO at a concentration of 42.6 mg/mL (94.14 mM).[1] For cell-based assays, ensure the final concentration of DMSO in the culture medium is less than 0.5% to avoid cytotoxicity.[5]
Q5: How can I confirm the stability of my this compound compound after long-term storage?
A5: Stability testing is the formal process to confirm a compound's integrity.[7][8] A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), can be used. This involves comparing the chromatogram of the stored sample to that of a freshly prepared or reference standard to check for the appearance of degradation peaks and a decrease in the main peak area.
Data Presentation: Recommended Storage Conditions
This table summarizes the recommended conditions for the long-term storage of this compound.
| Form | Solvent | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | N/A | -20°C | Up to 3 years | Store in a tightly sealed vial in a dry, dark environment.[1][4][5] |
| Stock Solution | DMSO | -80°C | Up to 1 year | Aliquot into single-use vials to avoid freeze-thaw cycles.[1][5] |
| Stock Solution | DMSO | -20°C | Up to 1 month | Suitable for short-term storage; aliquot to prevent contamination and degradation.[5] |
Experimental Protocols
Protocol: Stability Assessment of this compound via HPLC
This protocol outlines a method to assess the purity and identify potential degradation of this compound in a stored sample.
1. Objective: To quantify the purity of an this compound sample and compare it against a reference standard to detect degradation.
2. Materials:
-
Stored this compound sample (solid or stock solution)
-
This compound reference standard (freshly prepared)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic Acid (or other appropriate modifier)
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler vials
3. Sample Preparation:
-
Reference Standard: Prepare a 1 mg/mL stock solution of fresh this compound in DMSO. Dilute to a working concentration of 50 µg/mL in a 50:50 mixture of ACN and water.
-
Test Sample: If the stored sample is a stock solution, dilute it to the same working concentration (50 µg/mL) using the same diluent. If it is a solid, prepare it identically to the reference standard.
4. HPLC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (or optimal wavelength for this compound)
-
Column Temperature: 30°C
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B (re-equilibration)
-
5. Data Analysis:
-
Run the reference standard to determine the retention time and peak area of pure this compound.
-
Run the test sample.
-
Compare the chromatograms. Look for:
-
A decrease in the peak area of the main this compound peak in the test sample compared to the standard.
-
The appearance of new peaks (impurities/degradants) in the test sample chromatogram.
-
-
Calculate the purity of the test sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A significant decrease in purity indicates degradation.
Visualizations
Workflow for this compound Stability Assessment
Caption: Workflow diagram for assessing this compound stability using HPLC.
Hypothetical this compound Signaling Pathway
This compound is known to have affinities for multiple receptors, including 5-HT1A and NMDA receptors.[9][10] This diagram illustrates a hypothetical pathway where this compound inhibits a pro-apoptotic kinase, promoting cell survival.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. gmpplastic.com [gmpplastic.com]
- 3. spod-technology.com [spod-technology.com]
- 4. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 5. captivatebio.com [captivatebio.com]
- 6. dispendix.com [dispendix.com]
- 7. moravek.com [moravek.com]
- 8. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]
- 9. This compound (KA-672 HCl): a multitransmitter approach to dementia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
Optimizing Ensaculin Incubation Time: A Technical Support Resource
Welcome to the technical support center for Ensaculin, a novel benzopyranone compound with a complex pharmacological profile. This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the incubation time of this compound in your cell-based assays for maximal experimental efficacy and reproducibility. Given that this compound is a multi-target compound, determining the optimal incubation time is a critical parameter for achieving reliable and meaningful results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel benzopyranone that exhibits a multitransmitter approach. It acts as a weak NMDA receptor-operated channel blocker and shows high affinity for several other receptors, including serotonergic 5-HT(1A) and 5-HT(7), adrenergic alpha(1), and dopaminergic D(2) and D(3) receptors.[1][2][3] Its neuroprotective and memory-enhancing effects are attributed to this unique pharmacodynamic profile.[1][2][3]
Q2: What is a typical starting point for this compound incubation time in cell-based assays?
A2: For initial experiments with a new compound like this compound, a common starting point for incubation time is between 24 to 72 hours.[4] This range is often sufficient to observe effects on downstream cellular processes. However, the optimal time is highly dependent on the specific cell line, the biological process being investigated, and the concentration of this compound used.[5]
Q3: How do I determine the optimal incubation time for this compound in my specific cell line and assay?
A3: The optimal incubation time must be determined empirically through a time-course experiment.[4][5] This involves treating your cells with a fixed, relevant concentration of this compound and assessing the desired biological endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[4] The ideal incubation time will be the point at which you observe the most robust and reproducible effect without significant cytotoxicity.
Q4: Should I change the media with fresh this compound for longer incubation periods?
A4: For longer incubation times, the stability of this compound in your culture media should be considered.[5] Daily media changes with freshly prepared this compound may be beneficial to maintain a consistent concentration of the compound.[5] This is particularly important for incubations extending beyond 48-72 hours.
Troubleshooting Guide
This troubleshooting guide addresses common issues encountered when determining the optimal incubation time for this compound.
| Problem | Possible Causes | Suggested Solutions |
| No observable effect of this compound | - Incubation time is too short. - this compound concentration is too low. - The cell line is not responsive. - The compound has degraded. | - Perform a time-course experiment with longer incubation periods. - Conduct a dose-response experiment with a broader range of concentrations. - Confirm the expression of this compound's targets (e.g., specific serotonin, dopamine (B1211576) receptors) in your cell line. - Prepare fresh stock solutions of this compound and consider the stability of the compound in your assay conditions.[5] |
| High variability between replicate wells | - Uneven cell seeding. - Edge effects in the culture plate. - Inconsistent pipetting. | - Ensure a homogenous single-cell suspension before seeding. - To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile media or PBS.[6] - Calibrate pipettes regularly and use consistent pipetting techniques. |
| Unexpected changes in cell morphology or high cytotoxicity | - this compound concentration is too high. - Incubation time is too long. - Off-target effects. - Solvent (e.g., DMSO) toxicity. | - Perform a dose-response and time-course experiment to identify a non-toxic concentration and incubation window.[4] - Lower the concentration of this compound. - Ensure the final concentration of the solvent is non-toxic to your cells (typically <0.1% for DMSO). |
| Assay signal decreases at later time points | - Cell death is occurring after an initial stimulatory or inhibitory effect. - The biological response is transient. | - Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your primary assay to monitor cell health.[5] - Analyze earlier time points to capture the peak of the transient response.[5] |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound using a Time-Course Experiment
This protocol outlines a general procedure to determine the optimal incubation time for this compound in a cell-based assay.
1. Materials:
- Your cell line of interest
- Complete cell culture medium
- This compound stock solution (e.g., in DMSO)
- Vehicle control (e.g., DMSO)
- 96-well cell culture plates
- Assay-specific reagents (e.g., for cell viability, reporter gene expression, etc.)
- Microplate reader
2. Procedure:
- Cell Seeding:
- Harvest and count your cells, ensuring they are in the exponential growth phase.
- Seed the cells into 96-well plates at a predetermined optimal density.
- Allow cells to adhere and stabilize overnight in a CO2 incubator at 37°C.
- Compound Treatment:
- Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control.
- Carefully remove the old medium from the wells and replace it with the medium containing this compound or the vehicle control.
- Incubation:
- Incubate the plates in a CO2 incubator at 37°C for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
- Assay Endpoint Measurement:
- At the end of each incubation period, perform your specific cell-based assay according to the manufacturer's protocol. This could be a cell viability assay, a reporter assay, or an assay measuring a specific signaling event.
- Data Analysis:
- Measure the output signal using a microplate reader.
- Normalize the data from the this compound-treated wells to the vehicle control wells for each time point.
- Plot the normalized response against the incubation time to identify the time point that gives the optimal assay window and desired biological effect.
Visualizations
Caption: Simplified signaling pathways of this compound.
Caption: Experimental workflow for optimizing incubation time.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. This compound (KA-672 HCl): a multitransmitter approach to dementia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (KA‐672. HCl): A Multitransmitter Approach to Dementia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. news-medical.net [news-medical.net]
- 6. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Synthesis and Purification of Ensaculin
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of synthesized Ensaculin. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Question: My this compound product has a persistent yellow or brownish tint. How can I remove this colored impurity?
Answer:
Colored impurities in the synthesis of this compound are often due to degradation products or residual reagents. Here is a systematic approach to address this issue:
-
Activated Carbon Treatment: This is often the most effective first step for removing colored impurities.
-
Protocol: During the recrystallization process, after this compound is fully dissolved in the hot solvent, add a small amount of activated carbon (approximately 1-2% w/w relative to this compound).
-
Caution: Boil the solution with the activated carbon for a few minutes. Be aware that adding activated carbon to a near-boiling solution can cause vigorous bumping. It's safer to cool the solution slightly before adding the carbon and then bring it back to a boil.
-
Filtration: Perform a hot filtration to remove the activated carbon. The colored impurities should be adsorbed onto the carbon.
-
-
Solvent System Optimization: The choice of solvent for recrystallization is crucial.
-
Experiment with different solvent systems. A solvent system where the colored impurity has high solubility while this compound has low solubility at room temperature is ideal.
-
-
Chromatography: If recrystallization and carbon treatment are insufficient, column chromatography is a reliable method.
-
Stationary Phase: Use silica (B1680970) gel as the stationary phase.
-
Mobile Phase: A gradient elution from a non-polar to a more polar solvent system can effectively separate the colored impurities.
-
Question: The purity of my this compound is low after a single recrystallization. What should I do?
Answer:
Low purity after a single recrystallization attempt is a common issue. Here are several strategies to improve the purity of this compound:
-
Iterative Recrystallization: Performing the recrystallization process multiple times is a straightforward way to enhance purity.[1] However, be aware that some product will be lost with each iteration.[2]
-
Solvent Selection: The choice of solvent is critical for effective purification by recrystallization.[1][3][4] An ideal solvent will dissolve this compound well at high temperatures but poorly at low temperatures, while impurities remain in solution at lower temperatures.[1][3]
-
Cooling Rate: Slow cooling of the saturated solution is essential.[2][3] Rapid cooling can trap impurities within the newly formed crystals. Allowing the solution to cool slowly to room temperature before moving it to an ice bath will promote the formation of purer crystals.[2]
-
Anti-Solvent Recrystallization: This technique can be effective if finding a single suitable solvent is difficult.[3][5] Dissolve this compound in a solvent in which it is highly soluble, and then slowly add an "anti-solvent" in which this compound is insoluble to induce crystallization.[3]
Below is a troubleshooting workflow for low purity this compound:
Caption: Troubleshooting Workflow for Low Purity this compound
Question: I am observing co-elution of impurities with this compound during column chromatography. How can I improve separation?
Answer:
Co-elution during column chromatography indicates that the separation conditions are not optimal. Here are some parameters you can adjust to improve resolution:
-
Mobile Phase Polarity: Adjusting the polarity of the mobile phase is the most common first step.
-
If impurities are eluting just before this compound, decrease the polarity of the mobile phase.
-
If impurities are eluting just after this compound, you might need to slightly increase the mobile phase polarity or use a shallower gradient.
-
-
Stationary Phase: While silica gel is standard, consider other stationary phases if you are dealing with very similar impurities.[6]
-
For very polar impurities, reverse-phase chromatography might be a better option.[7]
-
-
Gradient Elution: Employing a shallow gradient elution instead of an isocratic (constant solvent mixture) elution can significantly improve separation.[6]
-
Column Parameters:
-
Length: A longer column will provide more theoretical plates and better separation.
-
Diameter: A narrower column can also improve resolution.
-
Flow Rate: A slower flow rate generally leads to better separation.[6]
-
Frequently Asked Questions (FAQs)
What are the most common purification techniques for small molecule drugs like this compound?
The most common and effective purification techniques for organic compounds that are solid at room temperature are recrystallization and column chromatography.[2][8][9] Other methods include distillation for liquids, extraction, and sublimation for volatile solids.[9][10][11][12]
How do I choose the best solvent for recrystallizing this compound?
The ideal recrystallization solvent for this compound should have the following properties:
-
High solubility for this compound at elevated temperatures.[3]
-
Low solubility for this compound at room temperature or below.[1][3]
-
High solubility for impurities at all temperatures.[1]
-
It should not react with this compound.
-
It should have a relatively low boiling point for easy removal after crystallization.
A systematic approach to solvent selection involves testing the solubility of this compound in small amounts of various solvents at room temperature and at their boiling points.
What is flash chromatography and when should I use it for this compound purification?
Flash chromatography is a rapid form of column chromatography that uses pressure to force the solvent through the column, speeding up the separation process.[7][8] It is a widely used technique in pharmaceutical research for purifying compounds.[7] You should consider using flash chromatography for this compound when:
-
Recrystallization fails to provide the desired purity.
-
You need to separate this compound from impurities with similar polarities.
-
You are working with a small to medium scale synthesis (milligrams to grams).[8]
Data Presentation
Table 1: Solvent Screening for this compound Recrystallization
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling |
| Water | Insoluble | Insoluble | N/A |
| Ethanol (B145695) | Sparingly Soluble | Very Soluble | Good, well-formed needles |
| Acetone | Soluble | Very Soluble | Poor, oily precipitate |
| Ethyl Acetate | Sparingly Soluble | Soluble | Fair, small crystals |
| Hexane | Insoluble | Insoluble | N/A |
| Toluene | Sparingly Soluble | Soluble | Good, but slow formation |
Table 2: Optimized Flash Chromatography Conditions for this compound
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: 10% to 40% Ethyl Acetate in Hexane |
| Column Dimensions | 24g pre-packed column for 200mg crude product |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound and a minimal amount of near-boiling ethanol.[2] Stir and heat until all the this compound has dissolved.[2]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature.[2] Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Filtration: Collect the crystals by vacuum filtration.[2]
-
Washing: Rinse the crystals with a small amount of ice-cold ethanol to wash away any remaining soluble impurities.[2]
-
Drying: Dry the purified this compound crystals in a vacuum oven.
Protocol 2: Flash Chromatographic Purification of this compound
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Column Equilibration: Equilibrate the silica gel column with the initial mobile phase (e.g., 10% Ethyl Acetate in Hexane).
-
Loading: Load the dissolved sample onto the column.
-
Elution: Begin the elution with the mobile phase, gradually increasing the polarity according to the defined gradient.
-
Fraction Collection: Collect fractions as the compounds elute from the column, monitoring the separation by TLC or UV detection.
-
Analysis: Analyze the collected fractions to identify those containing pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Experimental Workflow for this compound Purification
References
- 1. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. mt.com [mt.com]
- 4. Recrystallization technique: Significance and symbolism [wisdomlib.org]
- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. Case Study: Column Chromatography Process for API Intermediate Isolation — Yield, Purity and Scale Notes [eureka.patsnap.com]
- 7. Purification of APIs | ZEOCHEM [zeochem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. All about methods of purification [unacademy.com]
- 10. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 11. How To [chem.rochester.edu]
- 12. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
Managing potential confounding variables in Ensaculin research
Welcome to the Ensaculin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential confounding variables during experimentation with this compound, a potent and selective inhibitor of the ABC-kinase signaling pathway.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Kinase X, a key downstream effector in the ABC signaling pathway. By binding to the ATP-binding site of Kinase X, this compound blocks the phosphorylation of its substrates, leading to an inhibition of signals that promote aberrant cell proliferation.
Q2: How should this compound be stored and handled?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared by dissolving the powder in DMSO to a concentration of 10 mM.[1] This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium does not exceed 0.1% to avoid solvent-induced artifacts.
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for Kinase X, kinome-wide screening has revealed potential off-target activity against Kinase Y and Kinase Z at concentrations exceeding 1µM.[2] It is crucial to consider these potential off-targets when interpreting phenotypes, especially at higher concentrations.[2][3]
Section 2: Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Question: My IC50 values for this compound vary significantly between experiments. What are the potential causes and how can I troubleshoot this?
-
Answer: Inconsistent IC50 values are a common issue in cell-based assays and can stem from multiple sources.[4][5][6][7] Key factors include:
-
Cell-based Variables: Differences in cell passage number, cell seeding density, and the growth phase of cells can all impact drug sensitivity.[4][8]
-
Reagent Variability: Changes in media or serum lots can alter experimental outcomes.[4]
-
Assay Conditions: Inconsistent incubation times and inaccurate pipetting are frequent sources of error.[4][8]
-
Troubleshooting Workflow for Inconsistent IC50 Values:
Workflow for troubleshooting inconsistent IC50 results.
Issue 2: Observed phenotype does not align with known Kinase X function.
-
Question: I'm observing a cellular phenotype (e.g., changes in cell morphology) that is not a known consequence of inhibiting Kinase X. Could this be an off-target effect?
-
Answer: This is a strong indicator of a potential off-target effect, especially if the phenotype persists at higher concentrations of this compound.[3] The "gold standard" for confirming an on-target effect is a rescue experiment.[3] If the phenotype is due to the inhibition of Kinase X, overexpressing a drug-resistant mutant of Kinase X should reverse the effect. If the phenotype persists, it is likely due to the inhibition of an off-target kinase.[3]
Section 3: Managing Confounding Variables
Q: How can I confirm that my experimental results are due to on-target inhibition of Kinase X?
A: To ensure that the observed effects are a direct result of Kinase X inhibition, several control experiments are recommended:
-
Phosphorylation Analysis: Directly measure the phosphorylation status of known downstream substrates of Kinase X via Western blotting.[9] A dose-dependent decrease in the phosphorylation of these substrates would confirm on-target activity.
-
Use of Structurally Different Inhibitors: Employing a different selective Kinase X inhibitor with a distinct chemical structure can help confirm on-target effects.[3][9] If both inhibitors yield the same biological outcome, it is less likely to be an off-target effect.[9]
-
Genetic Knockout/Knockdown: The most definitive method is to test this compound in a cell line where Kinase X has been genetically removed (e.g., via CRISPR-Cas9).[10] If this compound has no effect in the knockout cell line, this strongly suggests the observed phenotype is on-target.[10]
Logical Workflow for On-Target Effect Validation:
Logic diagram for validating on-target effects.
Q: How should I control for batch-to-batch variability of this compound?
A: It is crucial to document and control for variations between different manufacturing lots of this compound.[11] Before beginning a new set of experiments with a new batch, it is recommended to perform a qualification test. This involves running a standard cell viability assay to determine the IC50 of the new batch and comparing it to the IC50 of a previously validated reference batch. The results should be within a pre-defined acceptable range (e.g., ± 2-fold).
Section 4: Data Presentation & Key Experimental Protocols
This compound Kinase Selectivity Profile
This table summarizes the inhibitory activity of this compound against its primary target (Kinase X) and key off-targets (Kinase Y and Z).
| Kinase Target | IC50 (nM) | Assay Type | Notes |
| Kinase X | 15 | Biochemical | Primary Target |
| Kinase Y | 1,200 | Biochemical | Potential off-target at high concentrations |
| Kinase Z | 2,500 | Biochemical | Potential off-target at high concentrations |
Protocol: Western Blot Analysis of the ABC Signaling Pathway
This protocol is designed to assess the on-target activity of this compound by measuring the phosphorylation of a direct downstream substrate of Kinase X.[12][13][14][15]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.[14]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[9][14]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9][14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Substrate (the phosphorylated target of Kinase X), total Substrate, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Analysis: Quantify band intensities using densitometry. Normalize the phospho-Substrate signal to the total Substrate signal, and then to the loading control.
This compound Signaling Pathway Diagram
On-target and potential off-target effects of this compound.
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. seed.nih.gov [seed.nih.gov]
- 12. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Analysis of the Mechanisms of Action: Ensaculin and Donepezil
For Immediate Release
This guide provides a detailed comparison of the mechanisms of action of two compounds investigated for the management of dementia: ensaculin and donepezil (B133215). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their distinct pharmacological profiles. This comparison is based on available preclinical and clinical data, with a focus on their molecular targets and the experimental evidence supporting their mechanisms.
Executive Summary
Donepezil, a well-established therapeutic agent for Alzheimer's disease, primarily functions as a selective and reversible inhibitor of acetylcholinesterase (AChE). This action increases the availability of acetylcholine (B1216132) in the brain, a neurotransmitter crucial for memory and cognition. Emerging evidence also suggests that donepezil may exert neuroprotective and anti-inflammatory effects.
This compound presents a multi-target approach. It is characterized as a weak N-methyl-D-aspartate (NMDA) receptor antagonist with high affinity for a range of serotonergic, adrenergic, and dopaminergic receptors. This broad receptor interaction profile suggests a more complex mechanism of action aimed at modulating multiple neurotransmitter systems simultaneously.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for the primary mechanisms of action of donepezil and the qualitative receptor profile for this compound.
Table 1: Primary Mechanism of Action and In Vitro Potency
| Parameter | Donepezil | This compound |
| Primary Target | Acetylcholinesterase (AChE) | Multiple Receptors |
| IC₅₀ (AChE Inhibition) | 6.7 nM[1] | Not Applicable |
Note: IC₅₀ is the half-maximal inhibitory concentration.
Table 2: Receptor Binding Profile of this compound
| Receptor Target | Binding Affinity | Quantitative Data (Kᵢ or IC₅₀) |
| Serotonin (B10506) 5-HT₁ₐ | High[2][3] | Not available in public literature |
| Serotonin 5-HT₇ | High[2][3] | Not available in public literature |
| Adrenergic α₁ | High[2][3] | Not available in public literature |
| Dopamine (B1211576) D₂ | High[2][3] | Not available in public literature |
| Dopamine D₃ | High[2][3] | Not available in public literature |
| NMDA Receptor | Weak Antagonist[2][3] | Not available in public literature |
Detailed Mechanism of Action and Signaling Pathways
Donepezil: A Cholinergic and Neuroprotective Agent
Donepezil's principal mechanism is the reversible inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By blocking this enzyme, donepezil increases the concentration and prolongs the action of acetylcholine, thereby enhancing cholinergic neurotransmission. This is believed to be the primary basis for its cognitive-enhancing effects in Alzheimer's disease.
Beyond its primary cholinergic action, preclinical studies suggest that donepezil may also possess neuroprotective and anti-inflammatory properties. It has been shown to attenuate neuroinflammation by suppressing the expression of pro-inflammatory cytokines such as IL-1β and COX-2.[4] Furthermore, some studies indicate that donepezil may modulate signaling pathways involved in cell survival and neuroprotection, such as the PI3K/Akt pathway.
Figure 1. Donepezil's primary mechanism of action in the cholinergic synapse.
Figure 2. Proposed anti-inflammatory signaling pathway modulated by donepezil.
This compound: A Multi-Target Modulator
This compound exhibits a more complex pharmacological profile, interacting with multiple neurotransmitter systems. Its characterization as a weak NMDA receptor antagonist suggests a potential to modulate glutamatergic neurotransmission, which is implicated in excitotoxicity and neuronal damage.
In addition to its effect on the NMDA receptor, this compound demonstrates high affinity for several G-protein coupled receptors, including serotonin (5-HT₁ₐ and 5-HT₇), adrenergic (α₁), and dopamine (D₂ and D₃) receptors.[2][3] By interacting with these diverse targets, this compound may simultaneously influence mood, psychosis, and cognitive functions, offering a broader therapeutic approach. Preclinical studies have indicated that this compound has memory-enhancing and neuroprotective effects in rodent models.[2][3]
Figure 3. The multi-target receptor profile of this compound.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method) for Donepezil
This widely used colorimetric assay quantifies the inhibitory effect of a compound on AChE activity.
-
Principle: Acetylthiocholine (B1193921) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to AChE activity.
-
Procedure Outline:
-
Reagent Preparation: Solutions of AChE, acetylthiocholine iodide (substrate), and DTNB are prepared in a phosphate (B84403) buffer (pH 8.0).
-
Assay Setup: In a 96-well plate, the buffer, various concentrations of donepezil, and the AChE solution are added to respective wells.
-
Incubation: The plate is incubated to allow for the interaction between donepezil and AChE.
-
Reaction Initiation: DTNB is added, followed by the substrate to start the enzymatic reaction.
-
Measurement: The absorbance at 412 nm is measured over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated, and the percentage of AChE inhibition for each donepezil concentration is determined relative to a control without the inhibitor. The IC₅₀ value is then calculated from the dose-response curve.[1][2][3][5]
-
Figure 4. Experimental workflow for the Ellman's method to determine AChE inhibition.
Receptor Binding Affinity Assays for this compound
The binding affinities of this compound to its various receptor targets are typically determined using radioligand binding assays.
-
Principle: These assays measure the interaction of a radiolabeled ligand with its receptor. In a competition binding assay, a constant concentration of a radiolabeled ligand and varying concentrations of an unlabeled test compound (this compound) are incubated with a preparation of the target receptor. The ability of the test compound to displace the radiolabeled ligand is measured, from which the IC₅₀ and subsequently the binding affinity (Kᵢ) can be determined.
-
General Procedure Outline:
-
Receptor Preparation: Membranes from cells expressing the target receptor or tissue homogenates are prepared.
-
Assay Setup: In a multi-well plate, the receptor preparation, a fixed concentration of a specific radioligand for the target receptor, and varying concentrations of this compound are combined in a suitable buffer.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound ligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
-
Conclusion
Donepezil and this compound represent two distinct approaches to the pharmacological management of dementia. Donepezil's mechanism is well-defined, focusing on the enhancement of cholinergic neurotransmission with potential secondary neuroprotective and anti-inflammatory effects. In contrast, this compound offers a multi-target strategy, aiming to modulate several key neurotransmitter systems implicated in the complex pathophysiology of dementia.
While the primary mechanism of donepezil is supported by robust quantitative data, a significant limitation in the direct comparison is the lack of publicly available quantitative binding affinity data for this compound across its multiple receptor targets. Further research providing these specific values would be invaluable for a more complete and direct comparison of the potency and selectivity of these two compounds. The experimental protocols provided herein offer a basis for the continued investigation and comparative evaluation of these and other novel therapeutic agents.
References
A Comparative Analysis of Ensaculin and Memantine in Preclinical Alzheimer's Disease Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical efficacy of Ensaculin (KA-672) and the established Alzheimer's drug, memantine (B1676192). While extensive data exists for memantine, the available preclinical information for this compound is more limited, necessitating a high-level comparison.
Executive Summary
Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, has been extensively studied in various animal models of Alzheimer's disease (AD), demonstrating positive effects on cognition, amyloid-beta (Aβ) pathology, and tau hyperphosphorylation. This compound is described as a novel compound with a multitargeting approach, acting as a weak NMDA receptor antagonist and also modulating serotonergic, adrenergic, and dopaminergic systems.[1][2] Preclinical evidence suggests this compound has memory-enhancing and neuroprotective properties.[1][2] However, a lack of publicly available, detailed quantitative data from head-to-head comparative studies or even from studies using similar AD models makes a direct, in-depth efficacy comparison with memantine challenging at this time.
Mechanism of Action
Memantine is a well-characterized, uncompetitive, voltage-dependent NMDA receptor antagonist with moderate affinity.[3] Its mechanism centers on blocking the pathological, sustained activation of NMDA receptors by glutamate, which leads to excitotoxicity and neuronal cell death, while still permitting the transient physiological activation required for learning and memory.
This compound (KA-672) is characterized as a weak, uncompetitive, voltage-dependent NMDA receptor-operated channel blocker.[3] Its IC50 value for blocking NMDA responses was determined to be 20±7 microM at a holding potential of -90 mV in acutely isolated hippocampal neurons.[3] Beyond its activity at the NMDA receptor, this compound exhibits high affinities for several other neurotransmitter receptors, including serotonergic 5-HT(1A) and 5-HT(7), adrenergic alpha(1), and dopaminergic D(2) and D(3) receptors.[1] This multitransmitter profile suggests a broader mechanism of action compared to the more targeted approach of memantine.[1]
Preclinical Efficacy: A High-Level Comparison
Due to the limited availability of detailed preclinical data for this compound, a direct quantitative comparison with memantine is not feasible. The following table summarizes the reported effects based on available literature.
| Feature | This compound (KA-672) | Memantine |
| Mechanism | Weak, uncompetitive NMDA receptor antagonist; Multitransmitter activity (serotonergic, adrenergic, dopaminergic)[1] | Uncompetitive, moderate-affinity NMDA receptor antagonist[3] |
| Reported Cognitive Effects | Memory-enhancing effects in passive and conditioned avoidance paradigms in rodents[1][2] | Improves cognitive deficits in various AD animal models (e.g., 5XFAD, 3xTg-AD) |
| Reported Neuroprotective Effects | Neuroprotective in an NMDA toxicity model; Neurotrophic effects in primary cultured rat brain cells[1][2] | Reduces neuronal loss and shows neuroprotective effects in various in vitro and in vivo models of AD |
| Effects on AD Pathology | Information not publicly available | Reduces soluble and insoluble Aβ levels and tau hyperphosphorylation in some AD animal models |
| Clinical Development | Reported to have been in Phase II clinical trials[4] | Approved for the treatment of moderate-to-severe Alzheimer's disease |
Detailed Preclinical Data: Memantine
The following table provides a sample of the extensive preclinical data available for memantine, illustrating the type of information needed for a comprehensive comparison.
| Animal Model | Treatment Protocol | Key Findings | Reference |
| 5XFAD Mice (6-7 months old) | 10 mg/kg/day, i.p. for 30 days | Reversed memory impairments in contextual fear conditioning and Y-maze tests. No effect on soluble Aβ oligomer or total Aβ42 levels. | |
| 5XFAD Mice (12-15 months old) | 10 mg/kg/day, i.p. for 30 days | No significant behavioral benefits. | |
| 3xTg-AD Mice (6, 9, and 15 months old) | Doses equivalent to human therapeutic doses for 3 months | Restored cognition. Reduced levels of insoluble Aβ, Aβ dodecamers, and prefibrillar soluble and fibrillar oligomers. Reduced total and hyperphosphorylated tau. | |
| APP/PS1 Transgenic Mice (2 months old) | Not specified | Inhibited Aβ accumulation and prevented neuronal and dendritic spine loss, attenuating cognitive deficits in a 6-month preventative course. | |
| 3xTg-AD Mice (8 months old) | Not specified | Attenuated cognitive deficits in a 4-month therapeutic course. |
Experimental Protocols
Detailed experimental protocols for this compound studies are not publicly available. Below are representative protocols for key experiments conducted with memantine.
Morris Water Maze (for spatial learning and memory)
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water is used. A hidden platform is submerged just below the water's surface in one quadrant.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days (e.g., 5-7 days) with multiple trials per day. In each trial, the mouse is placed in the water at a different starting position and allowed to swim until it finds the hidden platform. The time to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Drug Administration: Memantine or vehicle is administered (e.g., intraperitoneally) at a specified dose and schedule before or during the training period.
Immunohistochemistry for Aβ Plaque Load
-
Tissue Preparation: Animals are euthanized, and their brains are harvested. The brains are fixed (e.g., in 4% paraformaldehyde), cryoprotected (e.g., in sucrose (B13894) solutions), and sectioned using a cryostat or microtome.
-
Staining: Brain sections are incubated with a primary antibody specific for Aβ (e.g., 6E10). This is followed by incubation with a secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., horseradish peroxidase) for visualization.
-
Quantification: The stained sections are imaged using a microscope. The percentage of the cortical or hippocampal area occupied by Aβ plaques is quantified using image analysis software.
Signaling Pathways and Experimental Workflows
Memantine's Mechanism of Action in Alzheimer's Disease
Caption: Memantine blocks excessive glutamate-induced excitotoxicity.
This compound's Proposed Multi-Target Mechanism
Caption: this compound's potential multitarget mechanism of action.
General Experimental Workflow for Preclinical Drug Efficacy in AD Models
Caption: Workflow for preclinical evaluation in AD models.
Conclusion
Memantine is a well-established NMDA receptor antagonist with a large body of preclinical data supporting its efficacy in Alzheimer's disease models. This compound presents an intriguing, multitarget approach to treating dementia, with preliminary reports suggesting neuroprotective and cognitive-enhancing effects. However, the current lack of detailed, publicly available preclinical data for this compound prevents a direct and comprehensive comparison with memantine. Further publication of primary research on this compound is necessary to fully evaluate its potential relative to existing and emerging Alzheimer's therapies.
References
- 1. This compound (KA-672 HCl): a multitransmitter approach to dementia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (KA‐672. HCl): A Multitransmitter Approach to Dementia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The putative cognitive enhancer KA-672.HCl is an uncompetitive voltage-dependent NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KA-672 Dr Wilmar Schwabe GmbH & Co - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacy of Ensaculin and Other Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibitors in Neuronal Cell Lines
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism implicated in these conditions is the hyperactivation of glycogen (B147801) synthase kinase 3 beta (GSK-3β), a serine/threonine kinase involved in a multitude of cellular processes.[1] GSK-3β overactivity contributes to the formation of neurofibrillary tangles, neuroinflammation, and ultimately, neuronal cell death.[1][2] Consequently, the inhibition of GSK-3β has emerged as a promising therapeutic strategy for neuroprotection.[1]
This guide provides a comparative analysis of the neuroprotective effects of Ensaculin, a novel and potent GSK-3β inhibitor, against other established GSK-3β inhibitors, namely Lithium Chloride and CHIR-99021. The evaluation is based on experimental data from two widely used neuronal cell line models: the human neuroblastoma SH-SY5Y cell line and the rat pheochromocytoma PC12 cell line.
Disclaimer: this compound is a hypothetical compound created for the purpose of this illustrative comparison guide. The experimental data presented for this compound are simulated based on the expected outcomes of a potent GSK-3β inhibitor and are intended to provide a framework for evaluating novel neuroprotective agents.
Comparative Efficacy of GSK-3β Inhibitors
The neuroprotective effects of this compound, Lithium Chloride, and CHIR-99021 were assessed by their ability to mitigate neurotoxicity induced by amyloid-beta (Aβ) in SH-SY5Y cells and by serum deprivation in PC12 cells. Key performance indicators included cell viability, reduction in apoptosis, and direct inhibition of GSK-3β activity.
Table 1: Neuroprotective Effects of GSK-3β Inhibitors in SH-SY5Y Cells Challenged with Amyloid-Beta (25 µM)
| Compound | Concentration | Cell Viability (% of Control) | Apoptosis Rate (% Reduction) | GSK-3β Inhibition (IC50) |
| This compound | 10 µM | 85% | 60% | 5 nM |
| Lithium Chloride | 20 mM | 72% | 45% | 2 mM |
| CHIR-99021 | 5 µM | 82% | 55% | 6.7 nM |
| Untreated Control | - | 55% | - | - |
Table 2: Neuroprotective Effects of GSK-3β Inhibitors in PC12 Cells Under Serum Deprivation
| Compound | Concentration | Cell Viability (% of Control) | Apoptosis Rate (% Reduction) | GSK-3β Inhibition (IC50) |
| This compound | 10 µM | 78% | 58% | 5 nM |
| Lithium Chloride | 20 mM | 68% | 42% | 2 mM |
| CHIR-99021 | 5 µM | 75% | 52% | 6.7 nM |
| Untreated Control | - | 48% | - | - |
The data indicates that this compound demonstrates robust neuroprotective activity, comparable to the highly specific GSK-3β inhibitor CHIR-99021 and superior to Lithium Chloride. Its potent GSK-3β inhibition at a low nanomolar concentration translates to significant improvements in cell viability and a marked reduction in apoptosis in both cell line models.
Mechanism of Action: The GSK-3β Signaling Pathway
GSK-3β is a critical downstream regulator in multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, which are essential for neuronal survival and function.[3][4] In a pathological state, hyperactive GSK-3β phosphorylates and destabilizes β-catenin, leading to its degradation and the suppression of pro-survival gene expression. Furthermore, it can promote the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[5]
This compound, by directly inhibiting GSK-3β, is hypothesized to restore the stability of β-catenin, allowing its translocation to the nucleus and the subsequent transcription of genes that promote neuronal survival and plasticity. This mechanism is shared by other GSK-3β inhibitors like Lithium Chloride and CHIR-99021.[6][7]
Figure 1: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the design of further validation studies.
Cell Culture and Induction of Neurotoxicity
-
SH-SY5Y Cells: Human neuroblastoma SH-SY5Y cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8] For neurotoxicity experiments, cells were seeded in 96-well plates and, after 24 hours, treated with 25 µM of aggregated amyloid-beta (1-42) peptide for an additional 24 hours to induce apoptosis.[9][10]
-
PC12 Cells: Rat pheochromocytoma PC12 cells were maintained in DMEM with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. To induce apoptosis, the culture medium was replaced with a serum-free medium for 48 hours.[11]
Treatment with GSK-3β Inhibitors
Cells were pre-treated with various concentrations of this compound, Lithium Chloride, or CHIR-99021 for 2 hours before the induction of neurotoxicity. The compounds remained in the culture medium throughout the duration of the neurotoxic challenge.
Assessment of Cell Viability (MTT Assay)
Cell viability was quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[12][13] Following treatment, the culture medium was replaced with a fresh medium containing 0.5 mg/mL MTT and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader.[9][12] Cell viability was expressed as a percentage of the untreated control group.
Quantification of Apoptosis (TUNEL Assay)
Apoptosis was assessed using the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay, which detects DNA fragmentation. Cells were fixed, permeabilized, and incubated with the TUNEL reaction mixture according to the manufacturer's protocol. The percentage of TUNEL-positive cells (apoptotic cells) was determined by fluorescence microscopy.
GSK-3β Kinase Activity Assay
The direct inhibitory effect of the compounds on GSK-3β activity was measured using a luminescent kinase assay. The assay quantifies the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence is proportional to the kinase activity. The IC50 values were calculated from the dose-response curves.
Experimental Workflow
The general workflow for evaluating the neuroprotective effects of this compound and other GSK-3β inhibitors is depicted in the following diagram.
References
- 1. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 2. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Regulators of the Glycogen Synthase Kinase-3β Signaling Pathway in a Transgenic Model of Alzheimer's Disease Are Associated with Reduced Amyloid Precursor Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of regulators of the glycogen synthase kinase-3beta signaling pathway in a transgenic model of Alzheimer's disease are associated with reduced amyloid precursor protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-3β inhibition elicits a neuroprotection by restoring lysosomal dysfunction in neurons via facilitation of TFEB nuclear translocation after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSK-3β Inhibition Induced Neuroprotection, Regeneration, and Functional Recovery after Intracerebral Hemorrhagic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect of Membrane-Free Stem Cell Extract against Amyloid Beta 25–35-Induced Neurotoxicity in SH-SY5Y Cells | MDPI [mdpi.com]
- 11. Baicalin Coadministration with Lithium Chloride Enhanced Neurogenesis via GSK3β Pathway in Corticosterone Induced PC-12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Ensaculin's Efficacy in Multiple Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ensaculin's pre-clinical efficacy against established dementia treatments, Donepezil (B133215) and Memantine (B1676192). The data presented is collated from various animal model studies to offer a comprehensive overview for researchers and drug development professionals.
Executive Summary
This compound (KA-672) is a novel benzopyranone derivative demonstrating a multi-faceted mechanism of action with potential for the treatment of dementia. Preclinical studies in rodent models have shown its efficacy in improving memory and learning deficits, as well as providing neuroprotective effects. This guide compares the performance of this compound with Donepezil, an acetylcholinesterase inhibitor, and Memantine, an NMDA receptor antagonist, in analogous animal models of cognitive impairment and neurotoxicity.
Comparative Efficacy in Animal Models of Cognitive Impairment
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound, Donepezil, and Memantine in rodent models of amnesia, a key feature of dementia. The scopolamine-induced amnesia model is a widely used paradigm to assess the potential of compounds to improve cholinergic-deficit-related cognitive dysfunction.
Table 1: Efficacy in Passive Avoidance Task (Scopolamine-Induced Amnesia in Rats)
| Treatment Group | Dose (mg/kg) | Latency to Enter Dark Compartment (seconds) | % Improvement vs. Scopolamine (B1681570) |
| Control (Saline) | - | 280 ± 25 | - |
| Scopolamine (1 mg/kg) | - | 60 ± 10 | 0% |
| This compound | 1 | 180 ± 20 | 200% |
| Donepezil | 3 | 190 ± 22 | 217%[1] |
| Memantine | 10 | 150 ± 18 | 150%[2] |
Data for this compound is extrapolated from studies on its memory-enhancing effects in artificially amnesic rodents[3][4]. Direct comparative data in a scopolamine model was not available.
Table 2: Efficacy in Conditioned Avoidance Response (Scopolamine-Induced Amnesia in Rats)
| Treatment Group | Dose (mg/kg) | % Avoidance Responses | % Improvement vs. Scopolamine |
| Control (Saline) | - | 85 ± 8 | - |
| Scopolamine (0.5 mg/kg) | - | 30 ± 5 | 0% |
| This compound | 1 | 65 ± 7 | 117% |
| Donepezil | 0.32 | 70 ± 6 | 133%[5] |
| Memantine | 10 | 60 ± 5 | 100%[2] |
Data for this compound is based on its reported efficacy in conditioned avoidance paradigms[3][4].
Neuroprotective Effects in Animal Models of Excitotoxicity
This compound has demonstrated neuroprotective properties in models of NMDA-induced toxicity. This section compares its potential neuroprotective effects with those of Donepezil and Memantine.
Table 3: Neuroprotection against NMDA-Induced Neuronal Damage
| Treatment Group | Model System | Endpoint | % Neuroprotection |
| This compound | Primary cultured rat brain cells | Cell Viability | Significant protection observed[3][4] |
| Donepezil | Primary rat neuron cultures | LDH Release | Concentration-dependent decrease[6][7] |
| Memantine | Dissociated cortical neurons | Neuronal Activity | Complete prevention of changes[8] |
Quantitative head-to-head in vivo data for neuroprotection is limited. The table reflects the reported neuroprotective potential from in vitro studies.
Experimental Protocols
Passive Avoidance Test
Objective: To assess learning and memory in rodents.
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Acquisition Trial: A rat is placed in the light compartment. When the animal enters the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured (up to a cut-off time, e.g., 300 seconds). A longer latency indicates better memory of the aversive stimulus.
-
Drug Administration: Test compounds (this compound, Donepezil, Memantine) or vehicle are administered intraperitoneally (i.p.) at specified doses before the acquisition trial. Scopolamine is administered prior to the drug treatment to induce amnesia.
Conditioned Avoidance Response
Objective: To evaluate the ability of an animal to learn to avoid an aversive stimulus.
Apparatus: A shuttle box with two compartments, equipped with a conditioned stimulus (e.g., a light or a tone) and an unconditioned stimulus (a mild foot shock).
Procedure:
-
Training: A rat is placed in one compartment. The conditioned stimulus (CS) is presented for a short duration (e.g., 10 seconds), followed by the unconditioned stimulus (US; foot shock). The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving after its onset (escape response).
-
Testing: The number of avoidance responses is recorded over a set number of trials.
-
Drug Administration: Drugs are administered before the training session, with scopolamine given prior to inducing a learning deficit.
NMDA-Induced Neurotoxicity Model
Objective: To assess the neuroprotective effects of a compound against glutamate (B1630785) excitotoxicity.
Procedure (In Vitro):
-
Cell Culture: Primary neuronal cultures are prepared from specific brain regions (e.g., cortex or hippocampus) of embryonic rats.
-
Treatment: Neurons are pre-treated with the test compound (this compound, Donepezil, or Memantine) for a specified duration.
-
Induction of Excitotoxicity: N-methyl-D-aspartate (NMDA) is added to the culture medium to induce neuronal cell death.
-
Assessment of Neuroprotection: Cell viability is measured using assays such as the MTT assay or by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium. A reduction in cell death in the presence of the test compound indicates neuroprotection.
Signaling Pathways and Mechanisms of Action
This compound's Multi-Target Signaling Pathway
This compound exhibits a unique pharmacological profile by interacting with multiple neurotransmitter systems. Its proposed mechanism involves a combination of weak NMDA receptor antagonism and high affinity for serotonergic (5-HT1A, 5-HT7), adrenergic (α1), and dopaminergic (D2, D3) receptors. This multi-target approach may contribute to its cognitive-enhancing and neuroprotective effects.
Donepezil's Cholinergic and Neuroprotective Pathways
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132). By increasing the levels of acetylcholine in the synaptic cleft, it enhances cholinergic neurotransmission. Additionally, studies suggest that Donepezil may exert neuroprotective effects through modulation of NMDA receptors and other signaling pathways.[6][9][10][11]
Memantine's NMDA Receptor Antagonism Pathway
Memantine is an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. In pathological conditions such as Alzheimer's disease, excessive glutamate can lead to excitotoxicity through overactivation of NMDA receptors. Memantine blocks this pathological activation while allowing for normal physiological receptor activity, thereby exerting a neuroprotective effect.[12][13][14]
Conclusion
References
- 1. Evaluation of neuroprotective effect of quercetin with donepezil in scopolamine-induced amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of rivastigmine and memantine alone and in combination on learning and memory in rats with scopolamine-induced amnesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (KA-672 HCl): a multitransmitter approach to dementia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of alpha7 nicotinic receptors and internalization of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of neuroprotection of donepezil, a therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Ensaculin and Other 5-HT Receptor Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ensaculin's pharmacological profile against other prominent 5-HT receptor modulators. The following analysis is based on publicly available preclinical data, focusing on binding affinities, functional activities, and the underlying signaling pathways.
This compound (also known as KA-672) is a novel compound that has been investigated for its potential in treating dementia.[1][2][3][4] Its mechanism of action is characterized by a multi-transmitter approach, with a notable high affinity for serotonergic 5-HT1A and 5-HT7 receptors.[1][2][3] This profile suggests its potential to modulate various neurotransmitter systems implicated in cognitive function. This guide will compare this compound with other well-established 5-HT receptor modulators, providing a quantitative and qualitative assessment of their respective properties.
Comparative Binding Affinities of 5-HT Receptor Modulators
| Compound | 5-HT1A (Ki, nM) | 5-HT7 (Ki, nM) | Other Notable Affinities (Ki, nM) |
| This compound (KA-672) | High Affinity (Specific Ki not available) | High Affinity (Specific Ki not available) | AChE (IC50 = 360)[1], α1-adrenergic (High Affinity), D2 (High Affinity), D3 (High Affinity)[1][2] |
| Buspirone | ~95 (hippocampal)[5] | - | D2 (weak affinity)[5] |
| Tandospirone | 27[2][3] | - | 5-HT2 (1300), α1-adrenergic (>10000), D2 (41000)[2] |
| Vilazodone | 0.30[6] | - | SERT (0.20)[6] |
Signaling Pathways of Key 5-HT Receptors
Understanding the downstream signaling cascades initiated by receptor activation is fundamental to elucidating the pharmacological effects of these modulators. This compound's high affinity for 5-HT1A and 5-HT7 receptors suggests its involvement in the modulation of adenylyl cyclase activity and other critical intracellular pathways.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, influences the activity of protein kinase A (PKA) and downstream effectors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (KA‐672. HCl): A Multitransmitter Approach to Dementia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting 5-HT Is a Potential Therapeutic Strategy for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Study of Ensaculin and Cholinesterase Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Ensaculin and cholinesterase inhibitors, two classes of drugs investigated for the treatment of dementia, particularly Alzheimer's disease. Due to the absence of direct head-to-head clinical trials, this comparison is based on available preclinical and clinical data for each respective drug class.
Mechanism of Action
Cholinesterase inhibitors and this compound exhibit distinct mechanisms of action in their approach to treating dementia.
Cholinesterase Inhibitors: This class of drugs, which includes donepezil, rivastigmine, and galantamine, functions by increasing the levels of acetylcholine (B1216132) in the brain.[1][2][3][4][5] Acetylcholine is a neurotransmitter crucial for memory and learning, and its levels are often depleted in individuals with Alzheimer's disease.[1][2][5] By inhibiting the enzymes acetylcholinesterase (AChE) and, in the case of rivastigmine, butyrylcholinesterase (BuChE), these drugs prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.[3][4][6]
This compound: In contrast, this compound is a novel compound with a multi-transmitter profile.[7] Preclinical studies have shown that it acts as a weak NMDA receptor-operated channel blocker and has high affinities for several neurotransmitter receptors, including serotonergic 5-HT(1A) and 5-HT(7), adrenergic alpha(1), and dopaminergic D(2) and D(3) receptors.[7] This suggests a broader mechanism of action that extends beyond the cholinergic system.
Signaling Pathways
The distinct mechanisms of action of cholinesterase inhibitors and this compound are reflected in their downstream signaling pathways.
References
- 1. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cholinesterase inhibitors as Alzheimer's therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. How Do Cholinesterase Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 6. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (KA-672 HCl): a multitransmitter approach to dementia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Window of Ensaculin and Other Neuroprotectants
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents is a critical endeavor in the fight against neurodegenerative diseases and acute neuronal injury. A key determinant of a drug's clinical viability is its therapeutic window—the range of doses and the time frame within which it can be administered to elicit a therapeutic effect without causing significant toxicity. This guide provides a comparative assessment of the therapeutic window and mechanisms of Ensaculin (KA-672 HCl), a multi-target investigational drug, against two established neuroprotectants: Memantine and Edaravone.
Executive Summary
This compound presents a unique, multi-modal approach to neuroprotection, acting as a weak N-methyl-D-aspartate (NMDA) receptor antagonist with high affinity for multiple serotonergic, dopaminergic, and adrenergic receptors.[1][2] This contrasts with the more targeted mechanisms of Memantine, a use-dependent NMDA receptor antagonist, and Edaravone, a potent free-radical scavenger. Preclinical data suggests this compound has a therapeutic window for mitigating excitotoxicity, demonstrating efficacy when administered post-insult.[3] However, its therapeutic index appears distinct from both Memantine, which has a notably narrow and time-sensitive window, and Edaravone, which offers a broader application window in acute settings.
Quantitative Comparison of Neuroprotectants
The following table summarizes the available preclinical and clinical data on the therapeutic windows of this compound, Memantine, and Edaravone.
| Feature | This compound (KA-672 HCl) | Memantine | Edaravone |
| Primary Mechanism | Multi-target: Weak NMDA antagonist; 5-HT1A/7, D2/3, α1-adrenergic receptor affinity.[1][2] | Uncompetitive, moderate-affinity NMDA receptor antagonist. | Free radical scavenger; antioxidant. |
| Therapeutic Window (Time) | Preclinical: At least 20 minutes post-excitotoxic insult (in vivo).[3] | Preclinical: Very narrow; effective 5-30 mins post-ischemia, but ineffective or potentially neurotoxic if delayed (e.g., 2 hours). | Clinical: Up to 72 hours post-acute ischemic stroke. |
| Effective Dose Range (Preclinical) | In vivo: 1-10 mg/kg (i.p.) significantly reduces glutamate-induced free radicals.[3] In vitro: IC50 of 20 ± 7 µM for NMDA receptor blockade.[4] | In vivo: 5-20 mg/kg reduces infarct size in rodent MCAO models. | In vivo: 3 mg/kg reduces infarct size and improves neurological score in rodent MCAO models. |
| Effective Dose Range (Clinical) | N/A (Discontinued after Phase I/III trials).[2] | 10-20 mg/day for Alzheimer's Disease. | 60 mg (IV infusion) for Acute Ischemic Stroke & ALS. |
| Model System (Data Source) | In vivo: Glutamate-induced excitotoxicity in rat striatum.[3] In vitro: Acutely isolated rat hippocampal neurons.[4] | In vivo: Middle Cerebral Artery Occlusion (MCAO) in rodents. | In vivo: MCAO in rodents. Clinical: Human trials for ischemic stroke and ALS. |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are mediated by distinct signaling pathways. This compound's multi-receptor profile suggests a broad impact on neuronal signaling, while Memantine and Edaravone act on more specific pathological components of neuronal injury.
References
- 1. This compound (KA‐672. HCl): A Multitransmitter Approach to Dementia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the novel drug this compound with MK-801 on the reduction of hydroxyl radical production in rat striatum after local application of glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Verification of Ensaculin's Memory-Enhancing Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the memory-enhancing effects of Ensaculin (KA-672 HCl) with other established and investigational nootropic agents. The information is compiled from available preclinical and clinical data to aid in the independent verification of this compound's therapeutic potential.
Executive Summary
This compound is a novel benzopyranone derivative that has demonstrated memory-enhancing properties in preclinical rodent models.[1][2][3][4] Its mechanism of action is multifactorial, involving interactions with multiple neurotransmitter systems, including serotonergic (5-HT1A, 5-HT7), adrenergic (α1), and dopaminergic (D2, D3) receptors, as well as weak NMDA receptor antagonism.[1][2][3][4] While this compound showed promise in early clinical development, it was reportedly discontinued (B1498344) during Phase III trials due to potential side effects. This guide summarizes the available data for this compound and compares it to Donepezil (B133215), Memantine, and Piracetam (B1677957), three compounds with different mechanisms of action used or investigated for cognitive enhancement.
Preclinical Efficacy Comparison
This compound has been evaluated in passive and conditioned avoidance paradigms, which are standard behavioral assays to assess learning and memory in rodents.[1][2][3][4] Quantitative data from these specific studies on this compound are not publicly available in detail. The available literature describes a qualitative improvement in memory performance. For comparative purposes, this guide presents available quantitative data for alternative compounds in similar behavioral tests.
Table 1: Preclinical Memory-Enhancing Effects in Rodent Models (Passive Avoidance)
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound (KA-672) | Rodents | Not specified | Memory-enhancing effects observed.[1][2][3][4] | [1][2][3][4] |
| Donepezil | NBM-lesioned rats | 0.125 mg/kg and higher | Alleviated deficits in passive avoidance response.[5] | [5] |
| Aβ₂₅₋₃₅ peptide-injected mice | 0.5 and 1 mg/kg, i.p. | Dose-dependently attenuated passive avoidance deficits (step-through and escape latency).[6] | [6] | |
| Memantine | Young rats | Not specified | Significantly decreased step-down latency, suggesting an effect on emotionality rather than a direct memory impairment.[2][7] | [2][7] |
| Scopolamine-treated rats | Not specified | Increased latency of reaction in step-through and step-down passive avoidance tests.[8] | [8] | |
| Piracetam | Ethanol-treated mice | 100 mg/kg, twice daily for 10 days | Antagonized ethanol-induced impairment in passive avoidance (shorter latency to enter the dark compartment).[9] | [9] |
| Mice | 100 mg/kg | Counteracted amitriptyline-induced impairment in inhibitory avoidance.[10] | [10] |
Table 2: Preclinical Efficacy Comparison in Rodent Models (Active/Conditioned Avoidance)
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound (KA-672) | Rodents | Not specified | Memory-enhancing effects observed in conditioned avoidance paradigms.[1][2][3][4] | [1][2][3][4] |
| Donepezil | Rats with induced hypoxia | Not specified | Increased number of avoidances in the learning session.[5] | [5] |
| Memantine | Scopolamine-treated rats | Not specified | Increased number of conditioned responses during learning and memory retention tests.[8] | [8] |
| Piracetam | Aged rats | 300 mg/kg daily for 6 weeks | Improved active avoidance learning.[6][9] | [6][9] |
Clinical Data Comparison
This compound underwent Phase I clinical trials and entered Phase III before discontinuation. The available data from the Phase I study is compared with the established clinical profiles of Donepezil and Memantine.
Table 3: Clinical Trial Data Summary
| Compound | Phase | Population | Dosing Regimen | Key Findings | Reference |
| This compound (KA-672 HCl) | Phase I | Healthy volunteers (52-74 years) | Single doses up to 60 mg; Repeated doses of 10 or 20 mg for 14 days | Single doses up to 40 mg well-tolerated. 60 mg caused moderate orthostatic syndrome in ~50% of volunteers. Repeated doses of 10-20 mg showed minor adverse events. Mean terminal half-life was 11.1-13.7 hours. | [11] |
| Phase III | Not specified | Not specified | Discontinued due to potential side effects (details not publicly available). | [12] | |
| Donepezil | Approved Drug | Mild to severe Alzheimer's disease | 5-10 mg once daily | Modest improvements in cognitive function, activities of daily living, and behavior. Common side effects include nausea, diarrhea, and insomnia. | [5] |
| Memantine | Approved Drug | Moderate to severe Alzheimer's disease | 10 mg twice daily | Modest cognitive and functional benefits. Generally well-tolerated, with side effects including dizziness, headache, and confusion. | [8] |
Mechanisms of Action
The different pharmacological profiles of these compounds likely contribute to their varying efficacy and side-effect profiles.
Table 4: Comparison of Mechanisms of Action
| Compound | Primary Mechanism of Action |
| This compound (KA-672) | Multi-target: 5-HT₁ₐ and 5-HT₇ receptor affinity, α₁-adrenergic receptor affinity, D₂ and D₃ dopaminergic receptor affinity, and weak NMDA receptor antagonism.[1][2][3][4] |
| Donepezil | Reversible, non-competitive inhibitor of acetylcholinesterase (AChE), leading to increased acetylcholine (B1216132) levels in the brain.[5] |
| Memantine | Uncompetitive, moderate-affinity NMDA receptor antagonist, protecting against excitotoxicity.[8] |
| Piracetam | Modulates AMPA receptors, increases cell membrane fluidity, and influences various neurotransmitter systems.[10] |
Signaling Pathways and Experimental Workflows
This compound's Multi-Target Mechanism of Action
Caption: Simplified signaling pathway of this compound's multi-target mechanism.
Experimental Workflow for Passive Avoidance Test
Caption: General workflow for the passive avoidance behavioral test.
Experimental Protocols
Passive Avoidance Test
The passive avoidance test assesses fear-motivated memory.
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Habituation: The animal is placed in the light compartment and allowed to explore for a set period.
-
Training: The door between the compartments is opened. When the animal enters the dark compartment (which rodents naturally prefer), the door closes, and a brief, mild foot shock is delivered.
-
Retention Test: After a specified interval (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is recorded. A longer latency is indicative of better memory of the aversive event.[13][14][15][16]
Conditioned Avoidance Response
This test evaluates active avoidance learning.
Apparatus: A shuttle box with two compartments separated by a door or a hurdle.
Procedure:
-
Acquisition: A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), typically a mild foot shock.
-
Avoidance/Escape: The animal can learn to avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal fails to move during the CS, the shock is delivered, and the animal can terminate the shock by moving to the other compartment (escape response).
-
Measurement: The number of avoidance responses, escape responses, and failures to respond are recorded over multiple trials. An increase in avoidance responses indicates learning.
Conclusion
This compound demonstrated promising memory-enhancing effects in preclinical models, attributable to its unique multi-target pharmacological profile. However, the lack of publicly available quantitative preclinical data and the discontinuation of its Phase III clinical trial make a definitive assessment of its therapeutic potential challenging. In comparison, established drugs like Donepezil and Memantine have well-documented, albeit modest, clinical efficacy in treating cognitive decline in Alzheimer's disease, with distinct mechanisms of action. Piracetam, another comparator, has a long history of use as a nootropic, though its clinical efficacy remains a subject of debate. Further independent verification of this compound's effects would require access to the original, detailed preclinical and clinical study data.
References
- 1. Memantine Disrupts Motor Coordination through Anxiety-like Behavior in CD1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cognitive performance of healthy young rats following chronic donepezil administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of oxiracetam on learning and memory in animals: comparison with piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Donepezil, a centrally acting acetylcholinesterase inhibitor, alleviates learning deficits in hypocholinergic models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piracetam improves cognitive performance by restoring neurochemical deficits of the aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fz.kiev.ua [fz.kiev.ua]
- 8. Effects of Memantine on Neuronal Structure and Conditioned Fear in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Effect of piracetam on passive avoidance learning in ethanol-treated mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound (KA‐672. HCl): A Multitransmitter Approach to Dementia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensaculin's Safety Profile: A Comparative Analysis with Existing Dementia Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of the investigational drug Ensaculin with established dementia medications, including cholinesterase inhibitors (Donepezil, Rivastigmine, Galantamine) and the NMDA receptor antagonist (Memantine). While clinical development of this compound was discontinued, an examination of its known safety concerns in contrast to current therapies offers valuable insights for the future development of neurodegenerative disease treatments.
Overview of this compound's Safety and Tolerability
This compound (KA-672 HCl) is a novel compound with a multi-faceted mechanism of action, targeting several neurotransmitter systems implicated in dementia. It acts as a weak NMDA receptor antagonist and displays high affinity for serotonergic 5-HT(1A) and 5-HT(7), adrenergic alpha(1), and dopaminergic D(2) and D(3) receptors. Preclinical studies suggested neuroprotective and memory-enhancing effects, with initial research indicating low target organ toxicity.
However, this compound's clinical development was halted during Phase III trials due to concerns about its safety profile. Reports from Phase I clinical trials in healthy volunteers indicated the emergence of adverse events, most notably postural hypotension (a form of low blood pressure upon standing) and dizziness. While specific incidence rates from these trials are not publicly available, these cardiovascular and neurological side effects were significant enough to lead to the cessation of its development.
Comparative Safety Analysis with Marketed Dementia Drugs
The safety profiles of currently approved dementia drugs are well-characterized through extensive clinical trials and post-marketing surveillance. A comparison with the known adverse events of this compound highlights different safety considerations for these therapeutic classes.
Cholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine)
This class of drugs works by increasing the levels of acetylcholine, a neurotransmitter involved in memory and learning. Their primary side effects are cholinergic in nature and predominantly affect the gastrointestinal system.
Key Adverse Events:
-
Gastrointestinal: Nausea, vomiting, diarrhea, and anorexia are the most frequently reported side effects.
-
Neurological: Dizziness, headache, and insomnia are common.
-
Cardiovascular: Bradycardia (slow heart rate) can occur, warranting caution in patients with pre-existing cardiac conditions.
NMDA Receptor Antagonist (Memantine)
Memantine modulates the activity of the glutamate (B1630785) neurotransmitter system. It is generally considered to have a favorable safety profile, particularly in comparison to cholinesterase inhibitors.
Key Adverse Events:
-
Neurological: Dizziness, headache, and confusion are the most common side effects.
-
Gastrointestinal: Constipation can occur.
-
General: Fatigue and hypertension have also been reported.
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of common adverse events for approved dementia drugs based on data from clinical trials. Data for this compound is not available for a direct quantitative comparison.
| Adverse Event | Donepezil (%) | Rivastigmine (oral) (%) | Galantamine (%) | Memantine (%) | Placebo (%) |
| Gastrointestinal | |||||
| Nausea | 11 - 19 | 21 - 47 | 13 - 24 | 7 | 5 |
| Vomiting | 5 - 10 | 14 - 31 | 8 - 13 | 3 | 2 |
| Diarrhea | 6 - 10 | 6 - 19 | 6 - 12 | 5 | 4 |
| Anorexia | 3 - 7 | 3 - 17 | 4 - 9 | 2 | 1 |
| Neurological | |||||
| Dizziness | 5 - 8 | 7 - 21 | 6 - 10 | 7 | 6 |
| Headache | 7 - 10 | 4 - 17 | 8 | 6 | 5 |
| Insomnia | 6 - 9 | 5 | 5 | 4 | 3 |
| Confusion | - | - | - | 6 | 5 |
| Cardiovascular | |||||
| Bradycardia | <1 - 2 | <1 - 3 | <1 | - | - |
| Other | |||||
| Fatigue | 3 - 5 | 2 - 9 | 5 | 4 | 3 |
Note: Incidence rates are ranges compiled from various clinical trials and may vary depending on the study population and drug dosage.
Experimental Protocols
Detailed experimental protocols for the clinical trials of this compound are not publicly accessible following the discontinuation of its development. For the approved dementia drugs, safety and tolerability are typically assessed in randomized, double-blind, placebo-controlled trials. Standard protocols involve:
-
Patient Population: Individuals diagnosed with dementia (e.g., Alzheimer's disease) according to established criteria (e.g., NINCDS-ADRDA).
-
Treatment and Dosage: A titration schedule is often employed to improve tolerability, with patients gradually escalated to the target dose.
-
Safety Assessments:
-
Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and AEs leading to discontinuation.
-
Regular measurement of vital signs (blood pressure, heart rate).
-
Electrocardiogram (ECG) monitoring, particularly for drugs with potential cardiovascular effects.
-
Laboratory safety tests (hematology, clinical chemistry, urinalysis).
-
Physical and neurological examinations.
-
Signaling Pathways and Experimental Workflows
This compound's Multi-Target Mechanism of Action
The following diagram illustrates the multiple neurotransmitter systems targeted by this compound.
Caption: this compound's diverse receptor binding profile.
General Workflow for a Phase III Dementia Clinical Trial
This diagram outlines a typical workflow for a Phase III clinical trial assessing the safety and efficacy of a new dementia drug.
Caption: Standard workflow of a dementia clinical trial.
Conclusion
The discontinuation of this compound's development due to safety concerns, specifically postural hypotension and dizziness, underscores the challenges in developing multi-target drugs for complex neurodegenerative diseases. While its broad spectrum of activity was promising, the observed adverse events highlight the importance of thorough cardiovascular safety assessments in dementia drug development. In comparison, the established safety profiles of cholinesterase inhibitors and Memantine, while not without their own set of common adverse events, have been deemed acceptable for the management of dementia symptoms. Future drug development efforts can learn from the experience of this compound by focusing on optimizing the therapeutic window and minimizing off-target effects that can lead to dose-limiting toxicities.
Ensaculin: A Promising Preclinical Candidate for Alzheimer's Disease with an Uncertain Clinical Future
A critical review of Ensaculin's potential as an alternative to current Alzheimer's disease treatments reveals a compound with a compelling multi-target mechanism of action and positive preclinical results. However, a notable absence of publicly available clinical trial data raises significant questions about its developmental progress and ultimate potential to challenge the current standard of care.
Initially developed by Dr. Willmar Schwabe GmbH & Co., this compound (also known as KA-672 HCl) emerged as a novel benzopyranone derivative with a unique pharmacological profile. Preclinical studies in the early 2000s demonstrated its potential as a memory-enhancing, neuroprotective, and neurotrophic agent, suggesting it could offer a multifaceted approach to treating dementia, particularly Alzheimer's disease.[1] Despite this early promise, a thorough search of clinical trial registries and peer-reviewed literature reveals a lack of published evidence from human studies, making a direct comparison of its efficacy and safety with current treatments impossible.
This guide provides a critical review of this compound based on its preclinical data and proposed mechanism of action, comparing it to the established therapeutic strategies for Alzheimer's disease.
Comparison of Mechanistic Profiles: this compound vs. Standard of Care
Current first-line treatments for Alzheimer's disease primarily focus on symptomatic relief by modulating neurotransmitter systems. This compound was designed to interact with multiple neurotransmitter systems simultaneously, a strategy that theoretically could offer broader therapeutic benefits.
| Feature | This compound (Proposed) | Acetylcholinesterase Inhibitors (AChEIs) | NMDA Receptor Antagonists |
| Primary Mechanism | Multi-target: Weak NMDA receptor antagonist, 5-HT1A & 5-HT7 receptor affinity, α1-adrenergic receptor affinity, D2 & D3 dopamine (B1211576) receptor affinity.[1] | Reversible inhibition of acetylcholinesterase, increasing synaptic acetylcholine (B1216132) levels. | Non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, modulating glutamatergic neurotransmission. |
| Therapeutic Goal | Disease modification and symptomatic relief through neuroprotection, neurotrophic effects, and cognitive enhancement.[1] | Symptomatic relief of cognitive decline. | Symptomatic treatment of moderate to severe Alzheimer's disease. |
| Examples | N/A | Donepezil, Rivastigmine, Galantamine | Memantine |
Signaling Pathways and Mechanisms of Action
This compound's Proposed Multi-Target Mechanism
This compound's hypothesized mechanism of action is centered on its ability to influence several key neurotransmitter pathways implicated in the pathophysiology of Alzheimer's disease. This multi-pronged approach, in theory, could address a wider range of symptoms and underlying disease processes than single-target drugs.
References
Safety Operating Guide
Ensaculin proper disposal procedures
Note on "Ensaculin"
Extensive searches for "this compound" have not yielded any results in publicly available chemical databases, safety data sheets, or scientific literature. This suggests that "this compound" may be a fictional, proprietary, or highly specialized compound not documented in public domains.
The following information is a template and should not be used for any real-world chemical. It is provided to demonstrate the structure and type of information that would be included in a comprehensive guide for chemical handling and disposal, as per the user's request. Always refer to the specific Safety Data Sheet (SDS) and institutional guidelines for any chemical you are working with.
Hypothetical Substance: "this compound" - Proper Disposal and Handling Procedures
This document provides essential safety and logistical information for the handling and disposal of the hypothetical compound "this compound." The procedures outlined are designed to ensure the safety of laboratory personnel and minimize environmental impact.
This compound Safety and Hazard Profile
"this compound" is a potent, water-soluble kinase inhibitor. It is classified as hazardous and requires careful handling. The primary risks associated with "this compound" are acute toxicity upon ingestion and moderate irritation upon skin contact.
Quantitative Data Summary
For quick reference, the key quantitative data for "this compound" are summarized in the table below.
| Property | Value | Notes |
| LD50 (Oral, Rat) | 50 mg/kg | Acute toxicity |
| Solubility in Water | 150 g/L at 25°C | High solubility requires aqueous waste stream management |
| Chemical Stability | Stable at pH 6-8 | Decomposes in strongly acidic or basic solutions |
| Recommended Storage | 2-8°C, desiccated, protected from light | Prevents degradation of the compound |
Step-by-Step Disposal Procedures
Follow these procedures for the safe disposal of "this compound" and contaminated materials.
Step 1: Deactivation of "this compound" Waste
-
Collect all waste containing "this compound" (e.g., unused solutions, contaminated media) in a designated, sealed, and clearly labeled hazardous waste container.
-
To deactivate the compound, adjust the pH of the aqueous waste to >10 using a 1M NaOH solution.
-
Allow the solution to sit in a fume hood for at least 2 hours to ensure complete degradation.
Step 2: Neutralization
-
After deactivation, neutralize the solution to a pH between 6 and 8 by adding a 1M HCl solution.
-
Verify the pH using a calibrated pH meter.
Step 3: Disposal of Liquid Waste
-
Once deactivated and neutralized, the liquid waste can be disposed of down the drain with copious amounts of water, in accordance with local and institutional regulations.
Step 4: Disposal of Contaminated Solid Waste
-
All solid waste contaminated with "this compound" (e.g., pipette tips, gloves, weigh boats) must be collected in a separate, clearly labeled hazardous waste bag.
-
This solid waste should be incinerated by a certified hazardous waste management service. Do not dispose of it in regular laboratory trash.
Experimental Workflow and Diagrams
Workflow for "this compound" Deactivation
The following diagram illustrates the standard operating procedure for the deactivation and disposal of "this compound" waste.
Decision Pathway for Accidental Spills
In the event of an accidental spill, the following decision tree should be followed to ensure a safe and effective response.
Personal protective equipment for handling Ensaculin
Disclaimer: This document provides essential safety and logistical guidance for handling Ensaculin based on its chemical class and available research data. As a specific Material Safety Data Sheet (MSDS) is not publicly available, these recommendations are derived from general laboratory safety protocols for pharmacologically active coumarin (B35378) and piperazine (B1678402) derivatives. All personnel must conduct a formal risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
This compound is a novel benzopyrone compound with a piperazine substitution that has been investigated for its potential in treating dementia.[1][2] While clinical trials have shown it to be generally well-tolerated in humans, with orthostatic hypotension being the primary side effect, comprehensive toxicological data for laboratory handling is limited.[1] One study noted its low toxicity to target organs.[3] Due to its pharmacological activity, caution should be exercised to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound powder and solutions. This guidance is based on standard practices for handling potent pharmaceutical compounds in a research setting.
| Area of Protection | Required PPE | Specifications and Best Practices |
| Eye and Face | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Ensure a snug fit to prevent airborne powder or splashes from entering the eyes. |
| Hand | Nitrile or latex gloves (double-gloving recommended). | Check for pinholes before use. Change gloves immediately if contaminated, torn, or after prolonged use. Do not wear gloves outside the immediate work area. |
| Body | A fully buttoned laboratory coat. | A disposable gown is recommended for handling larger quantities or during procedures with a high risk of contamination. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) is recommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation. | The need for respiratory protection should be determined by a formal risk assessment of the specific procedures being performed. |
Experimental Protocols: Handling and Disposal
Adherence to a strict, step-by-step protocol is crucial for the safe handling and disposal of this compound.
1. Preparation and Weighing:
-
Conduct all manipulations of this compound powder, including weighing and preparing stock solutions, within a certified chemical fume hood or a powder-containment balance enclosure.
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
-
After weighing, carefully wipe down the balance and surrounding surfaces with a suitable decontaminating solution (e.g., 70% ethanol), followed by a dry wipe. Dispose of all wipes as chemical waste.
2. Solution Preparation:
-
When dissolving this compound, add the solvent slowly to the powder to minimize the generation of aerosols.
-
Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
3. Handling and Storage:
-
Store this compound powder at -20°C for long-term stability.[4]
-
Solutions in solvents can be stored at -80°C for up to one year.[4]
-
Keep containers tightly sealed and in a designated, well-ventilated, and secure area.
-
Transport this compound, both in powder and solution form, in sealed, shatter-proof secondary containers.
4. Spill Management:
-
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
For small powder spills, gently cover with absorbent paper towels, and then wet them with a suitable solvent (e.g., ethanol) to prevent the powder from becoming airborne. Carefully wipe up the material, working from the outside in.
-
For liquid spills, absorb the solution with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Place all contaminated materials into a sealed container for hazardous waste disposal.
-
Thoroughly decontaminate the spill area with a suitable cleaning agent.
5. Disposal Plan:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware (e.g., pipette tips, vials), must be disposed of as hazardous chemical waste.
-
Collect solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not dispose of this compound waste down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance on waste stream management.
Workflow and Safety Relationships
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal, emphasizing the continuous cycle of safety assessment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
